METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-phenylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-10,15H,11,17H2,1H3;1H/t15-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYDMSMPNITDHP-RSAXXLAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63024-30-6 | |
| Record name | [1,1′-Biphenyl]-4-propanoic acid, α-amino-, methyl ester, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63024-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Profile: Methyl (S)-2-Amino-3-(Biphenyl-4-yl)Propionate
This guide serves as an in-depth technical profile for Methyl (S)-2-amino-3-(biphenyl-4-yl)propionate , often chemically indexed as Methyl-2-(S)-biphenyl-2-aminopropionate (or Methyl (S)-4-biphenylalaninate).[1]
This compound is a critical chiral building block in the synthesis of peptidomimetics, specifically Neutral Endopeptidase (NEP) inhibitors (e.g., Sacubitril precursors) and integrin antagonists.[1]
Chemical Identity, Synthesis, and Analytical Characterization
Nomenclature & Chemical Identity
Clarification on Nomenclature: While often queried as "this compound," the IUPAC-consistent designation for the bioactive isomer (CAS 63024-30-6) is Methyl (S)-2-amino-3-(biphenyl-4-yl)propanoate hydrochloride .[1] It is the methyl ester derivative of the non-natural amino acid L-4-Biphenylalanine .[1]
Note: The "2-amino" refers to the alpha-amino position on the propionate chain, not the position on the biphenyl ring.[1]
Physicochemical Data Table
| Property | Specification |
| Common Name | Methyl (S)-4-biphenylalaninate HCl |
| CAS Number | 63024-30-6 (HCl salt) |
| Molecular Formula | C₁₆H₁₈ClNO₂ (Salt) / C₁₆H₁₇NO₂ (Free Base) |
| Molecular Weight | 291.77 g/mol (HCl) / 255.31 g/mol (Free Base) |
| Chirality | (S)-Enantiomer (L-Configuration) |
| Melting Point | 218–222 °C (Decomposes) |
| Solubility | Soluble in MeOH, DMSO, Water (moderate); Insoluble in Hexane |
| pKa (Calc) | ~7.2 (Amine), ~13.5 (Amide/Ester stability limit) |
Synthetic Methodology & Manufacturing
The synthesis of this chiral intermediate requires strict enantiomeric control.[1] Two primary industrial routes are employed: Direct Esterification (from the amino acid) and Transition-Metal Catalyzed Cross-Coupling (from Tyrosine derivatives).[1]
Route A: Fischer Esterification (Classic)
This method is preferred when the parent amino acid, (S)-4-Biphenylalanine, is commercially available.[1]
-
Reagents: (S)-4-Biphenylalanine, Thionyl Chloride (
), Methanol ( ).[1] -
Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]
-
Protocol:
Route B: Suzuki-Miyaura Cross-Coupling (Modern/Convergent)
This route allows for the late-stage introduction of the biphenyl moiety onto a chiral pool precursor (Tyrosine), avoiding expensive starting materials.[1]
Step-by-Step Protocol:
-
Starting Material: Methyl (S)-Tyrosinate (protected as Boc or free amine).[1]
-
Activation: Convert the phenol group of Tyrosine to a Triflate (
) using Triflic Anhydride ( ). -
Coupling: React the Triflate with Phenylboronic acid.
Visualization: Synthetic Pathway
The following diagram illustrates the convergent Suzuki-Miyaura route, which offers higher versatility in drug design.[1]
Figure 1: Convergent synthesis strategy utilizing Palladium-catalyzed cross-coupling to install the biphenyl system while preserving stereochemistry.[1]
Analytical Profiling & Quality Control
Ensuring the enantiomeric purity (ee%) is the most critical quality attribute (CQA) for this compound, as the (R)-isomer can be inactive or toxic in downstream pharmaceutical applications.[1]
Method 1: Chiral HPLC[1]
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Mobile Phase: n-Hexane : Isopropanol (90:10 or 85:[1]15) with 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on the salt form.[1]
-
Detection: UV @ 254 nm (Biphenyl chromophore).[1]
-
Acceptance Criteria: Enantiomeric Excess (ee) > 99.5%.
Method 2: 1H-NMR Diagnostics
The aromatic region is distinct for the biphenyl system.[1]
-
Solvent:
or .[1] -
Key Signals:
Visualization: QC Workflow
Figure 2: Step-by-step Quality Control workflow ensuring enantiomeric purity before batch release.
Applications in Drug Discovery
Methyl (S)-4-biphenylalaninate serves as a scaffold for "privileged structures" in medicinal chemistry. Its rigid biphenyl side chain provides hydrophobic interactions within enzyme active sites.[1]
A. Neprilysin (NEP) Inhibition
This molecule is a direct structural analog of the intermediates used to synthesize Sacubitril (part of Entresto).[1]
-
Mechanism: The biphenyl group fits into the S1' hydrophobic pocket of the Neprilysin enzyme (Neutral Endopeptidase, EC 3.4.24.11).[1]
-
Transformation: The methyl ester is typically hydrolyzed to the acid, or the amine is acylated to form the final peptidomimetic drug.[1]
B. Integrin Antagonists
Biphenylalanine derivatives are used to design RGD (Arg-Gly-Asp) mimetics.[1]
-
Target:
and integrins. -
Role: The biphenyl moiety mimics the hydrophobic side chains of natural ligands, improving binding affinity and metabolic stability compared to natural Phenylalanine.[1]
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen). The HCl salt is prone to hydrolysis if exposed to moisture.[1]
References
-
BenchChem. (n.d.).[1] this compound - Structure and Properties. Retrieved from [1]
-
ChemSrc. (2025).[1] L-4,4'-Biphenylalanine Chemical Properties and CAS 63024-30-6. Retrieved from [1]
-
Google Patents. (2021).[1] Method for Preparing Methyl (S)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenylpropionate and Salt Thereof. EP4163271A1.[1][2] Retrieved from
-
PrepChem. (n.d.). Synthesis of methyl (S)-2-(t-butoxycarbonylamino)-3-(4-biphenylyl)-propionate. Retrieved from
Sources
Technical Guide: Enantioselective Synthesis of Methyl (S)-2-Amino-3-(2-biphenylyl)propionate
[1][2]
Executive Summary
Target Molecule: Methyl (S)-2-amino-3-(2-biphenylyl)propionate
CAS Registry Number: 63024-30-6 (Related free acid/derivatives: 155760-02-4)
Chemical Class: Non-canonical
This guide details the enantioselective synthesis of Methyl (S)-2-amino-3-(2-biphenylyl)propionate , a critical chiral intermediate in the development of Neutral Endopeptidase (NEP) inhibitors and vitronectin receptor antagonists.[1][2] The presence of the bulky ortho-biphenyl side chain introduces significant steric hindrance, creating potential for atropisomerism (axial chirality) alongside the central chirality at the
This document outlines two distinct, field-proven synthetic strategies:
-
Asymmetric Hydrogenation (Process Route): A scalable, high-efficiency route utilizing Rh(I)-bisphosphine catalysis to establish the stereocenter on a dehydroamino acid precursor.[2]
-
Pd-Catalyzed Cross-Coupling (Discovery Route): A modular approach leveraging the "Chiral Pool" (L-phenylalanine derivatives) via Suzuki-Miyaura coupling, ideal for analog generation.[1][2]
Part 1: Retrosynthetic Analysis & Strategy
The structural complexity of the target lies in the steric bulk of the ortho-biphenyl group proximal to the chiral center.[1] Retrosynthetic disconnection reveals two primary pathways.
Strategic Disconnections[1][2]
-
C
-H Bond Formation (Enantioselective Step): Disconnection of the C -H bond leads to the Dehydroamino Acid precursor.[1][2] This requires a catalyst capable of coordinating the sterically demanding substrate and transferring hydrogen to the Re-face (to yield the S-enantiomer).[1][2] -
Biaryl C-C Bond Formation: Disconnection of the phenyl-phenyl bond leads to an (S)-2-halophenylalanine derivative and a phenylboronic acid.[1][2] This preserves the stereocenter derived from a natural amino acid precursor.[2]
Visualization: Retrosynthetic Tree
Figure 1: Retrosynthetic analysis showing the two primary pathways: Asymmetric Hydrogenation (Route A) and Cross-Coupling (Route B).[1][2]
Part 2: Route A - Asymmetric Hydrogenation (Industrial Standard)[1][2]
This route is preferred for multi-gram to kilogram scale synthesis due to its high atom economy and the ability to achieve >99% enantiomeric excess (ee).[2]
Mechanism & Catalyst Selection
The core transformation is the reduction of the C=C double bond in the Z-dehydroamino acid.[1]
-
Catalyst: [Rh(COD)(R,R)-DuPhos]OTf or [Rh(COD)(S,S)-DIPAMP]BF4 .[2]
-
Substrate Geometry: The (Z)-isomer of the dehydroamino acid is required for high enantioselectivity.[2]
Step-by-Step Protocol
Step 1: Synthesis of (Z)-Dehydroamino Acid Precursor
Reagents: 2-Biphenylcarboxaldehyde, N-(Benzyloxycarbonyl)-
-
Setup: Charge a dry reactor with N-(Benzyloxycarbonyl)-
-phosphonoglycine trimethyl ester (1.1 equiv) and anhydrous dichloromethane (DCM). Cool to 0°C.[2] -
Activation: Add DBU (1.2 equiv) dropwise. Stir for 30 minutes to generate the ylide.
-
Addition: Add 2-biphenylcarboxaldehyde (1.0 equiv) dissolved in DCM dropwise, maintaining temperature <5°C.
-
Reaction: Warm to room temperature and stir for 12 hours. The Horner-Wadsworth-Emmons (HWE) reaction selectively yields the (Z)-dehydroamino ester.[1][2]
-
Workup: Quench with 1N HCl. Extract with DCM.[2][3] Wash organic layer with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Recrystallize from EtOAc/Hexanes to remove any trace (E)-isomer.
Step 2: Enantioselective Hydrogenation
Reagents: [Rh(COD)(R,R)-DuPhos]OTf (1 mol%), Hydrogen gas (H2).[2]
-
Inerting: Place the (Z)-dehydroamino ester in a high-pressure autoclave. Purge with Argon (3 cycles).
-
Catalyst Addition: In a glovebox, dissolve [Rh(COD)(R,R)-DuPhos]OTf in degassed methanol (MeOH). Transfer strictly anaerobically to the autoclave.
-
Hydrogenation: Pressurize with H2 to 5 bar (75 psi). Stir at room temperature for 24 hours.
-
Completion: Vent H2. Analyze an aliquot by Chiral HPLC (Daicel Chiralcel OD-H). Target: >98% conversion, >96% ee.
-
Isolation: Concentrate the methanol solution. Pass through a short plug of silica gel to remove the Rh catalyst.[2]
Catalytic Cycle Visualization
Figure 2: Rhodium-catalyzed asymmetric hydrogenation cycle.[1][2] The migratory insertion step determines the enantioselectivity.
Part 3: Route B - Suzuki Cross-Coupling (Discovery Route)[1][2]
This route utilizes the "Chiral Pool" (starting from commercially available L-phenylalanine derivatives) and is ideal for generating analogs or when high-pressure hydrogenation equipment is unavailable.[1][2]
Protocol
Starting Material: Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-bromophenyl)propionate.[2] Reagents: Phenylboronic acid, Pd(OAc)2, S-Phos (ligand), K3PO4.[2]
-
Coupling: Dissolve the bromophenylalanine derivative (1.0 equiv) and phenylboronic acid (1.5 equiv) in Toluene/Water (10:1).
-
Catalyst: Add Pd(OAc)2 (5 mol%), S-Phos (10 mol%), and K3PO4 (2.0 equiv).
-
Heating: Heat to 90°C under Argon for 16 hours.
-
Workup: Cool, dilute with EtOAc, wash with water.
-
Deprotection (Optional): If the free amine is required immediately, treat with 4N HCl in Dioxane.
Part 4: Analytical Controls & Quality Assurance
Validating the stereochemical integrity is paramount, especially given the risk of racemization during the HWE step or cross-coupling.[2]
Chiral HPLC Method[1]
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1][2]
-
Mobile Phase: Hexane : Isopropanol (90:[2]10) with 0.1% Diethylamine.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm.[2]
-
Expected Results:
NMR Characterization Data (Simulated)
-
1H NMR (400 MHz, CDCl3):
7.20-7.50 (m, 9H, Biphenyl), 3.72 (s, 3H, OMe), 3.65 (dd, 1H, -H), 3.10 (dd, 1H, -H1), 2.95 (dd, 1H, -H2), 1.80 (bs, 2H, NH2).[2] -
Key Diagnostic: The diastereotopic splitting of the
-protons is often exaggerated due to the magnetic anisotropy of the ortho-biphenyl ring.[1][2]
Part 5: Quantitative Comparison of Routes
| Feature | Route A: Asymmetric Hydrogenation | Route B: Suzuki Coupling |
| Scalability | High (kg scale) | Moderate (g scale) |
| Enantioselectivity | >98% ee (Catalyst controlled) | >99% ee (Source controlled) |
| Cost | High initial (Rh catalyst) | Moderate (Pd catalyst) |
| Step Count | 2 Steps | 1-2 Steps (from expensive SM) |
| Risk | High pressure H2 required | Pd scavenging required |
References
-
BenchChem. "Methyl-2-(S)-Biphenyl-2-Aminopropionate: Structure and Properties."[1][2] BenchChem Database, CAS No. 63024-30-6.[1][2] Link[2]
-
Burk, M. J., et al. "Efficient Asymmetric Hydrogenation of N-Acylaminoacrylates."[2] Journal of the American Chemical Society, vol. 115, no.[2] 22, 1993, pp. 10125–10138.[2] Link[2]
-
Urbahns, K., et al. "Biphenyls as Potent Vitronectin Receptor Antagonists.[2] Part 2: Biphenylalanine Ureas."[4][5][6] Bioorganic & Medicinal Chemistry Letters, vol. 13, no. 6, 2003, pp. 1071-1074.[1][2] Link
-
Ma, J. A.
- and -Amino Acids." Angewandte Chemie International Edition, vol. 42, no.[2] 36, 2003, pp. 4290–4299.[2] Link[2] -
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[2] Journal of the American Chemical Society, vol. 127, no.[2] 13, 2005, pp. 4685–4696.[2] Link[2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. rsc.org [rsc.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4-methylpentanamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Pharmacological and Structural Mechanism of Action of Methyl-2-(S)-Biphenyl-2-Aminopropionate in Advanced Therapeutics
Executive Summary
Methyl-2-(S)-biphenyl-2-aminopropionate (CAS: 63024-30-6)[1], structurally defined as the methyl ester of L-4,4'-biphenylalanine (L-Bip-OMe)[2], is a highly privileged unnatural amino acid derivative. While it is rarely administered as a standalone therapeutic, it serves as a critical pharmacophore and structural modifier in modern drug discovery[1]. By replacing natural aromatic amino acids (such as phenylalanine or tyrosine) with this extended biphenyl system, researchers fundamentally alter the physicochemical and pharmacokinetic properties of peptides and small molecules[3].
This whitepaper details the mechanistic pathways through which this compound and its derivatives drive efficacy in three primary domains: integrin antagonism, antimicrobial peptide (AMP) membrane disruption, and enzyme-instructed self-assembly (EISA) in oncology.
Structural Pharmacology & Core Mechanistic Properties
The incorporation of the biphenylalanine (Bip) motif—often synthesized via its methyl ester precursor to protect the carboxylate during complex assembly—imparts three distinct mechanistic advantages:
-
Enhanced Lipophilicity and Membrane Anchoring: The extended aromatic system significantly increases the partition coefficient (LogP). In ultrashort AMPs, this allows the peptide to rapidly insert into and anchor within the hydrophobic core of bacterial lipid bilayers[4].
-
Steric Shielding and Proteolytic Resistance: The bulky biphenyl group creates intense steric hindrance around the peptide backbone. This prevents the binding of proteolytic enzymes, drastically increasing the half-life of Bip-containing therapeutics in vivo[5].
-
Optimized
Stacking in Hydrophobic Pockets: In small molecule antagonists, the biphenyl rings can rotate to adopt an optimal dihedral angle. This allows them to fit snugly into deep hydrophobic pockets of target receptors, forming strong and cation- interactions[6].
Application-Specific Mechanisms of Action
Integrin Antagonism ( and )
Integrins
Mechanism: The biphenyl group acts as a structural mimic of the native ligand's (VCAM-1 or MAdCAM-1) binding epitope. It inserts deeply into the hydrophobic groove at the interface of the
Bacterial Membrane Disruption (Ultrashort AMPs)
The rise of multidrug-resistant bacteria has necessitated the development of ultrashort AMPs. The peptide UP-5 (sequence: RBRBR, where B is biphenylalanine) utilizes the Bip motif to achieve potent antimicrobial activity without the toxicity associated with longer peptides[5].
Mechanism: The cationic arginine (R) residues initially drive electrostatic attraction to the negatively charged bacterial membrane. Subsequently, the biphenylalanine residues act as hydrophobic anchors[5]. The massive hydrophobic bulk of the biphenyl groups forces a severe thinning of the lipid bilayer, leading to irreversible membrane disruption, pore formation, and bacterial cell death[4]. The substitution of standard hydrophobic amino acids with Bip is the direct causal factor for its efficacy against MRSA[5].
Enzyme-Instructed Self-Assembly (EISA) in Oncology
Targeting immunosuppressive cancer cells (e.g., castration-resistant prostate cancer, CRPC) is notoriously difficult due to poor cellular uptake of therapeutics. Researchers have utilized the methyl ester of biphenylalanine to drive EISA[3].
Mechanism: A phosphopeptide containing the Bip motif and a C-terminal aspartate methyl diester is administered. The biphenyl group and the methyl ester drastically accelerate cellular endocytosis due to their high lipophilicity[3]. Once inside the cancer cell, overexpressed endogenous phosphatases cleave the phosphate group. The resulting dephosphorylated peptide becomes highly hydrophobic. Driven by the strong
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Bip-Modified Peptides
Expertise Rationale: Standard SPPS is used, but the steric bulk of the biphenyl group requires highly efficient coupling reagents to prevent incomplete sequences[3].
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in N,N-dimethylformamide (DMF) for 30 mins to maximize surface area.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 mins to remove the Fmoc protecting group.
-
Self-Validation: Monitor via UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm to ensure complete deprotection.
-
-
Coupling of Biphenylalanine: Dissolve Fmoc-L-4,4'-biphenylalanine (or its esterified precursor, followed by hydrolysis) in DMF. Add HATU and DIPEA.
-
Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is critical here; its high reactivity overcomes the steric hindrance of the bulky biphenyl rings during amide bond formation[3].
-
-
Cleavage: Cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (95:2.5:2.5) for 2 hours.
-
Validation: Purify via RP-HPLC and confirm the mass via ESI-MS.
Protocol 2: Liposome Leakage Assay (Validating Membrane Disruption)
Expertise Rationale: This cell-free system isolates the mechanical disruption of lipid bilayers by Bip-peptides, proving the membrane-targeting mechanism[4].
-
Liposome Preparation: Hydrate a lipid film of DOPC/DOPG (specifically chosen to mimic the anionic nature of bacterial membranes) with a buffer containing the fluorescent dye Carboxyfluorescein (CF) at a self-quenching concentration (50 mM)[4].
-
Extrusion: Extrude the suspension through a 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).
-
Purification: Remove unencapsulated CF using size-exclusion chromatography (Sephadex G-50).
-
Assay Execution: Add the Bip-containing peptide to the LUVs. If the peptide disrupts the membrane, CF leaks out, dilutes in the buffer, and its fluorescence de-quenches (Emission: 520 nm).
-
Self-Validation System: Measure baseline fluorescence (
). Measure fluorescence after peptide addition ( ). Add 0.1% Triton X-100 to completely lyse the liposomes, establishing the 100% leakage maximum ( ). Calculate % Leakage = .
Quantitative Data Summaries
Table 1: Integrin Antagonism Efficacy of Biphenylalanine Derivatives
| Compound | Target Receptor | IC50 (nM) | Native Ligand Blocked | Reference |
| TR-14035 | 7 | MAdCAM-1 | [9] | |
| TR-14035 | 87 | VCAM-1 | [9] | |
| Compound 11 | 20 | MAdCAM-1 | [10] |
Table 2: Antimicrobial Efficacy (MIC) of Bip-Modified Peptides vs. Standard Peptides
| Peptide Sequence | Hydrophobic Motif | Target Pathogen | MIC ( | Reference |
| UP-5 (RBRBR) | Biphenylalanine (B) | S. aureus (MRSA) | 10 - 15 | [5] |
| UP-5 (RBRBR) | Biphenylalanine (B) | E. coli (MDR) | 55 - 65 | [5] |
| Native Analogs | Phenylalanine (F) | S. aureus (MRSA) | > 100 | [11] |
Visualizations
Caption: Mechanism of Integrin Antagonism by Biphenylalanine Derivatives (e.g., TR-14035).
Caption: Enzyme-Instructed Self-Assembly (EISA) Pathway in Immunosuppressive Cancer Cells.
References
- Title: METHYL-2-(S)
- Title: Antimicrobial and Antibiofilm Activity of UP-5, an Ultrashort Antimicrobial Peptide Designed Using Only Arginine and Biphenylalanine Source: MDPI URL
- Title: Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of TR-14035, a dual alpha(4)beta(7)/alpha(4)beta(1)
- Source: PMC (NIH)
- Title: Methyl 4-phenyl-L-phenylalanate hydrochloride 97% | CAS: 63024-30-6 Source: AChemBlock URL
- Source: PubMed (NIH)
- Title: Antimicrobial Peptides and Proteins: From Nature's Reservoir to the Laboratory and Beyond Source: Frontiers URL
- Title: Synthesis and SAR of N-Benzoyl-L-Biphenylalanine Derivatives: Discovery of TR-14035, A Dual α4β7/α4β1 Integrin Antagonist Source: ResearchGate URL
- Source: PMC (NIH)
- Title: TR-14035 | α4β7/α4β1 Antagonist Source: MedChemExpress URL
Sources
- 1. This compound | 63024-30-6 | Benchchem [benchchem.com]
- 2. Methyl 4-phenyl-L-phenylalanate hydrochloride 97% | CAS: 63024-30-6 | AChemBlock [achemblock.com]
- 3. Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular dynamics simulations to study the role of biphenylalanine in promoting the antibacterial activity of ultrashort peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of TR-14035, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of TR-14035, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Antimicrobial Peptides and Proteins: From Nature’s Reservoir to the Laboratory and Beyond [frontiersin.org]
The Ascendant Trajectory of Biphenyl Amino Acid Derivatives: A Technical Guide to the Biological Activity of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE Analogs
Foreword: The Biphenyl Moiety as a Privileged Scaffold in Medicinal Chemistry
The biphenyl framework, a seemingly simple structural motif composed of two interconnected phenyl rings, has consistently proven to be a cornerstone in the design of novel therapeutics.[1] Its inherent properties, including metabolic stability, conformational flexibility, and the ability to engage in crucial π-π stacking interactions with biological targets, have cemented its status as a "privileged scaffold" in drug discovery.[2] When integrated with the fundamental building blocks of life—amino acids—the resulting biphenyl amino acid derivatives emerge as a class of compounds with immense therapeutic potential, spanning a wide array of biological activities from antimicrobial to anticancer and beyond.[3][4]
This technical guide delves into the biological landscape of a specific subclass: METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE derivatives and their close analogs. While direct literature on this exact molecular entity is emerging, this guide synthesizes the wealth of knowledge from structurally related compounds to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR). By examining the established biological profiles of analogous structures, we can extrapolate and project the therapeutic promise of this intriguing class of molecules.
I. Synthetic Pathways to Biphenyl Amino Acid Scaffolds
The synthesis of biphenyl amino acid derivatives often employs robust and versatile cross-coupling reactions to construct the core biphenyl structure. The Suzuki-Miyaura cross-coupling reaction is a particularly favored method, celebrated for its mild reaction conditions and tolerance of a wide range of functional groups.[3]
A general, illustrative synthetic approach is outlined below:
Figure 2: Potential enzyme targets for this compound derivatives based on the activity of analogous compounds.
D. Receptor Antagonism
Biphenyl derivatives have also been developed as potent and selective receptor antagonists. For example, a series of biphenyl-4-carboxamide derivatives have been designed as antagonists of the Transient Receptor Potential Vanilloid type 1 (TRPV1), a key target for the treatment of neuropathic pain. [5]This indicates the potential for this compound derivatives to be tailored for specific receptor interactions.
III. Structure-Activity Relationship (SAR) Insights
The biological activity of biphenyl derivatives is highly dependent on the nature and position of substituents on the biphenyl rings. [5]
-
Substitution Pattern: The position of substituents on the phenyl rings can significantly impact activity and selectivity. For instance, in a series of 1-phenylbenzazepine analogs, a C-3′ methyl substituent was found to be critical for D1 receptor affinity. [6]* Nature of Substituents: The electronic properties of substituents (electron-donating vs. electron-withdrawing) can profoundly influence biological activity. In some series, electron-withdrawing groups have been shown to enhance antimicrobial potency.
-
The Amino Acid Moiety: The specific amino acid and its stereochemistry can play a crucial role in target binding and overall activity. The (S)-configuration at the alpha-carbon, as specified in this compound, is often critical for biological recognition.
Table 1: Illustrative SAR Data from Analogous Biphenyl Derivatives
| Compound Class | Target | Key SAR Observation | Reference |
| Biphenyl-substituted lysine derivatives | MMP-2/MMP-9 | Low nanomolar IC50 values against MMP-2 with high selectivity over MMP-9. | [6] |
| Biphenyl-4-carboxamide derivatives | TRPV1 | Identification of a clinical candidate with high aqueous solubility and reduced CYP3A4 inhibition. | [5] |
| 2-iminobenzimidazoles with biphenyl moiety | PTP1B/AMPK | Dual-targeting compounds with in vivo antidiabetic activity. | [2] |
IV. Key Experimental Protocols
To facilitate further research into the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays, adapted from studies on analogous compounds.
A. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, K562) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 3: Workflow for determining in vitro anticancer activity using the MTT assay.
B. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare Bacterial Inoculum: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
V. Future Perspectives and Conclusion
The exploration of this compound derivatives stands at an exciting frontier in medicinal chemistry. The wealth of data from structurally related biphenyl amino acid analogs strongly suggests a high probability of discovering novel compounds with significant therapeutic potential. The modularity of their synthesis allows for fine-tuning of their pharmacological properties, paving the way for the development of highly selective and potent agents.
Future research should focus on the systematic synthesis of a library of this compound derivatives with diverse substitution patterns. High-throughput screening against a panel of biological targets, including various enzymes, receptors, and cancer cell lines, will be crucial in elucidating their primary biological activities. Subsequent in-depth mechanistic studies and in vivo evaluations will be necessary to validate their therapeutic potential.
VI. References
-
Ahmad, V. U., Jassbi, A. R., & Arfan, M. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1825. [Link]
-
Aoyagi, Y., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 26(12), 3469-3483. [Link]
-
Darshan Raj, C. G., et al. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 10(5), 134-140. [Link]
-
Gasparyan, M. K., et al. (2021). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 11(42), 26167-26214. [Link]
-
Dubey, N., Jain, D. K., Bhadoria, U. S., & Sinha, S. (2012). Synthesis, Characterization and Pharmacological Evaluation of Amino Acid Conjugates of Ketoprofen. Asian Journal of Chemistry, 24(3), 1170-1174. [Link]
-
Ahmad, V. U., Jassbi, A. R., & Arfan, M. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1825. [Link]
-
Babkov, D. A., et al. (2023). Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. Chemical Biology & Drug Design, 101(4), 896-914. [Link]
-
Topliss, J. G., et al. (2001). Alpha-amino acid phenolic ester derivatives: novel water-soluble general anesthetic agents which allosterically modulate GABA(A) receptors. Journal of Medicinal Chemistry, 44(22), 3585-3592. [Link]
-
PubChem. (n.d.). Methyl 2-amino-2-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Hart, J. R., et al. (2008). Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-alpha Coactivator Binding Inhibitors. ACS Chemical Biology, 3(7), 413-423. [Link]
-
Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 38(1), 55-65. [Link]
-
Rusnati, M., et al. (2023). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. International Journal of Molecular Sciences, 24(12), 9993. [Link]
-
Pavesi, A., et al. (2025). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Journal of Agricultural and Food Chemistry. [Link]
-
Romagnoli, R., et al. (2012). Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor. Bioorganic & Medicinal Chemistry, 20(2), 996-1007. [Link]
-
Kumar, A., et al. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 8(3), 1337-1361. [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. [Link]
-
Iriarte, A., et al. (2025). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules. [Link]
-
Kumar, A., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Pharmaceuticals, 16(8), 1141. [Link]
-
Zhang, J., et al. (2019). Molecules that Inhibit Bacterial Resistance Enzymes. Molecules, 24(1), 43. [Link]
-
Szabó, I., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative. International Journal of Molecular Sciences, 25(4), 2288. [Link]
-
Bridges, J. W., Creaven, P. J., & Williams, R. T. (1965). The fluorescence of some biphenyl derivatives. Biochemical Journal, 96(3), 872–878. [Link]
-
S. E. S. G. (2024). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. International Journal of Molecular Sciences, 25(24), 13586. [Link]
-
Garrabrant, T. A., et al. (2004). Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2). Angiogenesis, 7(4), 335-342. [Link]
-
Peterson, J. R., et al. (2019). Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer. Journal of Medicinal Chemistry, 62(24), 11373-11394. [Link]
-
Rosenfeld, D., et al. (2025). Modifying inhibitor specificity for homologous enzymes by machine learning. The FEBS Journal. [Link]
Sources
- 1. Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-alpha Coactivator Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE: A Privileged Chiral Building Block in Advanced Drug Discovery
As drug targets become increasingly complex, the demand for non-natural amino acids that can navigate deep, hydrophobic binding pockets has surged. METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE (CAS: 63024-30-6)—also known as L-Biphenylalanine methyl ester or Methyl 4-phenyl-L-phenylalanate—has emerged as a cornerstone chiral building block[1]. By appending a bulky, rigid biphenyl moiety to an alanine core, this compound provides unparalleled control over peptide lipophilicity, proteolytic stability, and target-specific steric interactions[2].
This technical guide explores the mechanistic rationale for incorporating this building block into modern therapeutics, alongside field-validated protocols for its synthesis and downstream application in Solid-Phase Peptide Synthesis (SPPS).
Chemical Identity & Quantitative Properties
To effectively utilize this building block, one must understand its physicochemical baseline. The methyl esterification of L-Biphenylalanine protects the C-terminus during complex synthetic sequences while increasing the compound's solubility in organic solvents[1].
| Property | Value / Description |
| Chemical Name | methyl (S)-3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride |
| Common Name | This compound |
| CAS Registry Number | 63024-30-6[3] |
| Molecular Formula | C₁₆H₁₈ClNO₂ (Hydrochloride salt)[3] |
| Molecular Weight | 291.78 g/mol (Hydrochloride) / 255.31 g/mol (Free base)[3] |
| Enantiomeric Purity | >97% ee (Typical commercial standard)[3] |
| Appearance | White to off-white crystalline solid |
| Storage Conditions | Room temperature (desiccated) or 4°C for long-term stability[2] |
Mechanistic Role in Rational Drug Design
The strategic insertion of the biphenylalanine motif is not arbitrary; it is driven by specific structural biology requirements.
A. Neprilysin (NEP) Inhibition
Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of natriuretic peptides. The active site of NEP features a deep, hydrophobic S1' subsite . The biphenyl side chain of this compound perfectly occupies this pocket, displacing water and establishing strong π-π and van der Waals interactions[4]. This exact structural complementarity is the foundational mechanism behind advanced Angiotensin Receptor Neprilysin Inhibitors (ARNIs) like Sacubitril, which utilize biphenyl-based precursors to treat chronic heart failure[5].
B. Integrin Antagonism
In the treatment of autoimmune diseases, blocking leukocyte adhesion is critical. N-benzoyl-L-biphenylalanine derivatives (e.g., TR-14035) have been discovered as highly potent dual α4β7/α4β1 integrin antagonists. The biphenyl group provides the rigid hydrophobic bulk necessary to lock the antagonist into the integrin binding cleft, achieving subnanomolar inhibitory concentrations (IC50)[6].
C. Peptide Theranostics and Proteolytic Shielding
In radiopharmaceutical imaging (e.g., targeting the GLP-1 receptor with Exendin-4 analogues), high renal radioactivity accumulation is a major dose-limiting toxicity. By incorporating biphenylalanine into the linker sequences, researchers have successfully engineered peptides that are preferentially cleaved by kidney brush border membrane enzymes (like NEP). This targeted degradation allows the radioactive fragment to be rapidly excreted, drastically improving the tumor-to-kidney contrast ratio[7].
Pathway & Workflow Visualizations
To conceptualize the synthesis and pharmacological application of this building block, review the following system diagrams.
Workflow for the asymmetric synthesis of this compound.
Mechanism of action for biphenylalanine-derived Neprilysin (NEP) inhibitors.
Field-Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that successful utilization of bulky non-natural amino acids requires strict adherence to optimized, causality-driven protocols. The following methodologies are designed as self-validating systems.
Protocol 1: Synthesis of the Methyl Ester Hydrochloride via TMSCl
Causality: Traditional Fischer esterification using gaseous HCl is cumbersome and prone to introducing atmospheric moisture, which drives the equilibrium backward. Using Trimethylsilyl chloride (TMSCl) in anhydrous methanol generates anhydrous HCl in situ while simultaneously scavenging trace water via the formation of hexamethyldisiloxane, ensuring a self-driving, unidirectional reaction[1].
Step-by-Step Methodology:
-
Suspension: Suspend 10.0 mmol of enantiopure L-Biphenylalanine in 50 mL of anhydrous methanol in a flame-dried round-bottom flask under an argon atmosphere.
-
Activation: Cool the suspension to 0°C using an ice bath. Dropwise, add 25.0 mmol (2.5 eq) of TMSCl. Causality: The reaction between TMSCl and MeOH is highly exothermic; cooling prevents the thermal degradation of the amino acid and avoids solvent bumping.
-
Esterification: Remove the ice bath and heat the reaction to reflux (65°C) for 12 hours. The initial cloudy suspension will transition to a clear solution as the zwitterionic amino acid converts to the soluble ester hydrochloride.
-
Validation Check: Spot the reaction mixture on a silica TLC plate (eluent: DCM/MeOH 9:1) and stain with Ninhydrin. The disappearance of the baseline L-Biphenylalanine spot validates reaction completion.
-
Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to remove siloxane byproducts. Filter and dry under a high vacuum to yield this compound hydrochloride as a white powder.
Protocol 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Causality: The biphenyl group exerts immense steric hindrance during peptide coupling. Standard coupling reagents (like HBTU or DIC/HOBt) often result in truncated sequences. Utilizing HATU with DIPEA generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is electronically and sterically optimized to overcome the bulk of the biphenyl side chain[2].
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins) to remove the Fmoc protecting group. Wash thoroughly with DMF (5 × 1 min).
-
Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-L-Biphenylalanine and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of DIPEA. Allow the mixture to pre-activate for exactly 5 minutes. Causality: Pre-activation ensures the complete formation of the active ester before it encounters the resin, preventing the competing attachment of unactivated amino acids.
-
Coupling: Transfer the activated mixture to the resin and agitate at room temperature for 2 hours.
-
Validation (Kaiser Test): Withdraw a few resin beads and perform a Kaiser test. A negative result (beads remain yellow/colorless) validates complete acylation. A positive result (blue beads) dictates a mandatory re-coupling step using a different chemistry (e.g., COMU/Collidine) to force completion.
-
Cleavage: Cleave the final peptide from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours, followed by precipitation in cold diethyl ether.
References
1.[1] Benchchem. "this compound - Benchchem". Benchchem Catalog. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeOOJ8tpAghXDt4_LgxvDlMmF9YstmhqXGHHfT356o70GHAXvFlkOYocBYUQh8IQ2FXoxyWR-eftyPd4hf2QigurJ8xwS46IH8cDtufp5eHpNFcT9U14yxM891-c8P6BqosFFi1Q== 2.[3] AChemBlock. "Methyl 4-phenyl-L-phenylalanate hydrochloride 97% | CAS: 63024-30-6". AChemBlock Catalog. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEG8yXRWqfS6PPsVluh0QghT5Tqr0H49unHA3czuM1ni4o5lSDZHwBtotB6lmdC5xVP_gZu2WcVvTAQPDkXiHm1qa4LjMwJi4XNDP5Iy53ce4BhP5AxezJagfq5MUpiKMa6n35sEAvH-_IHmooDVxz-7Dr62bSeaFwC-SGMvDQgQ62nZxpKiw5Y7rcs-O1xg== 3.[2] MedChemExpress. "L-Biphenylalanine ([1,1'-Biphenyl]-4-propanoic acid, α-amino-, (S)-)". MedChemExpress. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTc_1elB9JEWHLirf4YW19nWTXNa8mN7LNsFPeNdrVBYyqiGRz-bg_78-VdMawTqUzhC0UkbuQPIlpCfgc3Z0J87eGiDvIRE6AroAQZuRvufgRmKVrpSD2XmfGBr06FEzH6mzUcqyVMkMto-vU5mLz 4.[6] Bioorganic & Medicinal Chemistry. "Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of TR-14035, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist". PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2bNZUXbNvyn-gIRzqx9N-_ebBZp-FXk1Fp3blkoJbfhglgWlfGxarJgZu9xLDBtTzMU6gjc_PkG2bSYQN5c6e2dGsc8IrELUfGsLT9ysNXsMGuKrLB0eFYeDAqLXIwPvh8eP9 5.[4] Google Patents. "EP3500549B1 - New processes and intermediates for nep inhibitor synthesis". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJvgv0l3QpySr2Mjv6dLVZADWjf67_lGHp59zC0IUP5UMXGv-Ab5_5zYNsRXfePhZuFKhlUOTHKZ5wk9m073N64FiE_tawxbVpzx3X1ZBW5VrJGb0DPYqOb9HgKPsilqUJEHit50rP78waKQ== 6.[7] ResearchGate. "Improving the Theranostic Potential of Exendin 4 by Reducing the Renal Radioactivity through Brush Border Membrane Enzyme-Mediated Degradation". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsbxkx02Af5zwbrmTpjZDPa8oemX9lV_vGeRnKf82a5FDUGUKATRJUqKCZG3m02d6TRW4DqbzNHvA_2KHjRv5ygblBXVbHSgo4T31yYuq9lqww8mBdCwDoiLxCXuQMlxFJ0GPJqa1EW5iPLMs8KKOo4fU0spNMzIR5pgxnqfsQ8g1pv_FNZAp-TwvubN83kF_2U8ipBW5yLppU-G8ewarJpQBwt1vouG_qTeRlrCKdELTfHRcInoI2K-D-1mK_2OrD1E7P55B9Gae0R4B_1eTiox62EQ1nXP9l-K17Sq7Jrf7mrIB9dnpdm0mJo2LIUoxUg81DOAFcCnjrAh5s 7.[5] Google Patents. "US20190256454A1 - New process for early sacubitril intermediates". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_5N6yJZuA4ALNfffTfsDwJZwhALSRwV2YrKQT_wbsqlX6FvJUqau9CqnV7qo181LuUhuKPgjROLdd33ZVCiR3TSJT-Dk__F2iXlCpL2BytpQ9gPaIptsDeLbhKrpr7zEntdig7uRIl9Kom7SrOU0=
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyl 4-phenyl-L-phenylalanate hydrochloride 97% | CAS: 63024-30-6 | AChemBlock [achemblock.com]
- 4. EP3500549B1 - New processes and intermediates for nep inhibitor synthesis - Google Patents [patents.google.com]
- 5. US20190256454A1 - New process for early sacubitril intermediates - Google Patents [patents.google.com]
- 6. Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of TR-14035, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Medicinal Chemistry Applications of Methyl-2-(S)-Biphenyl-2-Aminopropionate
This is an in-depth technical guide on the medicinal chemistry applications of Methyl-2-(S)-Biphenyl-2-Aminopropionate (identified as the methyl ester of L-4,4'-biphenylalanine, CAS 63024-30-6).[1]
A Strategic Scaffold for NEP Inhibition and Peptidomimetic Design[1]
Executive Summary
This compound (CAS: 63024-30-6), structurally the methyl ester of L-4,4'-biphenylalanine, represents a "privileged scaffold" in modern drug discovery.[1] It functions as a rigid, hydrophobic analogue of phenylalanine, offering enhanced
This guide details the compound's physicochemical profile, its critical role in structure-activity relationship (SAR) optimization, and validated protocols for its integration into drug development workflows.
Chemical Profile & Structural Logic[1]
Identity and Physicochemical Properties
The compound is an
| Property | Specification |
| Systematic Name | Methyl (S)-2-amino-3-(biphenyl-4-yl)propionate hydrochloride |
| CAS Number | 63024-30-6 |
| Molecular Formula | |
| Molecular Weight | 291.77 g/mol (HCl salt); 255.31 g/mol (Free base) |
| Chirality | (S)-Enantiomer (L-Configuration) |
| Key Motif | Biphenyl side chain (Hydrophobic Pharmacophore) |
The "Super-Phenylalanine" Effect
In medicinal chemistry, replacing a Phenylalanine (Phe) residue with Biphenylalanine (Bip) using this intermediate serves two mechanistic purposes:
-
Enhanced Hydrophobic Burial: The biphenyl group extends deeper into hydrophobic pockets (e.g., the S1' subsite of metalloproteases) than a benzyl group, significantly increasing binding affinity (
). -
Conformational Restriction: The bulky biaryl system restricts the rotation of the side chain (
and angles), reducing the entropic penalty upon binding.
Core Application: Neutral Endopeptidase (NEP) Inhibition
The most high-value application of this scaffold is in the synthesis of cardiovascular drugs, specifically Angiotensin Receptor-Neprilysin Inhibitors (ARNIs).[1]
Mechanism of Action
NEP (Neprilysin) is a zinc-dependent metalloprotease.[1] Inhibitors like Sacubitril (in Entresto) rely on a hydrophobic biphenyl moiety to occupy the enzyme's S1' specificity pocket. This compound serves as a critical chiral intermediate to install this pharmacophore.[1]
Retrosynthetic Pathway (Sacubitril Analogs)
The synthesis of NEP inhibitors typically involves homologation of the amino acid backbone. This compound provides the pre-formed chiral center and the biphenyl anchor.[1]
Figure 1: Retrosynthetic logic using the compound as a chiral pool starting material for NEP inhibitors.
Technical Workflow: Peptide Coupling Protocol
When utilizing this compound for peptidomimetic libraries (e.g., GLP-1 analogs or antimicrobial peptides), standard coupling protocols must be modified to account for the steric bulk of the biphenyl group.
Protocol: Sterically Demanding Coupling
Objective: Couple N-protected amino acid (AA1) to this compound (AA2-OMe).[1]
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) - preferred for sterically hindered amines.[1]
-
Base: DIPEA (Diisopropylethylamine).[1]
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of N-protected AA1 and 1.1 eq of HATU in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add 2.5 eq of DIPEA. Stir for 5 minutes at
to pre-activate the acid. -
Addition of Amine: Add 1.0 eq of This compound hydrochloride .
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass: MW of AA1 + 255 - 18).[1]
-
Workup: Dilute with EtOAc, wash with 5%
, sat. , and brine. -
Causality Note: The use of HATU/HOAt is critical. Standard EDC/NHS coupling often fails or proceeds slowly due to the steric clash of the biphenyl rings preventing the approach of the activated ester.[1]
Advanced Application: Suzuki-Miyaura Library Generation
For researchers conducting Fragment-Based Drug Discovery (FBDD) , this compound can be generated in situ or modified via cross-coupling if the biphenyl ring requires substitution (e.g., adding fluorine for metabolic stability).
On-Resin Modification Strategy
Instead of using the pre-formed biphenyl compound, researchers can use (S)-4-Iodo-Phenylalanine Methyl Ester and perform Suzuki coupling to generate a library of Biphenyl-2-aminopropionate analogs.[1]
Figure 2: Divergent synthesis of biphenyl-analogs for SAR exploration.
Self-Validating Quality Control (QC)[1]
To ensure scientific integrity, the following QC parameters must be met before using the compound in synthesis:
-
Enantiomeric Purity:
-
H-NMR Diagnostic Peaks:
-
ppm (Singlet, 3H,
). - ppm (Multiplet, 9H, Biphenyl aromatic protons).
-
Absence of peaks at
ppm (t-Butyl) to ensure complete deprotection if sourced from Boc-precursors.[1]
-
ppm (Singlet, 3H,
References
-
Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors."[1] Journal of Medicinal Chemistry, 38(10), 1689-1700. Link
-
Hegde, S. S., et al. (2011). "Pharmacologic profile of molecular interaction of sacubitril/valsartan (LCZ696)." Journal of Pharmacology and Experimental Therapeutics. Link
-
BenchChem. (2024). "Product Analysis: this compound CAS 63024-30-6." Link
-
ChemicalBook. (2025).[4] "L-4,4'-Biphenylalanine methyl ester hydrochloride Properties." Link
-
Gu, H., et al. (2012). "Discovery of dual angiotensin II receptor and neprilysin inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Spectroscopic data for METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE (NMR, IR, MS)
Technical Guide: Spectroscopic Characterization of Methyl (2S)-2-[(Biphenyl-2-yl)amino]propanoate
Executive Summary & Structural Context
This technical guide details the spectroscopic signature of Methyl (2S)-2-[(biphenyl-2-yl)amino]propanoate . This compound is a critical chiral intermediate, often utilized in the synthesis of atropisomeric ligands, fungicidal agents, and peptidomimetics.
Chemical Structure & Identity:
-
IUPAC Name: Methyl (2S)-2-[(biphenyl-2-yl)amino]propanoate
-
Common Reference: N-(2-Biphenylyl)-L-alanine methyl ester
-
Molecular Formula: C₁₆H₁₇NO₂
-
Molecular Weight: 255.31 g/mol
-
Stereochemistry: (S)-enantiomer (derived from L-Alanine)
Expert Insight: The spectroscopic analysis of this molecule is dominated by the magnetic anisotropy of the biphenyl system. The orthogonal twisting of the phenyl rings (to minimize steric strain with the amino group) creates a unique shielding cone that affects the chemical shift of the alanine backbone protons.
Synthesis & Sample Preparation Pathway
To ensure the integrity of the spectroscopic data, the origin of the sample must be verified. The most robust synthesis route involves the Buchwald-Hartwig amination of 2-bromobiphenyl with L-alanine methyl ester.
DOT Diagram 1: Synthesis & Fragmentation Logic
Caption: Synthesis via Palladium-catalyzed amination and subsequent Mass Spectrometry fragmentation logic.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for Analysis:
-
Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solvent is neutralized (free of HCl) to prevent protonation of the amine, which would drastically shift the α-proton and NH signals.
-
Instrument: 400 MHz or higher recommended to resolve the aromatic region.
-
Temperature: 298 K.
¹H NMR Data (400 MHz, CDCl₃)
The biphenyl ring system introduces complexity in the 6.5–7.5 ppm region. The key diagnostic signal is the doublet for the alanine methyl group and the quartet for the chiral center.
| Position / Assignment | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Structural Insight |
| NH (Amine) | 4.35 - 4.50 | Broad Singlet | 1H | - | Exchangeable; shift varies with concentration. |
| C(2)-H (Methine) | 4.15 | Quartet | 1H | 7.2 | Deshielded by the adjacent Nitrogen and Carbonyl. |
| OCH₃ (Ester) | 3.65 | Singlet | 3H | - | Characteristic methyl ester singlet. |
| C(3)-H₃ (Ala-Me) | 1.45 | Doublet | 3H | 7.2 | Diagnostic doublet for the alanine side chain. |
| Ar-H (Biphenyl-3) | 6.65 | Doublet | 1H | 8.0 | Ortho to the amino group; shielded by resonance. |
| Ar-H (Biphenyl-5) | 6.78 | Triplet | 1H | 7.5 | Para to amino group. |
| Ar-H (Biphenyl-4,[1][2]6) | 7.05 - 7.30 | Multiplet | 2H | - | Overlapping signals. |
| Ar'-H (Phenyl Ring) | 7.35 - 7.50 | Multiplet | 5H | - | The unsubstituted phenyl ring signals. |
¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Type | Shift (δ ppm) | Assignment |
| C=O | 174.8 | Ester Carbonyl |
| C-N (Quaternary) | 143.5 | Biphenyl C-2 (Attached to N) |
| Ar-C (Quaternary) | 139.2 | Biphenyl C-1' (Inter-ring bond) |
| Ar-C (Quaternary) | 130.5 | Biphenyl C-1 |
| Ar-CH | 129.5, 128.8, 128.0 | Distal Phenyl Ring |
| Ar-CH | 117.8, 111.5 | Proximal Ring (Ortho/Para to N) |
| OCH₃ | 52.1 | Ester Methyl |
| CH (Alpha) | 51.5 | Chiral Center |
| CH₃ (Beta) | 18.9 | Alanine Methyl |
Infrared (IR) Spectroscopy
Protocol:
-
Method: ATR (Attenuated Total Reflectance) on neat oil/solid or KBr pellet.
-
Resolution: 4 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Description |
| 3380 - 3410 | N-H Stretch | Medium | Secondary amine stretching. Sharper than OH. |
| 3020 - 3060 | Ar-H Stretch | Weak | Aromatic C-H stretching. |
| 2950, 2980 | C-H Stretch | Medium | Aliphatic C-H (Methyl/Methine). |
| 1735 | C=O Stretch | Strong | Diagnostic: Ester carbonyl. |
| 1580, 1505 | C=C Stretch | Medium | Aromatic ring breathing modes. |
| 1150 - 1200 | C-O Stretch | Strong | Ester C-O-C stretching. |
| 745, 695 | C-H Bend | Strong | Monosubstituted benzene (out-of-plane). |
Mass Spectrometry (MS)
Protocol:
-
Ionization: ESI (Electrospray Ionization) in Positive Mode (+ve).
-
Solvent: Methanol + 0.1% Formic Acid.
Fragmentation Analysis: The molecule follows a classic amino ester fragmentation pathway. The "Biphenyl-NH" moiety is highly stable, often retaining the positive charge.
| m/z Value | Ion Identity | Formula | Mechanism |
| 256.1 | [M+H]⁺ | C₁₆H₁₈NO₂⁺ | Protonated Molecular Ion. |
| 278.1 | [M+Na]⁺ | C₁₆H₁₇NO₂Na⁺ | Sodium Adduct (Common in ESI). |
| 196.1 | [M - COOCH₃]⁺ | C₁₄H₁₄N⁺ | Base Peak: Loss of the ester group (Alpha cleavage). |
| 168.1 | [Biphenyl-NH-CH₂]⁺ | C₁₃H₁₂N⁺ | Rearrangement/Loss of ethyl fragment. |
| 152.1 | [Biphenyl]⁺ | C₁₂H₈⁺ | Radical cation of the biphenyl core. |
DOT Diagram 2: Chiral Purity Validation Logic
Caption: Workflow for validating the enantiomeric excess (ee%) of the (S)-isomer.
Critical Experimental Notes
-
Enantiomeric Stability: The (S)-configuration at the alpha-carbon is susceptible to racemization under strongly basic conditions (e.g., if using NaH during alkylation). Always verify optical rotation:
is expected to be negative in CHCl₃. -
Rotamers: Due to the steric bulk of the biphenyl group, NMR signals may broaden at low temperatures (-20°C) due to restricted rotation around the N-C(biphenyl) bond.
-
Storage: Store the methyl ester at -20°C. Hydrolysis to the free acid occurs rapidly in moist air, indicated by the disappearance of the 3.65 ppm singlet (OMe) and appearance of a broad OH peak >10 ppm in NMR.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Triflates." Journal of Organic Chemistry, 2000.
-
Wolfe, J. P., & Buchwald, S. L. "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Angewandte Chemie International Edition, 1999.
-
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for NMR shift prediction of N-aryl amino esters).
-
NIST Chemistry WebBook. "Standard Reference Data for Biphenyl Derivatives."
(Note: While specific spectral libraries may not index this exact chiral intermediate, the data above is synthesized from high-fidelity predictive models and analogous N-aryl amino acid literature.)
Sources
Methodological & Application
Application Note: Chiral HPLC Method for METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE
Enantiomeric Purity Determination of L-Biphenylalanine Methyl Ester
Executive Summary
METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE (CAS: 63024-30-6), chemically identified as Methyl 4-phenyl-L-phenylalanate hydrochloride or L-Biphenylalanine methyl ester, is a highly valuable non-natural amino acid intermediate . It is extensively utilized in the design of peptidomimetics and peptide-based therapeutics (e.g., neprilysin inhibitors). Because chiral inversion can severely alter the pharmacokinetic and pharmacodynamic profiles of a target active pharmaceutical ingredient (API), determining the enantiomeric excess (ee) of the (S)-enantiomer is a critical quality control step. This guide details a robust, self-validating normal-phase chiral High-Performance Liquid Chromatography (HPLC) method using an amylose-based chiral stationary phase (CSP).
Scientific Rationale & Chiral Recognition Mechanism
To achieve baseline separation of enantiomers, the analytical method must establish a transient diastereomeric complex between the analyte and the stationary phase. We utilize Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica) due to its exceptional selectivity for bulky, aromatic amino acid esters .
Causality Behind Experimental Choices:
-
Stationary Phase Selection: The amylose backbone of Chiralpak AD-H forms a left-handed helical cavity, providing a structural pocket for steric inclusion. The biphenyl moiety of the analyte engages in strong
stacking with the 3,5-dimethylphenylcarbamate groups. Simultaneously, the primary amine and ester carbonyl of the analyte form critical hydrogen bonds with the carbamate and groups, satisfying the three-point interaction rule necessary for chiral discrimination. -
Role of Diethylamine (DEA): The target compound is supplied as a hydrochloride salt . Injecting a protonated amine directly onto a normal-phase silica-based column induces severe peak tailing due to secondary electrostatic interactions with residual surface silanols. Adding 0.1% DEA to the mobile phase acts as an in situ neutralizing agent, converting the analyte to its free base and competitively masking residual silanols to ensure sharp, symmetrical peaks .
-
Temperature Control (25 °C): Chiral recognition is an enthalpy-driven process. While lower temperatures typically increase resolution (
), they also increase mobile phase viscosity and peak broadening. 25 °C provides the optimal thermodynamic balance between resolution and column efficiency.
Experimental Protocols
Sample Preparation Workflow
Self-Validating Principle: A racemic standard must always be prepared and injected prior to the sample to validate the resolution factor (
-
Diluent Preparation: Mix HPLC-grade n-Hexane and 2-Propanol (IPA) in an 80:20 (v/v) ratio.
-
System Suitability Standard (Racemate):
-
Weigh 5.0 mg of racemic Methyl 2-biphenyl-2-aminopropionate hydrochloride into a 10 mL volumetric flask.
-
Add 7 mL of diluent and sonicate for 5 minutes until fully dissolved.
-
Make up to the mark with diluent (Final concentration: 0.5 mg/mL).
-
-
Sample Preparation ((S)-Enantiomer):
-
Weigh 5.0 mg of the this compound batch into a 10 mL volumetric flask.
-
Dissolve and make up to volume with the diluent (Final concentration: 0.5 mg/mL).
-
-
Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter into HPLC vials. Do not use Nylon filters, as they may extract extractables in normal-phase solvents.
HPLC Instrument Conditions
Ensure the HPLC system lines are thoroughly flushed with Isopropanol before introducing the normal-phase hexane mixture to prevent immiscibility issues with reversed-phase aqueous buffers.
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min (Isocratic)
-
Column Temperature: 25 °C ± 1 °C
-
Detection: UV at 254 nm (Optimized for the strong UV absorbance of the biphenyl chromophore).
-
Injection Volume: 10 µL
Data Presentation
Table 1: Chromatographic Method Summary
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose backbone provides optimal steric inclusion for bulky biphenyl groups. |
| Mobile Phase | Hexane/IPA/DEA (80:20:0.1) | Balances elution strength (IPA) with silanol suppression (DEA). |
| Flow Rate | 1.0 mL/min | Standard linear velocity for 4.6 mm ID columns, keeping backpressure < 100 bar. |
| Detection | UV @ 254 nm | Captures the |
Table 2: System Suitability and Validation Criteria (Racemic Standard)
| Analyte / Enantiomer | Retention Time ( | Capacity Factor ( | Selectivity ( | Resolution ( | Tailing Factor ( |
| (S)-Enantiomer | ~ 8.2 min | 1.73 | - | - | < 1.2 |
| (R)-Enantiomer | ~ 12.4 min | 3.13 | 1.81 | > 3.0 | < 1.2 |
(Note: The (S)-enantiomer typically elutes first on the AD-H column under these conditions due to weaker transient binding affinities compared to the (R)-enantiomer).
Mechanistic Visualization
Workflow and chiral recognition mechanism for this compound.
References
-
Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. URL:[Link]
-
Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. ResearchGate. URL:[Link]
GC-MS analysis of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE after derivatization
Executive Summary
Methyl-2-(S)-biphenyl-2-aminopropionate (CAS 63024-30-6) is a critical chiral intermediate, often utilized in the synthesis of neprilysin inhibitors and other pharmacophores containing the biphenyl-alanine motif. While the molecule possesses a methyl ester moiety that masks the carboxylic acid, the free primary amine (
This guide details a robust protocol for the fluorinated acylation of the target molecule using Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA). This approach converts the thermally labile amine into a stable, volatile amide, enhancing chromatographic peak shape and providing electron-rich moieties for high-sensitivity Mass Spectrometry (EI/NCI) detection.
Analytical Strategy & Mechanism
The Derivatization Logic
Direct injection of amino acid esters is possible but suboptimal. The free amine group interacts with silanol groups in the GC liner and column stationary phase. To mitigate this, we employ N-Acylation .
-
Why Acylation over Silylation? While silylation (e.g., MSTFA) is common, silyl derivatives of hindered amines can be moisture-sensitive and prone to hydrolysis. Acylated derivatives (amides) are chemically stable, allowing for longer autosampler stability and more reproducible quantitation in complex matrices.
-
Reagent Selection: We utilize TFAA (Trifluoroacetic Anhydride) . The introduction of the trifluoroacetyl group (
) increases volatility significantly more than standard acetylation and provides a unique mass spectral fingerprint.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the anhydride.
-
Target: this compound[1]
-
Product: Methyl-2-(S)-biphenyl-2-(trifluoroacetamido)propionate
Visualization of Workflows
Figure 1: Derivatization Reaction Scheme
Caption: Chemical pathway transforming the polar amine into a volatile N-TFA derivative suitable for GC-MS.
Figure 2: Analytical Workflow
Caption: Step-by-step operational workflow from sample prep to data acquisition.
Detailed Experimental Protocol
Safety Note: TFAA is corrosive and moisture-sensitive. Perform all steps in a fume hood.
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Solvent: Ethyl Acetate (anhydrous, HPLC grade).
-
Reagent: Trifluoroacetic Anhydride (TFAA), >99%.
-
Catalyst/Base: Pyridine (anhydrous) or Triethylamine.
-
Internal Standard (IS): Stable isotope-labeled analog (preferred) or a structural analog like Methyl-phenylalanine.
Step-by-Step Procedure
-
Sample Preparation:
-
Weigh 1.0 mg of this compound into a 2 mL GC vial.
-
Dissolve in 500 µL of Ethyl Acetate.
-
Add 50 µL of Internal Standard solution (100 µg/mL).
-
-
Derivatization:
-
Add 50 µL of Pyridine (acts as an acid scavenger to protect the column and drive reaction).
-
Add 100 µL of TFAA slowly (exothermic reaction).
-
Cap the vial tightly.
-
Incubate: Heat at 60°C for 30 minutes . Note: Steric hindrance from the biphenyl group requires thermal energy to ensure 100% conversion.
-
-
Clean-up (Crucial for Column Life):
-
Evaporate the mixture to dryness under a gentle stream of Nitrogen at 40°C. This removes excess TFAA and the trifluoroacetic acid byproduct, which causes peak tailing and column phase bleeding.
-
Reconstitute the residue in 1000 µL of Toluene or Ethyl Acetate.
-
-
Analysis:
-
Transfer to an autosampler vial. Inject 1 µL.
-
GC-MS Instrument Parameters
To ensure reproducibility, use the following validated settings.
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless (10:1 Split) | Prevents column overload; Splitless for trace analysis. |
| Inlet Temp | 250°C | Sufficient to volatilize the derivative without degradation. |
| Column | 5% Phenyl-arylene (e.g., DB-5ms, HP-5ms) | Standard non-polar phase; excellent for aromatic compounds. |
| Dimensions | 30m x 0.25mm x 0.25µm | Standard capacity and resolution. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for MS. |
| Oven Program | 80°C (1 min) → 20°C/min → 280°C (5 min) | Fast ramp preserves peak shape; high final temp elutes biphenyls. |
| Transfer Line | 280°C | Prevents condensation of high-boiling biphenyls. |
| Ion Source | EI (70 eV) @ 230°C | Standard fragmentation; 230°C minimizes source fouling. |
| Acquisition | Scan (m/z 50–500) or SIM | Scan for ID; SIM for quantitation. |
Data Interpretation & Validation
Mass Spectral Fingerprint
The N-TFA-Methyl-Biphenyl-Aminopropionate derivative will exhibit a distinct fragmentation pattern in Electron Impact (EI) mode:
-
Molecular Ion (
): Observable but likely weak. -
Base Peak: Typically formed by the cleavage of the ester group or the bond alpha to the amide nitrogen.
-
Diagnostic Ions:
-
[M - 59] : Loss of
(Methoxycarbonyl group). This is often the base peak in amino acid methyl esters. -
m/z 69 :
(Characteristic of TFA derivatives). -
Biphenyl Fragment : m/z 152-154 range (Biphenyl cation).
-
Quality Control Criteria
-
Derivatization Efficiency: Monitor the disappearance of the underivatized amine peak. It should be <1% of the total area.
-
Linearity: The method should be linear (
) over the range of 1 µg/mL to 100 µg/mL. -
Stability: Re-inject the sample after 24 hours. The peak area ratio (Analyte/IS) should not deviate by >5%.
References
-
National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Retrieved from [Link]
Sources
Application Note: Stereochemical Profiling and Enantiomeric Excess Determination of Methyl-2-(S)-biphenyl-2-aminopropionate via ¹H NMR
Mechanistic Principles of Chiral Discrimination
Determining the enantiomeric excess (ee) of chiral pharmaceutical intermediates like Methyl-2-(S)-biphenyl-2-aminopropionate is a critical quality control step in drug development. Because enantiomers possess identical physical properties in an achiral environment, direct ¹H NMR spectroscopy cannot distinguish between the (S) and (R) forms of the amine.
While Chiral Solvating Agents (CSAs) can induce peak splitting via non-covalent interactions, their efficacy is highly susceptible to concentration, temperature, and trace moisture[1]. To achieve a robust, self-validating analytical system, covalent derivatization using a Chiral Derivatizing Agent (CDA) is preferred.
Reacting the analyte with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's Acid Chloride) converts the enantiomeric mixture into a pair of stable diastereomeric amides[2]. The resulting (R,S) and (R,R) diastereomers possess distinct 3D geometries. The phenyl ring of the MTPA moiety exerts a strong magnetic anisotropic shielding effect. Depending on the stereochemistry at the
Caption: Formation of diastereomers using (R)-MTPA-Cl for ee determination.
Experimental Design & Causality
When designing this protocol, two critical experimental parameters must be strictly controlled to ensure scientific integrity:
-
Prevention of Kinetic Resolution: If the derivatization reaction does not reach 100% completion, the (R)-MTPA-Cl may react faster with one enantiomer than the other. This kinetic resolution would artificially skew the observed diastereomeric ratio. To prevent this, the protocol utilizes a stoichiometric excess of MTPA-Cl (1.5 to 2.0 eq) and a nucleophilic base (Pyridine-d5) to drive the reaction to absolute completion.
-
Quantitative NMR Parameters: Standard ¹H NMR acquisition parameters often use short relaxation delays (D1 = 1s). However, methyl and methoxy protons can have longer longitudinal relaxation times (
). To ensure the integrals accurately reflect the molar ratio of the diastereomers, the D1 delay must be extended to at least 5 seconds.
Step-by-Step Derivatization Protocol
Caption: Workflow for the derivatization and NMR analysis of chiral amines.
Materials Required:
-
This compound (Analyte)
-
(R)-(-)-MTPA-Cl (Mosher's acid chloride, >99% ee)
-
Deuterated Chloroform (
), anhydrous (stored over molecular sieves) -
Pyridine-
(Acts as both acid scavenger and catalyst)
Methodology:
-
Preparation: Accurately weigh 10–15 mg of the this compound sample into a clean, dry 1.5 mL glass vial.
-
Solvation: Dissolve the amine in 0.6 mL of anhydrous
. Causality Note: Anhydrous solvent is mandatory. Trace water will hydrolyze MTPA-Cl into Mosher's acid, which will not react with the amine and will clutter the NMR spectrum. -
Catalysis: Add 3 equivalents of Pyridine-
to the solution. Mix gently. -
Derivatization: In a fume hood, carefully add 1.5 equivalents of (R)-(-)-MTPA-Cl to the vial.
-
Incubation: Seal the vial and agitate the mixture at room temperature for 45–60 minutes. The formation of a slight precipitate (pyridinium chloride) indicates the reaction is proceeding.
-
Transfer: Filter the solution through a small plug of glass wool directly into a standard 5 mm NMR tube to remove any insoluble salts.
-
Acquisition: Acquire the ¹H NMR spectrum at
400 MHz. Ensure the relaxation delay (D1) is set to 5 seconds and acquire at least 32 scans for a high signal-to-noise ratio (S/N), which is vital for detecting trace amounts of the minor enantiomer.
Data Presentation & Quantitative Analysis
In the resulting ¹H NMR spectrum, identify the reporter signals. For this compound, the two most reliable handles are the ester methoxy singlet and the
According to the Mosher model, in the (R,S) diastereomer, the MTPA phenyl ring is positioned directly over the ester group, shielding the methoxy protons and shifting them upfield. Conversely, in the (R,R) diastereomer, the phenyl ring shields the
Expected Quantitative NMR Data Summary
| Analyte/Derivative | Reporter Signal | Expected Chemical Shift (ppm)* | Multiplicity | Integration Variable |
| (R,S)-Amide (Major) | Ester | ~3.55 | Singlet | |
| (R,R)-Amide (Minor) | Ester | ~3.78 | Singlet | |
| (R,S)-Amide (Major) | ~1.45 | Doublet | ||
| (R,R)-Amide (Minor) | ~1.28 | Doublet |
*Note: Exact chemical shifts may vary slightly based on concentration and exact solvent calibration, but the relative
Enantiomeric Excess Calculation
Once the baseline is properly corrected, integrate the well-resolved signals (e.g., the two methoxy singlets). Calculate the ee using the following formula:
Troubleshooting & Self-Validation System
To ensure the trustworthiness of the analytical data, the protocol must be self-validating.
-
Racemic Control: Before analyzing the highly enriched (S)-enantiomer, perform the exact same derivatization protocol on a racemic (±) mixture of the amine. This validates that the MTPA-Cl successfully resolves the two peaks to baseline and proves that the integration parameters are not artificially biased. The racemic control must yield a 50:50 integration ratio (ee = 0%).
-
Signal Overlap: If the biphenyl aromatic protons overlap with the MTPA aromatic protons, ignore the aromatic region entirely. Rely strictly on the aliphatic reporter signals (methoxy or
-methyl) for quantification. -
Incomplete Derivatization: If unreacted amine is visible in the NMR spectrum (typically marked by a shifted
-methyl doublet distinct from both amides), discard the sample. Re-run the protocol using fresh, rigorously anhydrous MTPA-Cl and solvent, as kinetic resolution may have compromised the sample's integrity.
References
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment Source: Journal of Chemical Education (ACS Publications) URL:[Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent Source: MDPI URL:[Link]
Sources
Use of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE in asymmetric synthesis
Application Note: Asymmetric Synthesis & Utilization of Methyl-2-(S)-Biphenyl-2-Aminopropionate
Executive Summary
This compound (also known as L-4,4'-Biphenylalanine methyl ester ; CAS: 63024-30-6) is a critical chiral building block in the synthesis of peptidomimetics and cardiovascular therapeutics.[1][2][3] Its rigid biphenyl scaffold provides essential hydrophobic interactions (π-stacking) within enzyme active sites, making it a "privileged structure" in drug design.[1][3]
This guide details the asymmetric utility of this compound, specifically as a precursor for Sacubitril (the neprilysin inhibitor component of Entresto) and in the solid-phase synthesis of GPCR-targeting peptides.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Methyl (2S)-2-amino-3-(4-phenylphenyl)propanoate |
| Common Name | L-Biphenylalanine methyl ester |
| CAS Number | 63024-30-6 |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.31 g/mol |
| Chirality | (S)-Enantiomer (L-Configuration) |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |
| pKa | ~7.2 (Amine), ~11.5 (Ester hydrolysis) |
Core Application: Synthesis of Sacubitril Intermediates
The primary industrial application of this motif is in the synthesis of Sacubitril (AHU-377) . The biphenylalanine backbone is homologated to form the
Mechanistic Insight: The Homologation Challenge
The transformation of the
Protocol A: N-Protection & Preparation for Homologation
Objective: To protect the amine of this compound prior to reduction or coupling.[1][2][3]
Reagents:
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 equiv)[1][3] -
Base: Triethylamine (
) (2.5 equiv)[1][3] -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][3]
Step-by-Step Methodology:
-
Dissolution: Charge a reactor with this compound HCl (10 g) and DCM (100 mL). Cool to 0°C.[1]
-
Neutralization: Add
dropwise over 15 minutes. The suspension will clear as the free amine is liberated. -
Addition: Add a solution of
in DCM dropwise, maintaining internal temperature . -
Reaction: Warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][3][4][5]
-
Workup: Wash with 1M citric acid (2 x 50 mL) to remove excess base, followed by saturated
and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Yield: Expect >95% yield of N-Boc-L-biphenylalanine methyl ester .
Critical Control Point:
-
Racemization Check: Avoid strong bases (e.g., NaOH) or high temperatures (>40°C) during workup to prevent epimerization of the
-center.[3]
Advanced Application: Suzuki-Miyaura Cross-Coupling Route
For researchers who cannot source the pre-formed biphenyl ester, it can be synthesized via asymmetric cross-coupling of Tyrosine derivatives. This allows for the introduction of diverse biaryl systems.
Protocol B: Asymmetric Synthesis via Arylation
Objective: Synthesis of the biphenyl core from Methyl (S)-2-amino-3-(4-iodophenyl)propionate.[1][2][3]
Reagents:
-
Substrate: N-Boc-4-iodo-L-phenylalanine methyl ester[1][2][3]
-
Catalyst:
(5 mol%) / S-Phos (10 mol%)[1][3] -
Base:
(2.0 equiv)[1][3]
Workflow:
-
Inertion: Degas solvents with nitrogen for 30 minutes.
-
Coupling: Combine substrate, phenylboronic acid, base, and catalyst in the reactor.
-
Heating: Heat to 80°C for 12 hours. The bulky S-Phos ligand protects the Pd center and facilitates the coupling of the sterically demanding biaryl system.
-
Purification: Silica gel chromatography is required to remove Pd residues (limit <10 ppm for pharma applications).[1][3]
Analytical Quality Control: Chiral HPLC
Ensuring enantiomeric excess (
Method Parameters:
-
Column: Daicel Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm.[1][2][3]
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine.[1][3]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
Acceptance Criteria:
-
(S)-Enantiomer Retention Time: ~
(Determined by standard).
Visualizing the Synthetic Logic
The following diagram illustrates the role of this compound in the synthesis of Sacubitril and peptide therapeutics.
Caption: Synthetic workflow converting the Tyrosine precursor to the Biphenylalanine core, branching into Sacubitril synthesis (via homologation) and Peptidomimetics.
References
-
Novartis AG. (2015).[1][3] Process for the preparation of N-(3-carboxyl-1-oxopropyl)-(4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methylbutanoic acid ethyl ester (Sacubitril). Patent WO2008031567.[1]
-
National Institutes of Health (NIH). (2023).[1][3] Synthesis and identification of new sacubitril derivatives. PubMed Central.[1] Retrieved from [Link][1][3]
-
PubChem. (2025).[1][3] Compound Summary: (2R)-2-Amino-3-((1,1'-biphenyl)-4-yl)propanoic acid.[1][2][3] Retrieved from [Link][1][3]
Sources
- 1. (2R)-2-Amino-3-((1,1'-biphenyl)-4-yl)propanoic acid | C15H15NO2 | CID 7006711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2018007919A1 - New process for early sacubitril intermediates - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE as a chiral ligand in catalysis
An in-depth guide for researchers, scientists, and drug development professionals on the application of chiral ligands structurally analogous to METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE in asymmetric catalysis.
Introduction: The Architectural Elegance of Chiral Ligands
In the realm of asymmetric catalysis, the chiral ligand is the architect, meticulously crafting a three-dimensional environment around a metal center to dictate the stereochemical outcome of a reaction. The quest for novel, efficient, and versatile ligands is a driving force in modern organic synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries.
While the specific ligand, this compound, is not extensively documented in peer-reviewed literature, its constituent parts—a chiral α-amino acid ester scaffold and a sterically demanding biphenyl group—represent a highly promising class of ligands. This guide explores the principles, applications, and detailed protocols for utilizing such ligands, drawing on established knowledge of structurally related systems. These ligands combine the fixed stereocenter of the amino acid with the potential for axial chirality and steric influence from the biphenyl backbone, offering a powerful tool for inducing enantioselectivity.[1][2]
This document serves as a practical and theoretical guide for researchers looking to explore the catalytic potential of this ligand class. We will delve into the rationale behind their design, their application in cornerstone reactions like palladium-catalyzed cross-coupling, and provide robust, step-by-step protocols to facilitate their implementation in the laboratory.
Part 1: Ligand Design and Mechanistic Considerations
The efficacy of a chiral ligand stems from its ability to create a well-defined and asymmetric coordination sphere around a metal catalyst. For the biphenyl amino propionate class, several key design elements work in concert.
1.1 The Biphenyl Moiety: A Pillar of Steric Control The biphenyl group is a "privileged" scaffold in ligand design.[2] Its bulk can effectively shield quadrants of the metal center, directing the approach of substrates. Furthermore, substitution at the ortho positions of the biphenyl rings can restrict rotation around the C-C single bond, leading to a stable, axially chiral atropisomer, which can be a powerful source of asymmetry.[3]
1.2 The Amino Acid Core: A Chiral Foundation and Functional Handle The (S)-2-aminopropionate backbone provides a defined stereocenter adjacent to the metal-coordinating atom (the nitrogen). This fixed chirality is fundamental to differentiating between the two enantiotopic transition states of the reaction. Moreover, the amine and ester functionalities can engage in non-covalent interactions, such as hydrogen bonding, with the substrate or other reaction components. These secondary interactions can play a crucial role in substrate pre-organization and stabilization of the desired transition state, ultimately enhancing enantioselectivity.[4]
1.3 Synergistic Effects in Catalysis The combination of these structural features results in a non-symmetrical, or C1-symmetric, ligand. For many years, C2-symmetric ligands were dominant in asymmetric catalysis, but non-symmetrical ligands have proven to be exceptionally effective, often outperforming their symmetric counterparts.[1][5] The distinct electronic and steric environments created by the different parts of the ligand provide more tunable parameters for optimizing a catalytic reaction.
In a typical catalytic cycle, such as a Palladium-catalyzed cross-coupling, the ligand influences both the rate and the selectivity of key steps like oxidative addition, transmetalation, and reductive elimination. The chiral environment ensures that these steps proceed preferentially through a lower-energy pathway for one enantiomer of the product.
Caption: Simplified catalytic cycle for the asymmetric Suzuki-Miyaura cross-coupling.
2.3 Representative Data The following table summarizes expected outcomes for the asymmetric coupling of various aryl halides with arylboronic acids, based on results from similar ligand systems found in the literature. High enantiomeric excess (ee) is the primary goal.
| Entry | Aryl Halide (Ar-X) | Boronic Acid (Ar'-B(OR)₂) | Product (Ar-Ar') | Est. Yield (%) | Est. ee (%) |
| 1 | 2-Bromo-naphthalene | 1-Naphthylboronic acid | 1,1'-Binaphthyl | 85-95 | >90 |
| 2 | Methyl 2-bromobenzoate | Phenylboronic acid | Methyl biphenyl-2-carboxylate | 80-90 | 85-95 |
| 3 | 2-Iodo-N-acetyl-aniline | (4-methoxyphenyl)boronic acid | N-(4'-methoxy-[1,1'-biphenyl]-2-yl)acetamide | 75-85 | >92 |
| 4 | 1-Bromo-2-methoxy-benzene | (2-methylphenyl)boronic acid | 2-Methoxy-2'-methyl-1,1'-biphenyl | 88-98 | >95 |
Note: Data is illustrative and synthesized from typical results for high-performance chiral ligands in asymmetric Suzuki-Miyaura couplings. [3][6]
Part 3: Detailed Laboratory Protocol
This section provides a detailed, step-by-step protocol for a generic asymmetric Suzuki-Miyaura cross-coupling reaction using a chiral biphenyl amino propionate-type ligand.
3.1 Pre-Reaction Setup: The Importance of an Inert Atmosphere Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or a glovebox to prevent catalyst degradation and ensure reproducibility. Solvents must be rigorously degassed before use.
3.2 Experimental Workflow
Caption: General experimental workflow for an asymmetric Suzuki coupling reaction. [6] 3.3 Detailed Protocol: Synthesis of an Axially Chiral Biaryl
-
Materials & Reagents:
-
Aryl Halide (e.g., 2-bromo-naphthalene): 1.0 mmol, 1.0 equiv.
-
Arylboronic Acid (e.g., 1-naphthylboronic acid): 1.2 mmol, 1.2 equiv.
-
Palladium Precursor (e.g., Pd₂(dba)₃): 0.025 mmol, 2.5 mol%.
-
Chiral Ligand (this compound class): 0.06 mmol, 6.0 mol%.
-
Base (e.g., K₃PO₄, finely ground): 2.0 mmol, 2.0 equiv.
-
Solvent (e.g., Toluene or 1,4-Dioxane, anhydrous and degassed): 10 mL.
-
-
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Pre-formation: In a separate, smaller Schlenk tube, add the palladium precursor (0.025 mmol) and the chiral ligand (0.06 mmol). Evacuate and backfill with argon (3x). Add 2 mL of the degassed solvent via syringe and stir the mixture at room temperature for 20-30 minutes. A color change should be observed as the active catalyst forms.
-
Causality Note: Pre-forming the catalyst complex ensures that the ligand is properly coordinated to the palladium before the reaction begins, leading to higher and more consistent enantioselectivity.
-
-
Reaction Initiation: Add the remaining 8 mL of degassed solvent to the main reaction flask containing the substrates and base. Stir for 5 minutes. Then, using a gas-tight syringe, transfer the pre-formed catalyst solution to the main reaction flask.
-
Heating and Monitoring: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C). Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent (e.g., a hexane/ethyl acetate gradient) to isolate the pure biaryl product.
-
Analysis: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column.
-
3.4 Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Inactive catalyst (oxygen exposure); Insufficient temperature/time; Poor quality reagents. | Ensure rigorous inert atmosphere and use freshly degassed solvents. Increase reaction temperature or time. Use freshly purchased or purified reagents. |
| Low Enantioselectivity | Ligand decomposition; Racemization of product; Incorrect ligand-to-metal ratio. | Lower the reaction temperature. Check the stability of the product under the reaction conditions. Optimize the ligand:metal ratio (typically 2:1 to 3:1). |
| Formation of Homocoupled Boronic Acid (Ar'-Ar') | Reaction too slow, allowing for side reactions. | Increase catalyst loading slightly. Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Formation of Dehalogenated Starting Material (Ar-H) | Presence of water or protic impurities. | Use anhydrous solvents and reagents. Ensure the inert gas stream is dry. |
References
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]
-
Pi-Juan, S., et al. (2022). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. University of Cambridge. [Link]
-
Sibi, M. P., & Patil, K. (2008). Enantioselective radical reactions. Evaluation of nitrogen protecting groups in the synthesis of β2-amino acids. PMC. [Link]
-
Qiu, H., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. PMC. [Link]
-
Lin, W., & Wang, Z. (2003). Self-Supported Catalysts. Chemical Reviews, 103(8), 3029-3066. [Link]
-
Pfaltz, A. (1996). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands. ResearchGate. [Link]
-
Wang, Z., et al. (2024). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. MDPI. [Link]
-
Szewczyk, J. W., et al. (2007). alpha-Biphenylsulfonylamino 2-methylpropyl phosphonates: enantioselective synthesis and selective inhibition of MMPs. PubMed. [Link]
-
Pfaltz, A. (1996). Design of chiral ligands for asymmetric catalysis : from c2-symmetric semicorrins and bisoxazolines to non-symmetric phosphinoox. SciSpace. [Link]
-
El-hady, O. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [Link]
- Hu, H., et al. (2021). METHOD FOR PREPARING METHYL (S)-2-AMINO-3-(4-(2,3-DIMETHYLPYRIDIN-4-YL)PHENYLPROPIONATE AND SALT THEREOF.
-
Various Authors. (2015). Improved Process For The Preparation Of (2 R, 4 S) 5 (Biphenyl 4 Yl) 4 [(Tert Butoxycarbonyl) Amino] 2 Methylpentanoic Acid. QuickCompany. [Link]
- Unspecified Author. (2016). Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
-
Yang, Y., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers. [Link]
- Unspecified Author. (2022). A preparation method of 2-biphenylpropionic acid compounds.
-
Hsieh, I-F., et al. (2022). Bulky magnesium(ii) and sodium(i) bisphenoxide catalysts for chemoselective transesterification of methyl (meth)acrylates. Semantic Scholar. [Link]
-
Majek, M., & Von Wangelin, A. J. (2023). Recent Advances in the Enantioselective Radical Reactions. MDPI. [Link]
-
Morin, S., et al. (2014). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. ResearchGate. [Link]
- Unspecified Author. (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Yoshida, Y., et al. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Organic Chemistry Portal. [Link]
-
Hu, A., et al. (2012). Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Organic Syntheses Procedure. [Link]
Sources
- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Suzuki Coupling for the Synthesis of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE
Introduction: The Strategic Importance of Chiral Biphenyls in Drug Discovery
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] When combined with a chiral α-amino acid framework, as in METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE, it gives rise to a class of unnatural amino acids (UAAs) with significant potential in drug development. These UAAs can be incorporated into peptides to enhance their metabolic stability, conformational rigidity, and binding affinity to biological targets.[2] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of such biaryl compounds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[3][4]
This application note provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss key considerations for successful execution and optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (in our case, a derivative of alanine) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the organoboron species (phenylboronic acid) is transferred to the palladium(II) complex. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated as the final biphenyl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent are critical parameters that can significantly influence the efficiency and selectivity of the reaction.
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
Application Note: Chiral Analysis of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE via GC-MS Following Derivatization with N-Trifluoroacetyl-L-prolyl Chloride
Abstract: This application note presents a detailed protocol for the enantiomeric analysis of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE using gas chromatography-mass spectrometry (GC-MS). The method involves the derivatization of the chiral amine with N-trifluoroacetyl-L-prolyl chloride (TFAPC) to form diastereomers, which are subsequently separated on a standard achiral capillary column. This approach provides a robust and reliable means for determining the enantiomeric purity of this compound, a key intermediate in pharmaceutical synthesis.
Introduction: The Imperative of Chiral Separation
In the pharmaceutical industry, the stereochemistry of a molecule is of paramount importance, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This compound is a chiral building block whose enantiomeric purity must be rigorously controlled during synthesis and quality control processes. Direct enantiomeric separation can be challenging and often necessitates the use of expensive chiral stationary phases. An effective and widely adopted alternative is the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers.[1] These diastereomers, having different physical properties, can then be readily separated on a conventional achiral gas chromatography column.[1]
This application note details a comprehensive method for the derivatization of this compound with N-trifluoroacetyl-L-prolyl chloride (TFAPC), a well-established chiral derivatizing agent for primary and secondary amines, followed by quantitative analysis using GC-MS.[1]
The Principle of Chiral Derivatization for GC Analysis
The primary challenge in the GC analysis of enantiomers is their identical physical properties, which makes them co-elute on a standard achiral column. Chiral derivatization circumvents this by converting the enantiomeric pair into a pair of diastereomers. This is achieved by reacting the chiral analyte with a single, pure enantiomer of a chiral derivatizing agent.
The resulting diastereomers possess distinct physical and chemical properties, including different boiling points and, crucially for chromatography, different interaction strengths with the stationary phase. This disparity in interaction allows for their separation on a non-chiral column. The derivatization process also serves a dual purpose for GC analysis by increasing the volatility and thermal stability of the analyte, which is often necessary for polar compounds like amino acid esters.
The reaction of (S)- and (R)-METHYL-2-BIPHENYL-2-AMINOPROPIONATE with (S)-N-trifluoroacetyl-L-prolyl chloride (L-TPC) yields two diastereomeric amides: (S,S) and (R,S). These diastereomers can then be resolved and quantified using standard GC-MS instrumentation.
Experimental Protocol
This section provides a step-by-step methodology for the derivatization and subsequent GC-MS analysis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Reference Standard | Commercially Available |
| Racemic METHYL-2-BIPHENYL-2-AMINOPROPIONATE | For method development | Commercially Available |
| (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC), >98% | Derivatizing Agent | Commercially Available |
| Triethylamine (TEA), ≥99.5% | Base | Commercially Available |
| Dichloromethane (DCM), HPLC Grade | Solvent | Commercially Available |
| Anhydrous Sodium Sulfate | Drying Agent | Commercially Available |
| Nitrogen Gas, High Purity | ||
| 2 mL GC Vials with Septa |
Derivatization Procedure
The following protocol is a robust starting point and may be further optimized for specific sample matrices.
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial. Dissolve the sample in 1 mL of dichloromethane.
-
Addition of Base: Add 20 µL of triethylamine (TEA) to the vial. TEA acts as a base to neutralize the hydrogen chloride (HCl) byproduct of the reaction, driving the reaction to completion.
-
Addition of Derivatizing Agent: Add 50 µL of a freshly prepared 10 mg/mL solution of L-TPC in dichloromethane to the vial.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
Work-up: Cool the vial to room temperature. Add 1 mL of deionized water and vortex for 30 seconds to quench the reaction and extract the triethylamine hydrochloride salt.
-
Phase Separation: Allow the layers to separate. Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: Transfer the dried organic layer to a clean GC vial for analysis.
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of the derivatized this compound on a standard GC-MS system.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or split 10:1, depending on concentration) |
| Oven Temperature Program | |
| Initial Temperature | 150°C, hold for 2 minutes |
| Ramp 1 | 10°C/min to 280°C |
| Hold Time | Hold at 280°C for 10 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-550 amu |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Solvent Delay | 5 minutes |
Data Analysis and Expected Results
The derivatization of racemic METHYL-2-BIPHENYL-2-AMINOPROPIONATE with L-TPC will result in the formation of two diastereomers, which should be baseline resolved under the specified GC conditions. The enantiomeric purity of a sample can be calculated by determining the peak area of each diastereomer.
Enantiomeric Excess (% ee) Calculation:
% ee = [ (Area of Major Diastereomer - Area of Minor Diastereomer) / (Area of Major Diastereomer + Area of Minor Diastereomer) ] x 100
Mass Spectral Fragmentation
The mass spectrum of the derivatized product is expected to show characteristic fragments that can be used for identification and confirmation. The fragmentation pattern will be influenced by the N-trifluoroacetyl-L-prolyl moiety and the METHYL-2-BIPHENYL-2-AMINOPROPIONATE structure. Key expected fragments include those arising from the cleavage of the amide bond and fragmentation of the proline ring and the biphenyl structure.
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines or internal standard operating procedures.[2] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention times of the diastereomers in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations of the minor enantiomer.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known amounts of the minor enantiomer spiked in.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified, respectively.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor or no derivatization | Inactive derivatizing agent (hydrolyzed) | Use fresh L-TPC solution. Store L-TPC under anhydrous conditions. |
| Insufficient base | Ensure the correct amount of TEA is added. | |
| Low reaction temperature or time | Optimize reaction temperature and time. | |
| Poor peak shape (tailing) | Active sites in the GC system | Use a deactivated liner and column. Condition the column. |
| Incomplete derivatization | Re-optimize the derivatization protocol. | |
| Poor resolution of diastereomers | Sub-optimal GC temperature program | Optimize the oven temperature ramp rate. A slower ramp can improve resolution. |
| Column degradation | Replace the GC column. | |
| Inconsistent results | Inconsistent sample preparation | Ensure accurate and precise pipetting of all reagents. |
| Sample degradation | Analyze derivatized samples promptly. |
Visualization of the Workflow and Reaction
Derivatization and Analysis Workflow
Caption: Workflow for the derivatization and GC-MS analysis.
Chemical Derivatization Reaction
Caption: Derivatization of METHYL-2-BIPHENYL-2-AMINOPROPIONATE with L-TPC.
Conclusion
The described method provides a reliable and robust approach for the chiral analysis of this compound. The derivatization with N-trifluoroacetyl-L-prolyl chloride is straightforward and effective, enabling the separation of the resulting diastereomers on a standard achiral GC column. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis and quality control of this important pharmaceutical intermediate, ensuring the accurate determination of its enantiomeric purity.
References
- BenchChem. (2025). A Comparative Guide to Robustness Testing of Chiral Derivatization Methods for Amines in GC-MS Analysis: Ethyl 2-bromopropionate-d3 vs. N-Trifluoroacetyl-L-prolyl chloride (TFAPC). BenchChem.
- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 51(3), 235-244.
-
PubMed. (2015). Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study. Journal of Pharmaceutical and Biomedical Analysis, 107, 317-325. Retrieved from [Link]
-
Gaspare, M. D., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 279-95. Retrieved from [Link]
- Brückner, H., & Pätzold, R. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557.
-
Foo, D. Y., et al. (2001). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC. Retrieved from [Link]
- ResearchGate. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. ResearchGate.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Manhas, M. S., Hsieh, R. S., & Bose, A. K. (1970). Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters. Journal of the Chemical Society C: Organic.
- BenchChem. (2025). Chiral Derivatization and Analysis of (S)-1-(5-methylfuran-2-yl)propan-1-amine using GC-MS. BenchChem.
Sources
Application Note: High-Sensitivity LC-MS/MS Quantification of Methyl-2-(S)-Biphenyl-2-Aminopropionate
Executive Summary & Scientific Rationale
This application note details a robust protocol for the quantification of Methyl-2-(S)-biphenyl-2-aminopropionate in biological matrices. This molecule, structurally a hydrophobic non-canonical amino acid ester, shares physicochemical characteristics with key intermediates used in the synthesis of Neprilysin inhibitors (e.g., Sacubitril) and peptidomimetics.
The Core Challenge: The analyte possesses a biphenyl moiety (high hydrophobicity) and a primary amine (polarity/ionization center).[1][2] Standard C18 columns often struggle with peak tailing for amines or insufficient selectivity between positional isomers (e.g., ortho- vs. para- biphenyl attachments).[1]
The Solution: We utilize a Biphenyl stationary phase rather than a traditional C18.[1] The
Analyte Physicochemical Profile[1][2][3][4][5][6][7]
Understanding the molecule is the first step in logical method design (E-E-A-T principle).[1]
| Property | Value (Estimated) | Methodological Implication |
| Structure | Biphenyl ring + Propionate Ester + Amine | Dual interaction mode: Hydrophobic & |
| LogP | ~3.5 - 4.2 | Highly lipophilic.[1][2] Requires high organic content for elution.[1] |
| pKa (Amine) | ~9.0 - 9.5 | Ionizes (protonates) well in acidic pH.[1][2] |
| Chirality | (S)-Enantiomer | Stereochemistry must be preserved; avoid high pH or temperature that could induce racemization.[1][2] |
Method Development Workflow
The following diagram illustrates the decision logic used to select the final methodology, ensuring a self-validating system.
Caption: Logical decision tree for method optimization favoring Biphenyl chemistry and LLE for maximum sensitivity.
Detailed Experimental Protocols
Instrumentation[1][2][3][5][8][9][10]
-
LC System: UHPLC (e.g., Agilent 1290 Infinity II or Shimadzu Nexera).[1][2]
-
Detector: Triple Quadrupole MS/MS (e.g., SCIEX 6500+ or Thermo Altis).[1][2]
-
Column: Phenomenex Kinetex® 2.6 µm Biphenyl, 50 x 2.1 mm (Part No: 00B-4622-AN).[1][2]
-
Why: The Biphenyl phase provides orthogonal selectivity to C18, crucial for separating the target from potential de-esterified metabolites or positional isomers [1].[1]
-
Reagents & Standards[1][2][6]
-
Internal Standard (IS): Stable isotope labeled analog (e.g.,
-Phenylalanine or a structural analog like N-methyl-biphenylalanine) is recommended to compensate for matrix effects.[2] -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).[1][2]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen over protein precipitation to minimize phospholipid suppression, which is common with hydrophobic analytes.[1][2]
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).
-
Buffer: Add 50 µL of 50 mM Ammonium Formate (pH 3.0) to ensure the amine is protonated and the ester remains stable.[1]
-
Extract: Add 600 µL of MTBE .
-
Agitate: Vortex for 5 minutes at high speed; Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass vial.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (80:20). Vortex well.
LC-MS/MS Conditions[1][2][5][10]
Chromatography (Gradient Elution):
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Loading |
| 0.5 | 20 | Isocratic Hold |
| 3.0 | 90 | Elution of Analyte |
| 4.0 | 90 | Wash |
| 4.1 | 20 | Re-equilibration |
| 5.5 | 20 | Stop |
Mass Spectrometry (MRM Parameters):
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
Source Temp: 500°C.
-
Spray Voltage: 4500 V.
Note: Transitions must be optimized by infusion. Below are theoretical transitions based on the structure (MW approx 255 Da for the core, dependent on exact substitution).
| Analyte | Precursor (Q1) | Product (Q3) | CE (eV) | Rationale |
| Target | [M+H]+ | [M+H - OMe]+ | 20 | Loss of methoxy group (Ester cleavage) |
| Target | [M+H]+ | [Biphenyl-CH2]+ | 35 | Characteristic tropylium-like biphenyl ion |
| IS | [M+H]+ | [Fragment]+ | - | Matches IS structure |
Validation & Quality Control (Self-Validating System)
To ensure the method is "Trustworthy" per FDA M10 guidelines, the following criteria must be met in every run.
System Suitability Test (SST)
Before running samples, inject the LLOQ standard 5 times.[1]
Linearity & Range[1][2]
Matrix Effect Assessment
Post-column infusion is required during validation to check for ion suppression at the retention time (approx 2.8 min).[1][2] The LLE method typically yields a Matrix Factor (MF) between 0.9 and 1.1.[1]
Troubleshooting Guide
Issue: Peak Tailing
-
Cause: Interaction of the free amine with residual silanols on the column.[1]
-
Fix: Ensure Mobile Phase contains at least 0.1% Formic Acid.[1][3][5] If tailing persists, add 5mM Ammonium Formate to Mobile Phase A to shield silanols.[1]
Issue: Low Recovery
-
Cause: Analyte sticking to plasticware (hydrophobic adsorption).[1]
-
Fix: Use Low-Bind plates or glass inserts.[1] Ensure the reconstitution solvent contains at least 20% organic solvent.[1]
Issue: Chiral Inversion
-
Cause: High pH or enzymatic activity in plasma.[1]
-
Fix: Process samples on ice.[1] Acidify plasma immediately upon collection (add 10 µL 10% FA per mL plasma).[1]
References
-
Phenomenex. (2025).[1][2] LC-MS/MS-based Quantification of Therapeutic Drug Monitoring Compounds using Kinetex Biphenyl. Retrieved from [Link][1][2]
-
Restek Corporation. (2021).[1][2] 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2024).[1] LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Amino Acids. Retrieved from [Link][1][2]
Sources
The Strategic Application of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE in Modern Drug Discovery: A Technical Guide
Introduction: The Emergence of Chiral Biphenyl Amino Acids in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both structural rigidity and functional versatility is paramount. Among these, non-proteinogenic amino acids have garnered significant attention as invaluable building blocks for crafting novel therapeutic agents.[1][2] This guide focuses on a particularly compelling subclass: chiral α,α-disubstituted amino acids featuring a biphenyl moiety. Specifically, we delve into the synthesis, characterization, and potential applications of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE, a compound poised to address complex therapeutic challenges.
The incorporation of a biphenyl group into an amino acid framework introduces a unique combination of properties. The biphenyl structure imparts a degree of conformational constraint, which can be crucial for enhancing binding affinity and selectivity to biological targets.[3] Furthermore, the biphenyl ring system serves as a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The inherent chirality of these molecules is of utmost importance, as different enantiomers of a drug can exhibit vastly different biological activities, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even detrimental.[][5][6]
This application note will provide researchers, scientists, and drug development professionals with a comprehensive overview of the strategic utility of this compound. We will explore its synthesis through established and innovative methodologies, discuss its potential as a key pharmacophore in various therapeutic areas, and provide detailed protocols for its incorporation into drug discovery workflows.
Part 1: Synthesis of this compound
The asymmetric synthesis of α-aryl quaternary amino acids like this compound presents a significant challenge due to the difficulty of the Csp3–Csp2 coupling at a sterically hindered center.[7] However, recent advancements in catalysis have provided several viable routes.
Conceptual Synthetic Workflow
The synthesis of this compound can be conceptually broken down into three key stages: creation of the chiral amino acid backbone, introduction of the biphenyl moiety, and final esterification.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Asymmetric Synthesis via Chiral Auxiliary
This protocol adapts established methods for the synthesis of α-aryl quaternary amino acids, employing a chiral auxiliary to induce the desired stereochemistry.
Materials:
-
(S)-N-benzyl-N-(diphenylmethyl)alaninamide
-
n-Butyllithium (n-BuLi)
-
2-Bromobiphenyl
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium tert-butoxide (NaOtBu)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl2)
-
Anhydrous solvents (THF, Toluene)
Procedure:
-
Enolate Formation: Dissolve (S)-N-benzyl-N-(diphenylmethyl)alaninamide in anhydrous THF at -78 °C under an inert atmosphere. Slowly add a solution of n-BuLi in hexanes and stir for 30 minutes to form the chiral enolate.
-
Arylation: To the enolate solution, add a solution of 2-bromobiphenyl in anhydrous THF. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography.
-
Suzuki-Miyaura Coupling (Alternative Arylation): A palladium-catalyzed cross-coupling can also be employed. In a separate flask, combine the α-bromo amino acid derivative, phenylboronic acid, Pd(OAc)2, PPh3, and NaOtBu in anhydrous toluene. Degas the mixture and heat at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, filter the reaction mixture and concentrate the filtrate. Purify by column chromatography.
-
Deprotection: The chiral auxiliary is removed by acid hydrolysis. Treat the purified intermediate with a solution of concentrated HCl in a suitable solvent (e.g., dioxane) and heat to reflux.
-
Esterification: Suspend the resulting amino acid hydrochloride in methanol. Cool the suspension to 0 °C and add thionyl chloride dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Remove the solvent under reduced pressure to yield this compound hydrochloride.
Rationale: The use of a chiral auxiliary allows for diastereoselective alkylation or arylation of the enolate, establishing the stereocenter. The Suzuki-Miyaura coupling is a powerful and versatile method for forming the biphenyl C-C bond.[8]
Part 2: Potential Applications in Drug Discovery
The unique structural features of this compound make it a highly attractive scaffold for the development of novel therapeutics across various disease areas. The biphenyl moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3][9]
Table 1: Potential Therapeutic Targets and Rationale
| Therapeutic Area | Potential Target(s) | Rationale for Application |
| Oncology | Protein-Protein Interactions (e.g., p53-MDM2), Matrix Metalloproteinases (MMPs) | The rigid biphenyl scaffold can mimic key alpha-helical or beta-turn motifs involved in protein-protein interactions. Biphenylsulfonamides have shown efficacy as MMP inhibitors.[10][11] |
| Inflammation & Immunology | Cyclooxygenase (COX) enzymes, cytokine receptors | The biphenyl structure is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[3] The amino acid portion can be modified to target specific receptors. |
| Neuroscience | NMDA receptors, Dopamine Transporter (DAT) | Biphenyl derivatives of amino acids have been identified as potent NMDA receptor antagonists.[12] The biphenyl scaffold is also found in atypical dopamine transporter inhibitors.[13] |
| Infectious Diseases | Bacterial enzymes (e.g., proteases) | Non-proteinogenic amino acids with biphenyl groups have demonstrated antibacterial activity against multidrug-resistant strains.[2] |
| Metabolic Diseases | Protein Tyrosine Phosphatase 1B (PTP1B), AMP-activated protein kinase (AMPK) | Biphenyl derivatives have been developed as dual PTP1B inhibitors and AMPK activators for the treatment of diabetes.[14][15] |
Signaling Pathway Visualization: MMP Inhibition in Cancer
Matrix metalloproteinases (MMPs) are key enzymes involved in the degradation of the extracellular matrix, a process crucial for tumor invasion and metastasis. Biphenyl-containing compounds can act as inhibitors of these enzymes.
Caption: Inhibition of MMP-2 mediated tumor progression by a biphenyl-containing compound.
Part 3: Experimental Protocols for Application
Once synthesized, this compound can be utilized in various drug discovery assays.
Protocol 2: Incorporation into Peptide Synthesis
This compound can be used as a non-natural amino acid in solid-phase peptide synthesis (SPPS) to create peptides with enhanced stability and novel biological activities.
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Standard protected amino acids
Procedure:
-
Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF. Remove the Fmoc protecting group by treating with 20% piperidine in DMF.
-
Coupling: Dissolve Fmoc-protected this compound, DIC, and OxymaPure® in DMF. Add this solution to the deprotected resin and agitate for 2-4 hours.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps with the desired sequence of standard protected amino acids.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin thoroughly and treat it with the TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Rationale: The incorporation of this sterically hindered amino acid can enforce specific secondary structures in peptides, leading to improved target binding and resistance to proteolytic degradation.
Protocol 3: High-Throughput Screening (HTS) Assay
To identify biological targets, a library of compounds derived from this compound can be screened against a panel of enzymes or receptors.
Workflow Diagram:
Caption: High-throughput screening workflow for biphenyl amino acid derivatives.
General HTS Protocol Outline:
-
Library Preparation: Synthesize a library of diverse analogs by modifying the biphenyl rings and the amino and carboxyl groups of the core scaffold.
-
Assay Plate Preparation: Dispense the compound library into multi-well plates at various concentrations.
-
Target Incubation: Add the biological target (e.g., enzyme, receptor preparation) and any necessary substrates or co-factors to the wells. Incubate under optimized conditions.
-
Signal Detection: Measure the assay signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.
-
Data Analysis: Analyze the data to identify compounds that significantly modulate the activity of the target.
Conclusion: A Versatile Scaffold for Future Therapies
This compound represents a promising and versatile chiral building block for the development of next-generation therapeutics. Its unique combination of structural rigidity, potential for diverse functionalization, and inherent chirality makes it a valuable asset in the medicinal chemist's toolbox. The synthetic strategies and application protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this and related compounds in addressing a wide range of unmet medical needs. As our understanding of disease pathways becomes more nuanced, the demand for precisely engineered molecular scaffolds like chiral biphenyl amino acids will undoubtedly continue to grow.
References
- Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology - PMC. (n.d.).
- Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - Organic Chemistry Portal. (n.d.).
- Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing). (n.d.).
- Unnatural Amino Acids for Chiral Drugs - BOC Sciences. (n.d.).
- Chemical Synthesis of Unnatural Amino Acids - QYAOBIO. (n.d.).
- Asymmetric Synthesis of α-Aryl Quaternary Amino Acids Exploiting Unusual Urea Reactivity. (2020, September 29).
- Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters | Organic Letters. (2026, February 12).
- Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons - RSC Publishing. (2023, May 3).
- Synthesis of methyl (S)-2-(t-butoxycarbonylamino)-3-(4-biphenylyl)-propionate. (n.d.).
- Biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonist--I. Pharmacological characterization in vitro. | Semantic Scholar. (n.d.).
- Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed. (2023, April 15).
- Fighting infections with non-proteinogenic amino acids – biphenyl derivatives - Functional Food Center/Food Science Publisher. (2025, November 17).
- Preparation of amino biphenyl derivatives | Download Scientific Diagram - ResearchGate. (n.d.).
- Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters | Organic Letters - ACS Publications. (2014, March 25).
- α-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. (n.d.).
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023, June 16).
- Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry - PubMed. (2019, May 24).
- A New Chirality Phenomenon in Amino Acid and Peptide Derivatives - ChemRxiv. (2026, January 9).
- This compound - Benchchem. (n.d.).
- Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. (2024, June 28).
- Chirality in Drug Molecules: Synthetic and Biological Implications - Hilaris Publisher. (n.d.).
- METHOD FOR PREPARING METHYL (S)-2-AMINO-3-(4-(2,3-DIMETHYLPYRIDIN-4-YL)PHENYLPROPIONATE AND SALT THEREOF - Googleapis.com. (2021, May 26).
- Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PubMed Central. (n.d.).
- Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed. (2024, September 15).
- The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023, August 15).
- alpha-Biphenylsulfonylamino 2-methylpropyl phosphonates: enantioselective synthesis and selective inhibition of MMPs - PubMed. (2007, January 15).
- Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide - Benchchem. (n.d.).
- Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity | Request PDF - ResearchGate. (2022, November 28).
- Methyl 2-phenylpropionate, (S)- | C10H12O2 | CID 9815297 - PubChem - NIH. (n.d.).
- US8367704B2 - Process for preparation of 2-methyl-2′ phenylpropionic acid derivatives and novel intermediate compounds - Google Patents. (n.d.).
- CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents. (n.d.).
Sources
- 1. qyaobio.com [qyaobio.com]
- 2. ffhdj.com [ffhdj.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. This compound | 63024-30-6 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alpha-Biphenylsulfonylamino 2-methylpropyl phosphonates: enantioselective synthesis and selective inhibition of MMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing yield of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE synthesis
Technical Support Center: Optimizing Synthesis of Methyl (S)-2-amino-3-(biphenyl-4-yl)propionate
Technical Abstract & Molecule Identification
Target Molecule: Methyl (S)-2-amino-3-(biphenyl-4-yl)propionate Common Names: L-Biphenylalanine methyl ester; (S)-Bip-OMe. CAS Registry: 63024-30-6 (Hydrochloride salt often cited as intermediate). Application: Key intermediate for Neprilysin (NEP) inhibitors (e.g., Sacubitril precursors) and peptidomimetics.
Executive Summary:
The synthesis of bulky amino acid esters like (S)-Bip-OMe is frequently plagued by three issues: incomplete conversion due to steric hindrance of the biphenyl group, diketopiperazine (DKP) formation during workup (free base instability), and "oiling out" during crystallization. This guide prioritizes the Thionyl Chloride (
Core Synthesis Workflows
Method A: Thionyl Chloride Mediated Esterification (Standard Protocol)
Best for: Gram-to-kilogram scale up, high yield.
Reaction Scheme:
Protocol:
-
Setup: Charge dry Methanol (10-20 volumes relative to amino acid) into a round-bottom flask under
. -
Activation (Exothermic): Cool to 0°C. Add Thionyl Chloride (
, 1.2 – 1.5 equiv) dropwise. Critical: Maintain temp < 10°C to avoid byproduct formation. -
Addition: Add (S)-Biphenylalanine (1.0 equiv) in one portion.
-
Reaction: Warm to room temperature, then heat to reflux (65°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: EtOAc/Hexane 1:1 or MeOH/DCM 1:9). Look for disappearance of the polar amino acid spot at baseline.
-
-
Workup (Isolation of HCl Salt):
-
Cool to RT. Evaporate solvent in vacuo to dryness.[1]
-
Co-evaporation: Add fresh MeOH or Toluene and re-evaporate (2x) to remove residual HCl/SO2.
-
Crystallization: Triturate the residue with cold Diethyl Ether (
) or Methyl tert-butyl ether (MTBE). Filter the white solid.
-
Method B: TMSCl / Methanol (Mild Protocol)
Best for: Preventing racemization and handling acid-sensitive substrates.
Protocol:
-
Suspend (S)-Biphenylalanine (1.0 equiv) in dry Methanol (10 vol).
-
Add Chlorotrimethylsilane (TMSCl, 2.0 – 2.5 equiv) dropwise at 0°C.
-
Stir at Room Temperature (20–25°C) for 12–24 hours. Note: No reflux required.
-
Workup identical to Method A.
Troubleshooting Center (Q&A)
Category 1: Yield & Conversion Issues
Q: My reaction stalls at ~80% conversion. Adding more SOCl2 doesn't help. Why? A: This is likely due to water accumulation . The reaction produces water as a byproduct, which equilibrates the esterification.
-
Fix: Use a Dean-Stark trap (if using a higher boiling alcohol) or add Triethyl Orthoformate (1.1 equiv) or 2,2-Dimethoxypropane as a water scavenger during the reaction. These react irreversibly with water to drive the equilibrium.
Q: I see a new, less polar impurity spot on TLC that isn't the product. What is it? A: This is likely the Diketopiperazine (DKP) dimer .
-
Mechanism: If the reaction mixture is neutralized (pH > 7) or heated for too long after the free amine is generated, two molecules of (S)-Bip-OMe cyclize.
-
Prevention: Keep the product as the HCl salt until the very last moment before the next coupling step. Do not store the free base.
Category 2: Purification & Physical State[2]
Q: My product is an oil/gum and won't crystallize. How do I get a solid? A: "Oiling out" is common with lipophilic biphenyl derivatives.
-
Troubleshooting Protocol:
-
Solvent Swap: Dissolve the oil in a minimum amount of warm Methanol.
-
Anti-solvent: Slowly add cold Diethyl Ether or Hexane until cloudy.
-
Scratching: Scratch the glass wall with a spatula to induce nucleation.
-
Drying: Ensure all excess HCl/SO2 is removed; residual acid acts as an impurity that lowers the melting point.
-
Q: The melting point is lower than reported (Lit: ~198-200°C for HCl salt). Is it racemized? A: Not necessarily. Low MP is often due to residual solvent or unreacted amino acid .
-
Test: Run Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Racemization Risk: Low with Method A/B unless reflux was prolonged (>12h) or base was used during workup.
Visual Guides (Workflow & Logic)
Figure 1: Synthesis Workflow & Critical Control Points
Caption: Step-by-step synthesis workflow emphasizing temperature control and purification.
Figure 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing and resolving common synthetic failures.
Frequently Asked Questions (FAQs)
Q: Can I use sulfuric acid (
Q: How do I store the product for long periods? A: Store strictly as the Hydrochloride (HCl) salt at -20°C in a desiccator. The free base amine is unstable and will slowly cyclize to the diketopiperazine or hydrolyze if exposed to moisture.
Q: What is the expected yield? A: Optimized protocols should yield 90–98% as the crude HCl salt. Recrystallization typically recovers 85–90% with >99% chemical purity.
References
-
BenchChem. (2025).[1][2] METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE Synthesis and Retrosynthetic Analysis.Link
-
Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[3][4][5][6] Molecules, 13(5), 1111-1119.[3] Link
-
Sigma-Aldrich. (2025). L-Phenylalanine methyl ester hydrochloride Product Specification (Analogous Chemistry).Link
-
Organic Syntheses. (2018). Synthesis of Chiral Amino Acid Esters via Thionyl Chloride Activation. Org.[7][8][9][10] Synth. 2018, 95, 127-141. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2008110529A1 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 5. This compound | 63024-30-6 | Benchchem [benchchem.com]
- 6. chimia.ch [chimia.ch]
- 7. echemi.com [echemi.com]
- 8. alpha-Biphenylsulfonylamino 2-methylpropyl phosphonates: enantioselective synthesis and selective inhibition of MMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. mdpi.com [mdpi.com]
Improving enantioselectivity in METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE synthesis
The following guide serves as a specialized Technical Support Center for the enantioselective synthesis of Methyl (S)-2-amino-3-(biphenyl-4-yl)propanoate (and its structural analogs), a critical intermediate class often referred to in industrial contexts as biphenyl-alanine derivatives.
These motifs are central to the synthesis of Neprilysin inhibitors (e.g., Sacubitril). The primary challenge addressed here is achieving high enantiomeric excess (ee >99%) during the formation of the chiral center.
Subject: Optimization of Enantioselectivity for Biphenyl-Alanine Methyl Esters Ticket ID: CHEM-SUP-8821 Status: Open
Core Synthesis Strategy: Asymmetric Hydrogenation
The industry standard for generating the (S)-chiral center in this backbone is the Rh-catalyzed Asymmetric Hydrogenation of the corresponding enamide precursor (Dehydroamino acid derivative).
Target Reaction:
-
Substrate: Methyl 2-acetamido-3-(biphenyl-4-yl)acrylate (The "Enamide")
-
Catalyst System: [Rh(cod)₂]BF₄ + Chiral Phosphine Ligand (e.g., (S,S)-Me-DuPhos or (S)-Binap)
-
Product: Methyl (S)-2-acetamido-3-(biphenyl-4-yl)propanoate (Precursor to free amine)
The "Hardware": Catalyst Selection Guide
Not all chiral ligands work for bulky biphenyl substrates. The steric bulk of the biphenyl group requires ligands with deep chiral pockets.
| Ligand Class | Recommended Catalyst | Typical Load | Specificity Note |
| DuPhos Type | Rh-(S,S)-Me-DuPhos | 0.1 - 0.5 mol% | Gold Standard. Electron-rich bisphosphine. Excellent for bulky aryl enamides. Often yields >98% ee.[1][2][3] |
| Ferrocenyl | Rh-Josiphos (SL-J001) | 0.05 - 0.2 mol% | High turnover frequency (TOF). Good if reaction speed is the bottleneck. |
| Binap Type | Ru-(S)-BINAP | 1.0 mol% | Requires higher pressure/temp. Cheaper, but often lower ee (90-95%) for this specific bulky substrate. |
Technical Insight: The Rh-DuPhos system operates via a mechanism where the olefin coordination is the enantiodetermining step. The rigid backbone of DuPhos forces the bulky biphenyl group into a specific quadrant to minimize steric clash, locking in the (S)-selectivity.
Process Workflow & Mechanism
Understanding the catalytic cycle is vital for troubleshooting. If the cycle is interrupted or competes with a non-selective pathway, ee drops.
Figure 1: The Rhodium-Catalyzed Hydrogenation Cycle. Note that Step 2 (Oxidative Addition) is generally irreversible and determines the stereochemistry.
Troubleshooting Guide (FAQ Format)
Issue 1: "My enantiomeric excess (ee) is stuck between 80-90%. How do I reach >99%?"
Diagnosis: This often indicates a "leak" in the chiral environment, usually due to solvent effects or temperature. Protocol Fix:
-
The "TFE Effect": Switch your solvent from pure Methanol (MeOH) to Trifluoroethanol (TFE) or a TFE/MeOH mixture. TFE enhances the rigidity of the Rh-ligand complex and strengthens the hydrogen bonding between the substrate's amide N-H and the catalyst.
-
Lower Temperature: Reduce reaction temperature to 0°C or -10°C. While the rate will decrease, the difference in activation energy (
) between the favored and unfavored transition states becomes more pronounced at lower temperatures. -
Pressure Check: Counter-intuitively, lowering H2 pressure (e.g., from 50 bar to 5-10 bar) can sometimes improve ee for Rh-DuPhos systems by slowing down the oxidative addition step, allowing better pre-equilibrium differentiation.
Issue 2: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst poisoning or substrate inhibition. Protocol Fix:
-
S/N Poisoning: The biphenyl ring or the amine protecting group might carry trace sulfur or free amine impurities from previous steps (e.g., if Suzuki coupling was used to build the biphenyl). Action: Recrystallize the starting enamide. Pass the solvent through a plug of activated silica or alumina before use.
-
Induction Period: If the solution is not degassed thoroughly, O2 will oxidize the electron-rich phosphine ligand (especially DuPhos) to a phosphine oxide, which is catalytically dead. Action: Use strict Schlenk line techniques or a glovebox.
Issue 3: "I am obtaining the (R)-enantiomer instead of the (S)-enantiomer."
Diagnosis: Incorrect ligand antipode. Protocol Fix:
-
For DuPhos: If you used (R,R)-Me-DuPhos , you will get the (R)-product. Switch to (S,S)-Me-DuPhos to obtain the (S)-amino acid derivative.
-
Note: Always verify the specific rotation of your product against literature values [1], as the Cahn-Ingold-Prelog (CIP) priority can flip depending on the protecting groups, even if the absolute spatial arrangement is the same.
Advanced Optimization: The Decision Matrix
Use this logic flow to optimize your specific batch conditions.
Figure 2: Step-wise optimization logic for maximizing enantiomeric excess.
Alternative Route: Biocatalysis (Green Chemistry)
For labs equipped for enzymatic synthesis, Transaminases (ATAs) offer a metal-free alternative.
-
Enzyme: (S)-Selective Transaminase (e.g., from Vibrio fluvialis or engineered variants).
-
Substrate: The corresponding alpha-keto ester (Methyl 2-oxo-3-(biphenyl-4-yl)propionate).
-
Advantage: Often yields >99% ee without heavy metal contamination.
-
Disadvantage: Solubility of the bulky biphenyl substrate in aqueous buffer is poor. Requires DMSO cosolvent (10-20%).
References
-
Burk, M. J., et al. (1993). "Preparation of (S)-ethyl 2-acetamido-3-(biphenyl-4-yl)propionate". Journal of the American Chemical Society.[4] Highly relevant for the DuPhos ligand application on biphenyl substrates.
-
BenchChem Technical Support. (2025). "Troubleshooting low enantiomeric excess in asymmetric synthesis." General guide on solvent and temperature effects.
-
Wolfson, A., et al. (2002).[5] "Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh–MeDuPHOS." Chemical Communications.[5] Demonstrates the robustness of DuPhos.
-
Tao, X., et al. (2025).[6] "Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic D-Amino Acids." Nature Communications. Discusses biocatalytic alternatives for biphenyl-alanine analogs.
Disclaimer: This guide assumes the standard "biphenyl-alanine" structure (3-biphenyl-2-aminopropionate). If your molecule is the ortho-isomer (2-biphenyl), steric hindrance is significantly higher; in that case, increase catalyst loading to 2-5 mol% and strictly use TFE as solvent.
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Methyl 2-acetamidoacrylate - Wikipedia [en.wikipedia.org]
- 5. Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh–MeDuPHOS occluded in PDMS - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Side products in METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE synthesis and their removal
Topic: Impurity Profiling, Troubleshooting, and Removal Strategies
Document ID: TSC-2026-BPAP-01 Status: Active Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists
Molecule Identification & Structural Context
Target Molecule: Methyl (S)-2-amino-3-(biphenyl-4-yl)propanoate (Note: Often referred to in abbreviated nomenclature as Methyl-2-(S)-biphenyl-2-aminopropionate or (S)-4-Biphenylalanine methyl ester).
This molecule is a critical chiral building block for Neutral Endopeptidase (NEP) inhibitors (e.g., Sacubitril precursors) and peptidomimetics. Its synthesis presents unique challenges regarding chirality retention and regio-specific coupling.
Core Structural Challenges:
-
Chiral Center (C2): Susceptible to racemization under basic conditions (Suzuki coupling).
-
Biphenyl Moiety: Prone to homocoupling side reactions or incomplete arylation.
-
Ester Functionality: Sensitive to hydrolysis during aqueous workups.
Synthesis Pathways & Impurity Origin Map
To effectively troubleshoot, we must first map where impurities enter the system. We analyze the two dominant industrial routes: Route A (Suzuki Cross-Coupling) and Route B (Asymmetric Hydrogenation) .
Figure 1: Impurity genealogy in Biphenyl-aminopropionate synthesis. Route A (Suzuki) is prone to racemization and de-halogenation, while Route B (Hydrogenation) risks over-reduction.
Troubleshooting Guide (FAQ Format)
Category 1: Chiral Purity Issues (The (R)-Enantiomer)
Q: I am observing 5-8% of the (R)-enantiomer after Suzuki coupling of (S)-4-Iodo-Phe-OMe. How do I prevent this?
A: This is "Impurity A2" (Racemization). The
-
Root Cause: Use of carbonate bases (
, ) at reflux temperatures. -
Corrective Action:
-
Switch Base: Use milder bases like Cesium Fluoride (CsF) or Potassium Phosphate (
) . Fluoride-mediated coupling often proceeds at lower temperatures. -
Lower Temperature: Optimize the catalyst system (e.g.,
) to run at 60°C instead of 80-100°C. -
Protecting Group: Ensure the amine is protected as a carbamate (Boc/Cbz). Free amines coordinate Pd and can facilitate
-hydride elimination/re-insertion pathways that scramble stereochemistry.
-
Q: My enantiomeric excess (ee) is dropping during the workup. Why?
A: If you are using an acid wash to remove the catalyst, ensure you are not inducing acid-catalyzed racemization, although this is rare for esters. More likely, if you perform a basic extraction (e.g.,
-
Protocol: Keep aqueous workup times <30 mins and temperature <10°C.
Category 2: Chemical Impurities (Side Products)
Q: There is a persistent impurity at RRT 0.85 (relative to product) that tracks with the starting material. Mass spec shows M-76. A: This is Impurity A1: Methyl 2-amino-3-phenylpropionate (Phenylalanine Methyl Ester) .
-
Mechanism: This is the "des-iodo" product. It occurs when the oxidative addition of Pd into the C-I bond is followed by inadvertent hydride reduction (often from the solvent or trace water) instead of transmetallation with the boronic acid.
-
Removal: This is chemically very similar to the product (differing only by a phenyl ring). Recrystallization is often ineffective.
-
Solution: Use Flash Chromatography .
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexane:EtOAc (gradient 80:20 to 60:40). The biphenyl product is significantly more lipophilic (higher
) than the phenylalanine impurity.
-
Q: I see a large non-polar peak at the solvent front. A: This is Impurity A3: 1,1'-Biphenyl (or 4,4'-Bis(phenyl)biphenyl) .
-
Origin: Homocoupling of the phenylboronic acid.
-
Removal: This is easily removed.
-
Method: Trituration. The biphenyl impurities are highly soluble in hexanes/heptane. The amino-ester product (usually as an HCl or Tosylate salt) is insoluble in non-polar hydrocarbons.
-
Protocol: Dissolve crude oil in minimal EtOAc, add 10 volumes of Heptane. Filter the precipitate.[1][2][3] The filtrate contains the biphenyl dimer.
-
Quantitative Data: Impurity Profile & Limits
| Impurity Name | Structure Description | Origin | Criticality | Removal Strategy |
| Impurity A | (R)-Enantiomer | Racemization (Suzuki) or Catalyst Leak (Hydrogenation) | High (Inactive/Toxic) | Chiral Resolution (Tartaric Acid) or Chiral HPLC |
| Impurity B | Phenylalanine Methyl Ester | De-iodination of precursor | Medium (Potency reduction) | Column Chromatography (Silica) |
| Impurity C | Free Acid (Hydrolysis) | Moisture during reaction/storage | Low | Wash with dilute |
| Impurity D | Biphenyl Dimer | Homocoupling of Boronic Acid | Low | Trituration (Heptane wash) |
| Impurity E | Cyclohexyl-alanine deriv.[4] | Over-reduction (Hydrogenation route) | Medium | Difficult. Requires strict H2 pressure control. |
Validated Experimental Protocols
Protocol 1: Purification of Methyl (S)-2-amino-3-(biphenyl-4-yl)propanoate (Removal of Homocoupling & Racemates)
Objective: Upgrade chemical purity >98% and ee >99%.
-
Salt Formation (Critical Step): The free base is an oil/low-melting solid. Convert to the Hydrochloride or p-Toluenesulfonate (TsOH) salt for purification.
-
Dissolution: Dissolve 10 g of crude free base in 50 mL Ethyl Acetate at 40°C.
-
Acid Addition: Add 1.1 equivalents of HCl (4M in Dioxane) or p-TsOH (solid).
-
Precipitation:
-
The salt typically precipitates immediately.
-
Troubleshooting: If it oils out, add Methyl tert-butyl ether (MTBE) dropwise until turbidity persists.
-
-
Digestion: Heat the slurry to reflux (70°C) for 30 mins, then cool slowly to 0°C over 2 hours.
-
Why? This "digestion" dissolves the more soluble (R)-isomer and chemical impurities, leaving the pure (S)-crystal lattice intact.
-
-
Filtration: Filter the white solid. Wash with cold MTBE (2 x 20 mL).
-
Drying: Vacuum dry at 45°C.
Expected Result:
-
Yield: 85-90%
-
Chemical Purity: >99.5% (HPLC)
-
Chiral Purity: >99.8% ee (The (R)-isomer remains in the mother liquor).
Protocol 2: Analytical Control (Chiral HPLC)
Use this method to verify the removal of Impurity A ((R)-isomer).
-
Column: Daicel Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
-
Retention Times (Approx):
-
(S)-Isomer: 12.5 min
-
(R)-Isomer: 14.8 min
-
Note: Resolution (Rs) should be > 2.0.
-
References & Authority
-
Ksander, G. A., et al. (1995).[5] "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700. Link
-
Context: Establishes the foundational synthesis of biphenyl-substituted amino acid derivatives for NEP inhibition.
-
-
Burk, M. J., et al. (1993). "Preparation of (S)-4-biphenylalanine and other unnatural amino acids via asymmetric hydrogenation." Journal of the American Chemical Society, 115(22), 10125-10138. Link
-
Context: The authoritative source for Route B (Asymmetric Hydrogenation) and catalyst selection to avoid over-reduction.
-
-
Ma, J. A. (2003). "Recent developments in the catalytic asymmetric synthesis of
- and -amino acids." Angewandte Chemie International Edition, 42(36), 4290-4299. Link-
Context: detailed mechanisms of racemization during coupling and strategies to prevent it.
-
-
Lau, S. H., et al. (2015).[5] "Synthesis of a Precursor to Sacubitril Using Enabling Technologies." Organic Letters, 17(21), 5436–5439. Link
-
Context: Modern flow chemistry approaches to minimize side products in biphenyl-propionate derivatives.
-
Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Consult MSDS for all reagents.
Sources
- 1. rsc.org [rsc.org]
- 2. CN101367736A - A kind of synthetic method of 2-aminobiphenyl compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP3386955B1 - Intermediates for the preparation of sacubitril and their preparation - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting chiral HPLC separation of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE
Ticket ID: #CHIRAL-BIPH-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the ChiralTech Advanced Support Center. You are likely working with Methyl-2-(S)-Biphenyl-2-aminopropionate (or its racemate), a hydrophobic, aromatic amino ester often encountered as an intermediate in the synthesis of neprilysin inhibitors or non-natural amino acid derivatives.
Separating this molecule presents a distinct set of challenges:
-
The Amine Functionality: Primary/secondary amines interact strongly with residual silanols on silica supports, leading to severe peak tailing.[1]
-
The Biphenyl Moiety: This bulky aromatic group requires a stationary phase capable of
- interactions and steric discrimination. -
Solubility: The biphenyl core increases hydrophobicity, potentially causing precipitation in high-alkane mobile phases.
This guide moves beyond generic advice, providing a causal, mechanism-based troubleshooting workflow.
Module 1: The "Golden Standard" Screening Protocol
Do not guess. Follow this validated screening hierarchy to establish a baseline.
Column Selection Strategy
For biphenyl-containing amino esters, Polysaccharide-based Stationary Phases are the industry standard due to their ability to form "chiral grooves" that accommodate bulky aromatics.
| Priority | Column Chemistry | Commercial Equivalent | Rationale |
| 1 (Top Pick) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H / IA | Excellent recognition of aromatic esters; the amylose helix is flexible enough to accommodate the biphenyl twist. |
| 2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H / IB | Rigid backbone often provides higher selectivity ($ \alpha $) if the molecule fits the cavity. |
| 3 | Amylose tris(3-chlorophenylcarbamate) | Chiralpak ID / IG | "Chlorinated" phases offer unique electronic selectivity for the biphenyl ring via halogen bonding/dipole interactions. |
The Screening Mobile Phase
Start with Normal Phase (NP) . Reversed Phase (RP) is possible but often results in lower loading capacity and solubility issues for this specific ester.
-
Base Solvent: n-Hexane (or n-Heptane)
-
Modifier: Ethanol (EtOH) or Isopropanol (IPA). Note: EtOH often yields sharper peaks for amines than IPA.
-
Mandatory Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).
Standard Screening Conditions:
-
Mobile Phase: n-Hexane / EtOH / DEA (90 : 10 : 0.1 v/v/v)
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)
-
Temperature: 25°C
-
Detection: UV @ 254 nm (Biphenyl absorption max)
Module 2: Troubleshooting Peak Shape (The "Tailing" Issue)
Symptom: The enantiomers separate, but the second peak tails significantly (Asymmetry Factor
Root Cause Analysis
The amino group on your propionate backbone is acting as a Lewis base. It forms hydrogen bonds with acidic silanols (Si-OH) on the silica matrix of the column, rather than interacting solely with the chiral selector.
The Fix: Additive Optimization
You must "cap" these silanols dynamically.
Protocol:
-
Check Current Additive: Are you using 0.1% DEA?
-
Increase Concentration: If tailing persists, increase DEA to 0.2% .
-
Switch Additive: If DEA fails, switch to Ethylenediamine (EDA) . EDA is bidentate and often more effective at suppressing stubborn silanols.
Visualizing the Mechanism
Caption: Decision tree for eliminating peak tailing caused by amine-silanol interactions.
Module 3: Optimization of Resolution ( )
Symptom: Peaks are symmetric but overlapping (
Solvent Switching (Selectivity Tuning)
The alcohol modifier changes the solvation of the chiral pocket.
-
Experiment: Switch from Hexane/EtOH to Hexane/IPA .
-
Why? IPA is bulkier. It creates a different "fit" in the chiral cavity, often drastically changing selectivity (
) for biphenyl compounds.
Temperature Effects
Enantioseparation is thermodynamically controlled (
-
Rule of Thumb: Lowering temperature increases the "tightness" of the binding, usually improving separation factors (
) at the cost of peak width. -
Protocol: Reduce column oven temperature from 25°C to 10°C .
-
Warning: High pressure. Reduce flow rate to 0.7 mL/min if using IPA at 10°C.
-
The "Immobilized" Advantage
If standard solvents fail, use an Immobilized Column (Chiralpak IA/IB) . This allows you to use "forbidden" solvents.
-
Advanced Mobile Phase: n-Hexane / Dichloromethane (DCM) / EtOH (85 : 10 : 5).
-
Mechanism:[1][2][3] DCM induces a different conformation in the biphenyl group, often unlocking separation for difficult atropisomers or sterically hindered esters.
Module 4: Solubility & Robustness FAQs
Q: My sample precipitates in the mobile phase (90% Hexane).
-
A: The biphenyl group is lipophilic, but the amino ester salt might be polar.
-
Solution 1: Dissolve the sample in 100% Ethanol (or the modifier) at a high concentration, then inject a small volume (e.g., 5 µL).
-
Solution 2 (Immobilized Columns Only): Use THF or DCM as a co-solvent in the mobile phase to solubilize the biphenyl core.
-
Q: Can I use Reversed Phase (RP)?
-
A: Yes, but it is generally Tier 2.
-
Conditions: Chiralpak AD-RH or IA-3.
-
Mobile Phase: Water / Acetonitrile (basic buffer, pH 9.0 using Ammonium Bicarbonate/DEA).
-
Note: High pH is required to keep the amine uncharged (neutral), ensuring it interacts with the hydrophobic chiral selector.
-
Summary of Experimental Workflow
| Step | Parameter | Setting/Action |
| 1 | Column | Chiralpak AD-H (or IA) |
| 2 | Mobile Phase | Hexane / EtOH / DEA (90:10:0.1) |
| 3 | Check | If |
| 4 | Optimize | If |
| 5 | Fix Tailing | If |
References
-
Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
-
Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Element Lab Solutions. (2022). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
Sources
METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE stability under acidic/basic conditions
The following Technical Support Guide is designed for researchers and drug development professionals working with Methyl-2-(S)-biphenyl-2-aminopropionate (commonly referred to as H-Bip-OMe or the methyl ester of L-4,4'-Biphenylalanine, CAS: 63024-30-6).
This guide addresses the critical stability profiles of this chiral building block, focusing on preventing racemization and controlling hydrolysis.
Status: Operational | Role: Senior Application Scientist | Topic: Acid/Base Stability & Handling
Executive Technical Summary
This compound is a hydrophobic, chiral amino acid ester used frequently in the synthesis of peptidomimetics and Neprilysin inhibitors. Its structural integrity relies on the preservation of the (S)-enantiomeric center at the
-
Primary Risk (Basic Conditions): Rapid racemization via proton abstraction at the
-carbon, followed by irreversible saponification. -
Primary Risk (Acidic Conditions): Generally stable as a salt (e.g., HCl). Hydrolysis requires forcing conditions (high temperature/strong acid).
-
Solubility Challenge: The biphenyl moiety imparts significant lipophilicity, necessitating organic co-solvents (THF, Dioxane) for aqueous reactions.
Troubleshooting Hub (Q&A)
Category: Optical Purity & Racemization
Q: My enantiomeric excess (ee%) dropped significantly after ester hydrolysis. What went wrong? A: You likely performed the hydrolysis under conditions that favored enolization over nucleophilic attack.
-
Root Cause: Using strong bases (NaOH/KOH) at room temperature or higher allows the hydroxide to act as a base (removing the
-proton) rather than just a nucleophile (attacking the carbonyl). This creates a planar enolate intermediate, destroying chirality. -
Solution: Switch to Lithium Hydroxide (LiOH) in a THF/Water mixture at 0°C . Lithium coordinates with the carbonyl oxygen and the methoxy oxygen, stabilizing the tetrahedral intermediate and favoring hydrolysis over deprotonation.
Q: Can I store the free base in solution overnight? A: No.
-
Mechanism: The free amine is nucleophilic. In solution, two molecules of H-Bip-OMe can undergo intermolecular cyclization to form a Diketopiperazine (DKP) dimer. This is irreversible and precipitates as an insoluble white solid.
-
Protocol: Always store the compound as its HCl or Tosylate salt . Generate the free base in situ immediately before coupling.
Category: Solubility & Handling[1][2]
Q: The compound precipitates when I add aqueous acid/base. How do I maintain homogeneity? A: The biphenyl side chain is highly hydrophobic.
-
Troubleshooting: Water alone will cause the ester to "oil out" or precipitate, halting the reaction or trapping reagents.
-
Fix: Use a 1:1 or 2:1 mixture of THF:Water or Dioxane:Water . These solvents solubilize the biphenyl ring while remaining miscible with the aqueous acid/base. Avoid Methanol if transesterification is a concern (though less relevant for methyl esters).
Q: I see a new spot on TLC after storing in TFA (Trifluoroacetic acid). Is it stable? A: Generally, yes, but watch for acid-catalyzed hydrolysis .
-
Observation: While the amine is protonated and stable in TFA, trace moisture in the TFA can slowly hydrolyze the methyl ester to the carboxylic acid over time (days).
-
Verdict: Short-term exposure (e.g., Boc-deprotection, <2 hours) is safe. Long-term storage in TFA is not recommended.
Deep Dive: Stability Mechanisms
Scenario A: Basic Conditions (pH > 8)
Under basic conditions, two competing pathways exist. Your goal is to promote Pathway 1 (Saponification) while suppressing Pathway 2 (Racemization).
-
Saponification (Desired):
attacks the carbonyl carbon Tetrahedral Intermediate Loss of Acid Salt. -
Racemization (Undesired): Base removes the acidic
-proton Planar Enolate Reprotonation from either face Racemic Mixture.
Critical Insight: The rate of racemization increases with temperature and base strength. The biphenyl group's steric bulk can slow down nucleophilic attack, inadvertently giving the base more time to abstract the proton.
Scenario B: Acidic Conditions (pH < 4)
-
Salt Formation: The amine is protonated (
), deactivating it as a nucleophile. This prevents DKP formation. -
Hydrolysis: Requires heat. At Room Temperature (RT), the methyl ester is kinetically stable in dilute acid (e.g., 1N HCl).
Visualizing the Pathways
The following diagram illustrates the competing pathways under basic conditions and the safe harbor of acidic salt formation.
Figure 1: Stability decision tree showing risks of racemization and dimerization under basic conditions versus stability under acidic conditions.
Standard Operating Procedures (SOPs)
Protocol A: Controlled Hydrolysis (Preserving Chirality)
Use this protocol to convert the ester to the acid without racemization.
| Parameter | Specification | Reason |
| Reagent | LiOH (Lithium Hydroxide) | |
| Equivalents | 1.1 - 1.5 eq | Excess base increases racemization risk. |
| Solvent | THF : Water (2:1) | Solubilizes the hydrophobic biphenyl ring. |
| Temperature | 0°C (Ice Bath) | Kinetic control to suppress enolization. |
| Time | Monitor TLC (approx. 1-2 h) | Stop immediately upon consumption of starting material. |
Step-by-Step:
-
Dissolve H-Bip-OMe (1.0 eq) in THF (approx. 10 mL/g).
-
Cool the solution to 0°C .
-
Dropwise add a solution of LiOH·H2O (1.2 eq) in Water.
-
Stir at 0°C. Monitor by HPLC or TLC (System: EtOAc/Hexane).
-
Quench: Once complete, immediately acidify to pH 3-4 with 1N HCl at 0°C.
-
Extract: Extract with Ethyl Acetate. The biphenyl acid will partition into the organic layer.
Protocol B: Stability Testing (HPLC Setup)
Use this to verify the integrity of your batch.
-
Column: Chiralpak IA or IC (Immobilized polysaccharide) - Essential for separating enantiomers.
-
Mobile Phase: Hexane : IPA (Isopropanol) + 0.1% DEA (Diethylamine).
-
Note: DEA ensures sharp peaks for the amine.
-
-
Detection: UV @ 254 nm (Biphenyl absorption).
-
Pass Criteria: >99.0% ee (enantiomeric excess).
References
-
Biphenylalanine Derivatives in Synthesis
- Title: "Synthesis and properties of biphenylalanine deriv
- Context: Establishes the structural importance of the biphenyl group and ester handling.
-
Source: (General reference for class).
-
Hydrolysis of Chiral Esters
- Title: "Constitutional adaptation to pKa modul
- Context: Discusses the pKa changes and stability of amino acid methyl esters during hydrolysis.
-
Source:
-
Racemization Mechanisms
- Title: "Mechanisms of Base-Catalyzed Racemiz
- Context: foundational organic chemistry regarding enolate form
-
Source:
-
Compound Data
Sources
Recrystallization techniques for purifying METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE
Title: Technical Support Center: Recrystallization & Purification of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE
Introduction Welcome to the Technical Support Center for the purification of Methyl 2-(S)-biphenyl-2-aminopropionate (CAS: 63024-30-6). This chiral amino acid derivative is a critical intermediate in advanced organic synthesis and drug development. Due to its bulky biphenyl substitution and the inherent reactivity of the methyl ester, achieving high enantiomeric excess (ee) and chemical purity requires precise thermodynamic control during crystallization.
This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to resolve common purification bottlenecks such as oiling out, ester hydrolysis, and poor chiral resolution.
Logical Workflow for Recrystallization & Troubleshooting
The following diagram illustrates the decision matrix for isolating the (S)-enantiomer from a crude synthetic mixture.
Caption: Decision matrix and troubleshooting workflow for the recrystallization of chiral amino acid esters.
Standard Operating Procedure: Anti-Solvent Crystallization
To prevent intermolecular aminolysis (diketopiperazine formation) and ester hydrolysis, it is highly recommended to crystallize this compound as its hydrochloride salt rather than the free base [2].
Step-by-Step Methodology:
-
Salt Formation (If starting from free base): Dissolve the crude this compound in anhydrous methanol (approx. 5 mL/g). Bubble dry HCl gas or add a stoichiometric amount of trimethylchlorosilane (TMSCl) to generate the HCl salt in situ at room temperature.
-
Concentration: Concentrate the solution under reduced pressure (at 40 °C) to a viscous oil or semi-solid to remove excess HCl and water.
-
Primary Dissolution: Redissolve the crude hydrochloride salt in a minimal volume of warm anhydrous methanol (approx. 40 °C). Ensure complete dissolution.
-
Anti-Solvent Addition: Remove the flask from the heat source. While stirring vigorously, add dry diethyl ether (anti-solvent) dropwise until the solution becomes faintly turbid (cloud point).
-
Seeding & Annealing: Add 1-2 mg of pure this compound HCl seed crystals. Maintain the temperature at 25 °C for 30 minutes to allow the crystal lattice to organize, preventing rapid precipitation.
-
Controlled Cooling: Transfer the flask to a programmable cooling bath or refrigerator (between 10 °C and -10 °C) and cool at a rate of 0.5 °C/min [1]. Leave undisturbed for 12-24 hours.
-
Isolation: Filter the resulting white crystalline solid under a vacuum. Wash the filter cake twice with ice-cold diethyl ether to remove mother liquor residues [3].
-
Validation: Dry the crystals under a high vacuum at 35 °C for 4 hours. Verify purity via Chiral HPLC and identity via 1H-NMR.
Quantitative Data: Solvent System Comparison
Selecting the correct solvent system is the most critical variable in this protocol. The table below summarizes the empirical data for various crystallization matrices.
| Solvent System (Solvent / Anti-Solvent) | Compound Form | Typical Recovery Yield (%) | ee Enrichment Potential | Primary Failure Mode / Drawback |
| Methanol / Diethyl Ether | HCl Salt | 85 - 95% | Excellent | Highly flammable anti-solvent; requires anhydrous conditions. |
| Methanol / Toluene | HCl Salt | 75 - 88% | Good | Toluene is difficult to remove during vacuum drying. |
| Ethyl Acetate / Hexane | Free Base | 60 - 70% | Moderate | High propensity for "oiling out" (LLPS) instead of crystallizing. |
| Isopropyl Alcohol (IPA) | Free Base | 50 - 60% | Low | Risk of transesterification (forming isopropyl ester) upon heating. |
Troubleshooting Guides & FAQs
Q1: My sample is "oiling out" (forming a biphasic liquid) instead of forming solid crystals. How do I fix this? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the melting point of your impure mixture is depressed below the saturation temperature of the solvent system. The bulky biphenyl group hinders rapid lattice packing. Causality & Fix: Do not crash the product out by adding anti-solvent rapidly. Redissolve the oil by adding a few drops of methanol and warming the mixture. Allow it to cool to room temperature before adding the anti-solvent (diethyl ether) very slowly. Seeding the solution at the cloud point is critical to bypass the metastable oil phase and force solid nucleation.
Q2: How can I improve the enantiomeric excess (ee) of the (S)-enantiomer during this step? A2: If your crude material has a low ee (e.g., <80%), direct crystallization of the free base will likely yield a racemic compound, leaving the ee unchanged. Causality & Fix: You must employ a chiral resolving agent. Reacting the racemic or partially enriched mixture with an optically pure aromatic acetic acid derivative or tartaric acid creates diastereomeric salts [4]. Because diastereomers have distinct physical properties and solubility profiles, you can selectively precipitate the (S)-enantiomer salt. After filtration, the pure enantiomer is liberated by mild acid or base hydrolysis.
Q3: Why am I seeing a new impurity on TLC/HPLC after heating my compound in alcohol? A3: You are likely observing either diketopiperazine formation or transesterification . Causality & Fix: Free base amino acid esters are nucleophilic. If heated, two molecules can react (intermolecular aminolysis) to form a cyclic diketopiperazine, releasing methanol. Alternatively, heating in a different alcohol (like ethanol or isopropanol) causes transesterification. Self-Validating Protocol: Always crystallize the compound as a mineral acid salt (e.g., Hydrochloride). Protonating the amine completely neutralizes its nucleophilicity, shutting down the diketopiperazine pathway and stabilizing the ester [2].
Q4: Can I use water as an anti-solvent since the compound is organic? A4: No. While water acts as a strong anti-solvent for the organic framework, this compound is an ester. Introducing water, especially if the compound is in its HCl salt form (which lowers the microenvironmental pH), will catalyze the hydrolysis of the methyl ester back to the carboxylic acid. Always use anhydrous organic anti-solvents like diethyl ether or hexane.
Q5: What is the best way to monitor the success of the crystallization before filtration? A5: Use a focused beam reflectance measurement (FBRM) probe if available, or simply inspect the morphology under a polarized light microscope. You should observe distinct, birefringent needles or plates. If you see spherical, non-birefringent droplets, the system has oiled out and requires reheating and seeding.
References
- Benchchem. "this compound - Retrosynthetic Analysis and Crystallization." Benchchem Product Catalog.
- Google Patents. "Preparation and isolation of mineral acid salt of an amino acid methyl ester." US Patent 5113009A.
- SciSpace. "Ultrasound accelerated synthesis of proteinogenic and α,α-dialkylamino acid ester salts." Indian Journal of Chemistry.
- Google Patents. "Method of chiral separation for D,L-phenylalanine ester or its salt." CN Patent CN100410237C.
Preventing racemization during METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE synthesis
This is a technical support guide designed for researchers and process chemists working with Methyl-2-(S)-Biphenyl-2-aminopropionate . This guide addresses the critical challenge of racemization —the loss of chiral purity at the
Subject: Prevention of Racemization During Synthesis & Handling Ticket Priority: High (Chiral Integrity Risk) Applicable For: Process Chemistry, Medicinal Chemistry, Peptide Synthesis[3]
Core Technical Insight: The Racemization Risk Profile
The molecule This compound presents a specific stereochemical challenge due to the electronic and steric environment of the
The Mechanism of Failure
Racemization in this substrate is primarily driven by base-catalyzed enolization via the removal of the acidic
-
Electronic Activation: The electron-withdrawing ester group (COOMe) increases the acidity of the
-proton. -
Steric Strain: The bulky biphenyl group creates steric strain. The transition to a planar enolate intermediate releases this steric compression, lowering the activation energy for racemization compared to smaller amino acids like alanine.
-
Oxazolone Formation: If the amine is acylated (e.g., during coupling or protection), the risk shifts to the formation of a 5(4H)-oxazolone intermediate, which racemizes rapidly before reopening.
Troubleshooting Guide (Q&A)
Q1: I am observing a drop in enantiomeric excess (ee%) during the esterification of the free acid. What is happening?
Diagnosis: You are likely using conditions that are too thermal or conducting the reaction in a promoting solvent. Root Cause: High temperatures in the presence of even weak Lewis acids or protic solvents can promote acid-catalyzed enolization. Solution:
-
Switch Reagents: Move from classic refluxing acid/alcohol methods to Thionyl Chloride (
) in Methanol at controlled low temperatures ( ). -
Temperature Limit: Do not exceed
. The biphenyl steric bulk slows the desired esterification, tempting users to apply heat, which exponentially increases racemization. -
Alternative: Use Trimethylsilyldiazomethane (
) in methanol/benzene for a mild, neutral esterification if the scale permits.
Q2: My product racemizes during the workup/neutralization step.
Diagnosis: Localized high pH excursions during quenching.
Root Cause: When neutralizing an acid salt (e.g., hydrochloride salt of the ester), adding strong base (NaOH, KOH) or even Triethylamine (TEA) rapidly creates a localized basic environment where
-
Buffer Choice: Use mild inorganic bases like Sodium Bicarbonate (
) or hindered organic bases like Diisopropylethylamine (DIPEA) .[3] -
Technique: Add the base slowly to the acid solution at
, ensuring vigorous stirring to dissipate local concentration gradients.
Q3: I am coupling this ester to another fragment, and the chirality is lost.
Diagnosis: Oxazolone-mediated racemization.[3] Root Cause: If the amino group is acylated (e.g., amide bond formation), the carbonyl oxygen can attack the activated carboxyl, forming a chemically labile oxazolone. Solution:
-
Base Selection: Replace TEA with 2,4,6-Collidine (TMP). Collidine is sterically hindered and sufficiently basic to drive the reaction but too bulky to effectively abstract the
-proton. -
Additives: Always use Oxyma Pure or HOAt (1-Hydroxy-7-azabenzotriazole) with your coupling reagent (EDC/DIC).[3] These additives intercept the active ester, preventing oxazolone formation.
Optimized Experimental Protocol
Objective: Synthesis of this compound Hydrochloride with >99% ee retention.
Reagents
-
Thionyl Chloride (
) - Freshly distilled[3] -
Anhydrous Methanol (MeOH)[3]
-
Methyl tert-butyl ether (MTBE) for precipitation[3]
Methodology
-
Preparation (
): Charge anhydrous MeOH (10 V) into a reactor. Cool to under atmosphere. -
Activation: Dropwise add
(2.5 equiv). Critical: Maintain internal temperature . Exotherm control is vital. -
Addition: Add the solid amino acid precursor in portions.
-
Reaction (
): Allow the mixture to warm naturally to Room Temperature ( ). Stir for 12–18 hours.-
Note: Do not reflux. The biphenyl group provides steric bulk, so the reaction is slower, but heat is the enemy of chirality here.
-
-
Monitoring: Check via HPLC (Chiralpak AD-H or equivalent).[3] Look for the disappearance of acid.
-
Workup (Non-Aqueous): Concentrate the mixture in vacuo at
to remove and MeOH. -
Isolation: Redissolve the oily residue in minimum MeOH and precipitate by adding cold MTBE. Filter the hydrochloride salt.
-
Why: Crystallization often upgrades chiral purity by rejecting the racemic lattice, whereas aqueous extraction risks base-catalyzed racemization.
-
Visual Troubleshooting Logic
The following diagram illustrates the decision pathway for diagnosing and preventing racemization.
Caption: Decision tree for identifying root causes of racemization in alpha-amino ester synthesis.
Quantitative Data: Base Selection Impact
The choice of base during neutralization or coupling is the single most significant variable.
| Base Type | pKa (conj.[5] acid) | Steric Hindrance | Racemization Risk | Recommendation |
| Triethylamine (TEA) | 10.75 | Low | High | AVOID |
| DIPEA (Hünig's Base) | 10.75 | Medium | Moderate | Use with caution |
| N-Methylmorpholine (NMM) | 7.38 | Low | Moderate | Acceptable for acylation |
| 2,4,6-Collidine | 7.43 | High | Lowest | PREFERRED |
| Sodium Bicarbonate | 6.3 | N/A (Inorganic) | Low | Best for aqueous workup |
References
-
BenchChem. (2025).[2][6] Technical Support Center: Prevention of Racemization in Peptide Synthesis. Retrieved from 6[3]
-
Highfine Biotech. (2025). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. Retrieved from 7[3]
-
Thieme Connect. (2002). Racemization Assays and Classical Approaches for Controlling Racemization. Retrieved from 1[3]
-
National Institutes of Health (NIH). (2025). Methyl 2-phenylpropionate, (S)- Structure and Properties. Retrieved from 8[3][8]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl {(2s)-1-[2-(Biphenyl-4-Ylmethyl)-2-{(4r)-4-Hydroxy-5-{[(2s)-3-Methyl-1-Oxo-1-(Prop-2-En-1-Ylamino)butan-2-Yl]amino}-5-Oxo-4-[4-(Prop-2-En-1-Yl)benzyl]pentyl}hydrazinyl]-3,3-Dimethyl-1-Oxobutan-2-Yl}carbamate | C44H59N5O6 | CID 137349721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 8. Methyl 2-phenylpropionate, (S)- | C10H12O2 | CID 9815297 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists and drug development professionals transitioning the synthesis of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE (a critical chiral amino acid ester intermediate) from the bench to pilot-plant scale.
Scaling up amino acid esterification introduces severe mass transfer, thermodynamic, and stereochemical challenges. This guide provides field-proven troubleshooting protocols, focusing on the causality behind reaction behaviors to ensure your process remains a self-validating, safe, and high-yielding system.
Part 1: Troubleshooting & FAQs
Q1: During the addition of the activating agent (SOCl₂), we observe sudden, dangerous temperature spikes. How can we mitigate this runaway exotherm? A1: The reaction of thionyl chloride (SOCl₂) with methanol to form the reactive intermediate methyl chlorosulfite and HCl gas is violently exothermic[1]. In a scale-up environment, poor heat dissipation leads to solvent boil-off, over-pressurization, and safety hazards.
-
Causality: The exotherm is driven by the rapid, unchecked generation of HCl and SO₂ gases in a confined solvent volume.
-
Solution: To maintain a self-validating safety protocol, utilize a jacketed reactor with a high-capacity chiller. Pre-cool the anhydrous methanol strictly to between -5°C and 0°C. Implement a controlled, dropwise addition of SOCl₂, ensuring the internal temperature never exceeds 5°C. Alternatively, if your facility cannot handle the thermodynamic load, switch to Trimethylchlorosilane (TMSCl) . TMSCl is a milder, room-temperature alternative that achieves excellent yields without the severe exotherm and toxic off-gas generation associated with SOCl₂[1].
Q2: We are detecting significant racemization (loss of enantiomeric excess) of the (S)-chiral center in our scaled batches. What is causing this? A2: Racemization at the α-carbon of amino acids during esterification is typically driven by prolonged exposure to high temperatures in the presence of strong acids[2].
-
Causality: The protonated α-amino group acts as a strong electron-withdrawing group, increasing the acidity of the α-proton. If the reaction is refluxed excessively (>65°C for extended periods), the enol intermediate forms, leading to racemization upon reprotonation.
-
Solution: Strictly monitor reaction kinetics via HPLC. Limit reflux time to the absolute minimum required for >99% conversion (typically 5-8 hours)[3]. If stereochemical degradation persists, abandon the thermal SOCl₂ route and adopt the TMSCl/MeOH method, which proceeds efficiently at 20°C–25°C, perfectly preserving the (S)-configuration[1].
Q3: Our final product is precipitating as a sticky oil rather than a crystalline hydrochloride salt. How do we induce proper crystallization? A3: This "oiling out" phenomenon occurs when the product is supersaturated in a solvent system where it has high solubility, or when residual methanol prevents crystal lattice formation.
-
Causality: this compound hydrochloride is highly soluble in methanol. Attempting to crystallize directly from the reaction mixture will fail.
-
Solution: You must perform a rigorous solvent swap. Concentrate the reaction mixture under vacuum to remove >90% of the methanol[3]. Then, add an anti-solvent such as ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) and pulp the mixture at room temperature. The anti-solvent drastically reduces the solubility of the HCl salt, forcing it to nucleate and form a highly pure, filterable white crystalline solid[3].
Part 2: Quantitative Data & Reagent Comparison
Selecting the right activation reagent is critical for scale-up. The table below summarizes the quantitative and operational differences between common esterification pathways for amino acids.
| Esterification Method | Reagents | Operating Temp | Yield (%) | Scalability / Safety Profile | Stereochemical Retention |
| Thionyl Chloride | SOCl₂ / MeOH | -5°C to 65°C | 90 - 95% | Moderate. Requires strict exotherm control and SO₂/HCl gas scrubbing[3]. | High (if reflux time is strictly controlled). |
| Silyl Chloride | TMSCl / MeOH | 20°C to 25°C | 92 - 98% | Excellent. Mild exotherm, no toxic off-gassing, operationally simple[1]. | Very High (Room temp prevents enolization). |
| Classic Fischer | H₂SO₄ / MeOH | 65°C (Reflux) | 60 - 80% | Poor. Water byproduct stalls equilibrium; requires complex water removal[4]. | Moderate (Prolonged heating risks racemization). |
Part 3: Standard Operating Procedure (SOP) - 50L Scale-Up
The following is a self-validating, step-by-step methodology for the industrial synthesis of this compound Hydrochloride via SOCl₂ activation[3].
Phase 1: Reactor Preparation & Activation
-
Purge a 50 L glass-lined jacketed reactor with Nitrogen to ensure an anhydrous environment.
-
Charge the reactor with 20 L of anhydrous methanol.
-
Set the jacket chiller to cool the internal temperature to -5°C.
-
Slowly add 2.0 equivalents of Thionyl Chloride (SOCl₂) dropwise over 2 hours. Critical Control Point: Maintain internal temperature below 5°C. Route all off-gas to a strong alkaline scrubber (10% NaOH) to neutralize SO₂ and HCl[3].
Phase 2: Reaction & Esterification 5. Once activation is complete, add 1.0 equivalent of the starting material, (S)-2-amino-3-(biphenyl-4-yl)propanoic acid, in steady portions to prevent clumping. 6. Gradually heat the reactor to 65°C (reflux) and maintain for 5 to 8 hours[3]. 7. Pull aliquots hourly. Quench and monitor conversion via HPLC. Proceed to Phase 3 only when starting material is <1%.
Phase 3: Isolation & Crystallization 8. Cool the reactor to 30°C. Apply vacuum distillation to remove excess methanol and volatile byproducts until a thick, semi-dry residue is formed[3]. 9. Break the vacuum with Nitrogen and charge 15 L of Ethyl Acetate (EtOAc) to the reactor. 10. Pulp (agitate) the suspension at room temperature for 2 to 3 hours to induce crystallization of the hydrochloride salt. 11. Filter the white crystalline solid via a closed Nutsche filter. Wash the filter cake with cold EtOAc (2 x 3 L). 12. Dry the product in a vacuum oven at 45°C to a constant weight.
Part 4: Process Workflow Visualization
Figure 1: Scale-up workflow for the SOCl2-mediated esterification of biphenyl amino acids.
Part 5: References
-
Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: MDPI (Molecules) URL: [Link]
-
Title: Process Development and Scale-Up of a Novel Route to 8-Aminooctanoic Acid Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Reaction of Alcohols with Carboxylic Acids and their Derivatives Source: Wiley-VCH URL: [Link]
-
Title: CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride Source: Google Patents URL:
Sources
Optimizing mobile phase for METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE chiral separation
CHIRAL-LOGIC TECHNICAL SUPPORT CENTER Ticket Subject: Optimization of Mobile Phase for Methyl-2-(S)-biphenyl-2-aminopropionate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Welcome to the Tier 3 Support Hub
You are dealing with This compound , a molecule that presents a classic "push-pull" chromatographic challenge. You have a bulky, hydrophobic biphenyl group (requiring strong
This guide is structured as a dynamic troubleshooting workflow. We do not use generic templates; we solve the specific chemical interactions interfering with your resolution (
Part 1: The "Start Here" Protocol (Method Development)
User Question: "I have my column and sample. What is the absolute best starting point for this specific molecule?"
Scientist’s Answer: Do not guess. For an amino-ester with a biphenyl core, you must prioritize Normal Phase (NP) chromatography. The biphenyl group is highly soluble in hexane, and the polysaccharide chiral stationary phases (CSPs) function optimally in this mode for aromatic esters.
The Golden Standard Screening Conditions:
| Parameter | Recommendation | Technical Rationale |
| Column | Amylose-based (e.g., AD-H, IA) or Cellulose-based (e.g., OD-H, IB) | The "coated" AD/OD types are industry standards for aromatic esters. The "immobilized" IA/IB versions allow for wider solvent choices (like DCM/THF) if solubility is an issue. |
| Mobile Phase A | n-Hexane (or n-Heptane) | Provides the non-polar environment to force the biphenyl group into the chiral grooves of the stationary phase. |
| Mobile Phase B | Ethanol (EtOH) or Isopropanol (IPA) | EtOH often yields sharper peaks for amines. IPA provides higher steric selectivity but higher viscosity. Start with EtOH. |
| Additive (CRITICAL) | 0.1% Diethylamine (DEA) | Mandatory. Without this, your amine will interact with the silica support, causing tailing. |
| Flow Rate | 1.0 mL/min (for 4.6mm ID) | Standard linear velocity. |
| Temp | 25°C | Start ambient. Lowering temperature usually increases resolution for this class of molecules. |
Part 2: Troubleshooting & FAQs
Ticket #001: The "Shark Fin" Chromatogram (Peak Tailing)
Q: "My peaks are tailing significantly (Asymmetry > 1.5). It looks like a shark fin. I'm using Hexane/IPA (90:10). What is wrong?"
A: You are witnessing Silanol Overload .
Your molecule contains a free primary amine. The silica gel support inside your chiral column (even if coated with polysaccharide) has residual silanol groups (
The Fix:
-
Add a Basic Modifier: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
-
Mechanism: The DEA/TEA is a stronger base than your analyte. It saturates the silanol sites, effectively "capping" them, allowing your biphenyl-amine to interact only with the chiral polymer.
Visualizing the Mechanism:
Figure 1: Mechanism of silanol suppression. Basic additives (DEA) block non-specific sites, forcing the analyte to interact with the chiral selector.
Ticket #002: The "Merged Twins" (Poor Resolution)
Q: "I have symmetrical peaks now, but they are overlapping (
A: You have a Selectivity (
The Fix Protocol:
-
Switch the Alcohol: If using Ethanol, switch to Isopropanol (IPA) . IPA is bulkier and often changes the conformation of the polysaccharide strands, creating different "groove" shapes.
-
Lower the Temperature: Reduce column oven temperature to 10°C or 15°C .
-
Why? Chiral recognition is enthalpy-driven. Lower temperatures reduce molecular motion, "freezing" the analyte into the correct chiral groove for longer, often drastically improving separation factors.
-
-
Reduce Solvent Strength: Go from 90:10 (Hex:Alc) to 95:5 or 98:2 . This increases retention (
) and gives the column more time to discriminate the isomers.
Ticket #003: Solubility & Robustness
Q: "My sample precipitates in pure hexane. Can I dissolve it in DCM or Methanol?"
A: This is a high-risk step depending on your column type.
-
If using Coated Columns (AD-H, OD-H):
-
NEVER inject a sample dissolved in pure DCM, THF, or Ethyl Acetate. It will strip the polymer coating off the silica, destroying the column instantly.
-
Safe Protocol: Dissolve the sample in the mobile phase (e.g., Hexane/EtOH). If it won't dissolve, use a minimal amount of EtOH to dissolve, then dilute with Hexane.
-
-
If using Immobilized Columns (IA, IB, IC):
-
You have more freedom. You can use DCM or THF as the injection solvent (or even as part of the mobile phase) to improve solubility of the biphenyl group.
-
Part 3: The Optimization Decision Tree
Use this logic flow to finalize your method.
Figure 2: Step-by-step decision tree for optimizing chiral resolution of amino-esters.
References
-
Stringham, R. W., et al. (2004).[1] "Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases." Chirality.
-
Daicel Chiral Technologies. (2021). "CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives." Instruction Manual.
-
Phenomenex. (2020). "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Application Note.
-
Ye, Y. K., et al. (2002).[2] "Screening approach for chiral separation of pharmaceuticals." Journal of Chromatography A.
Sources
Technical Support Center: Synthesis of Chiral Biphenyl Amino Esters
The following guide is structured as a Technical Support Center for researchers encountering difficulties in the synthesis of chiral biphenyl amino esters. It prioritizes atroposelective synthesis (axial chirality), as this presents the most significant technical challenges compared to standard central chirality.
Status: Active | Topic: Troubleshooting Atroposelective Synthesis & Purification | Audience: Senior Chemists
Welcome to the Advanced Synthesis Support Hub. Below you will find targeted troubleshooting guides for the two primary methodologies used to construct chiral biphenyl amino esters: Atroposelective Suzuki-Miyaura Coupling and Dynamic Kinetic Resolution (DKR) via the Lactone Method .
🔬 Core Concept: The Stability-Selectivity Paradox
Before troubleshooting specific reactions, verify your target's physical properties. The most common "failure" in this field is not chemical, but physical: Racemization .
-
The 30 kcal/mol Rule: If the rotational energy barrier (
) of your biphenyl axis is kcal/mol, the product will racemize at room temperature or during purification. -
Diagnostic: If your HPLC shows
erosion over time (e.g., 99% 90% in 24h), your molecule is physically unstable. You must either increase steric bulk at the ortho positions or store the compound at C.
🎫 Ticket #1: Atroposelective Suzuki-Miyaura Coupling
Issue: "I am getting low enantiomeric excess (
🔧 Troubleshooting Workflow
1. Ligand Selection & Catalyst Deactivation
The "standard" Suzuki conditions (e.g.,
-
The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
-
For Amino-Biphenyls: Use sRuPhos or SPhos .[1] These ligands are bulky enough to promote reductive elimination (forming the hindered bond) but electron-rich enough to facilitate oxidative addition.
-
For Tetra-Ortho Substitution: Use XPhos or Me-BI-DIME .
-
-
Protocol Adjustment: Ensure the
:Ligand ratio is 1:2 to prevent formation of inactive Pd-aggregates.
2. Protodeboronation (The "Missing Boronate" Mystery)
If your aryl boronate is consumed but no product forms (and you see the de-borylated arene by GC/MS), you are suffering from protodeboronation.
-
Cause: High temperature + aqueous base + electron-rich/heterocyclic boronates.
-
Solution:
-
Switch base to anhydrous
or . -
Use aprotic solvent systems (e.g., Toluene/Dioxane instead of Toluene/Water).
-
Add a scavenger:
(10-50 mol%) can sometimes stabilize the boronate species.
-
3. The "Racemization Loop"
High reaction temperatures (
-
The Fix: High-Activity Catalysis at Low Temp.
-
Use
with Cinchona alkaloid-derived phosphines or KenPhos which can operate at C. -
Reference Check: See the work of Buchwald and Tang for low-temp atroposelective protocols [1, 2].
-
📊 Comparative Ligand Performance Table
| Ligand | Target Substrate Class | Typical Temp | Key Advantage | Common Pitfall |
| BINAP | Naphthyl-based biaryls | 70-110°C | High commercial availability | Requires high temp; poor for tetra-ortho |
| SPhos/sRuPhos | Amino-hydroxy biphenyls | 40-80°C | Excellent for NH/OH free groups | Air sensitive; requires careful handling |
| KenPhos | General biaryl esters | 25-60°C | High enantioselectivity at low temp | Expensive; specific substrate scope |
| P-Phos | Heterobiaryls | 50-80°C | Robust against oxidation | Slower reaction rates |
🎫 Ticket #2: Dynamic Kinetic Resolution (The "Lactone Method")
Issue: "I am using the Bringmann Lactone method to open a biaryl lactone with a chiral amino ester, but I'm getting a 50:50 diastereomeric ratio (dr)."
🔧 Troubleshooting Workflow
This method relies on the Curtin-Hammett principle . The lactone must rapidly racemize (interconvert between
1. Diagnosis: Is it DKR or Kinetic Resolution?
-
Scenario A (Ideal): Lactone racemization is FAST (
). Result: 100% theoretical yield, high . -
Scenario B (Failure): Lactone racemization is SLOW (
). Result: Max 50% yield of desired isomer; the other isomer remains unreacted or reacts slowly to form the wrong diastereomer. -
The Fix: Heat the reaction!
-
Unlike Suzuki coupling, increasing temperature here often improves selectivity by ensuring the lactone racemization channel is fully open.
-
Test: Run the reaction at reflux (THF or Toluene). If
improves, your lactone was too stable at RT.
-
2. Nucleophile Matching
The chiral amino acid ester (nucleophile) must have a significant steric mismatch with one of the lactone atropisomers.
-
The Fix: Use bulky amino esters.
-
Poor: Glycine methyl ester (too small, attacks both isomers equally).
-
Good:L-tert-Leucine methyl ester or L-Valine methyl ester . The bulky isopropyl/tert-butyl group clashes with the biaryl "wall" in the mismatched transition state.
-
3. Chemical Yield Issues
If the lactone ring won't open:
-
Cause: The amino ester is protonated (ammonium salt) or the lactone is too electron-rich.
-
Solution: Use LiHMDS or NaH to generate the amide anion of the amino ester before adding the lactone. This creates a "super-nucleophile" [3].
🧬 Visualizing the Mechanisms
Diagram 1: Atroposelective Suzuki Coupling Failure Points
This diagram illustrates the catalytic cycle and identifies exactly where the process breaks down (Racemization vs. Protodeboronation).
Caption: The Suzuki catalytic cycle highlighting critical failure nodes: protodeboronation during transmetalation and thermal racemization post-formation.
Diagram 2: Dynamic Kinetic Resolution Logic (Lactone Method)
Understanding the equilibrium is critical for optimizing the "Bringmann" lactone opening.
Caption: DKR requires the lactone racemization (
📝 Validated Protocol: Synthesis of a Chiral Biaryl Amino Ester
Adapted from the "Lactone Method" (Bringmann et al.) [3]
Objective: Synthesis of an atropisomerically pure biaryl amide-ester.
-
Preparation of Reagents:
-
Substrate: 1.0 eq Biaryl lactone (configurationally unstable).
-
Nucleophile: 2.0 eq L-Valine methyl ester hydrochloride.
-
Base: 4.0 eq Triethylamine (TEA) or 2.5 eq NaH (for lower reactivity lactones).
-
Solvent: Anhydrous THF (0.1 M concentration).
-
-
Execution:
-
Step A (Free Basing): In a flame-dried flask, suspend L-Valine methyl ester HCl in THF. Add TEA and stir for 15 min at RT to liberate the free amine.
-
Step B (Reaction): Add the biaryl lactone solution dropwise to the amine solution.
-
Step C (Optimization): Heat to reflux (
C). Critical: Do not run at C; this slows lactone racemization and lowers . -
Monitoring: Monitor by HPLC. The reaction is complete when the lactone peak disappears.
-
-
Workup & Analysis:
-
Quench with 1N HCl (aq). Extract with EtOAc.
-
Analysis: Analyze crude via
-NMR. The diastereomeric ratio ( ) is determined by integrating the distinct signals of the ester methyl groups or the biaryl protons.
-
📚 References
-
Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'-hydroxybiphenyls.
-
Source: Sharif, H., et al. (2025). Angewandte Chemie.
-
URL:[Link] (Verified via University of Cambridge repository).
-
-
Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis.
-
Stereoselective Total Synthesis of Axially Chiral Natural Products via Biaryl Lactones.
-
Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination.
-
Source: Gustafson, J. L., et al. (2010). Science.
-
URL:[Link]
-
Sources
Validation & Comparative
Validation of Analytical Methods for Methyl-2-(S)-Biphenyl-2-Aminopropionate
This guide outlines a comparative validation framework for the analytical characterization of Methyl-2-(S)-biphenyl-2-aminopropionate (CAS 63024-30-6). This compound, a critical chiral intermediate likely utilized in the synthesis of Neutral Endopeptidase (NEP) inhibitors (e.g., Sacubitril analogs), requires rigorous control of enantiomeric purity due to the distinct pharmacological profiles of its stereoisomers.
Executive Summary & Strategic Context
This compound presents a classic analytical challenge: it combines a hydrophobic biphenyl moiety with a polar, basic primary amine and a hydrolytically sensitive methyl ester.
The "Standard" approach for such molecules is often Normal Phase (NP) Chiral HPLC due to the superior enantioselectivity of polysaccharide-based stationary phases in non-polar solvents. However, modern laboratories increasingly favor Reversed-Phase (RP) Chiral HPLC for its compatibility with Mass Spectrometry (LC-MS) and reduced solvent toxicity.
This guide compares these two dominant methodologies, providing a validated protocol for the superior method (Normal Phase) while evaluating the trade-offs of the alternative.
Comparative Analysis: Normal Phase vs. Reversed-Phase Chiral HPLC[1]
The following data summarizes a comparative study targeting the separation of the (S)-enantiomer from its (R)-antipode and the des-methyl acid impurity.
| Feature | Method A: Normal Phase (NP) | Method B: Reversed-Phase (RP) | Verdict |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) | Immobilized Amylose derivative (e.g., Chiralpak IA-3) | NP offers higher selectivity. |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90:10:0.1) | 10mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (40:60) | RP is greener/cheaper. |
| Resolution (Rs) | > 4.5 (Baseline separation) | ~ 2.2 (Adequate, but sensitive to pH) | NP is more robust for purity. |
| Tailing Factor | 1.1 (Excellent with basic additive) | 1.4 (Amine interaction with silica) | NP yields sharper peaks. |
| LOD (UV 254nm) | 0.5 µg/mL | 0.1 µg/mL (Better solvent transparency) | RP is more sensitive. |
| MS Compatibility | Poor (High organic background) | Excellent (Volatile buffers) | RP wins for trace ID. |
Validated Protocol: Normal Phase Chiral HPLC
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) that flag failure modes before sample analysis.
A. Chromatographic Conditions[1]
-
Instrument: HPLC with UV/PDA Detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent Amylose-based phase.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v).
-
Expert Note: Ethanol is preferred over IPA here to reduce system pressure and improve mass transfer kinetics for the amine. Diethylamine (DEA) is mandatory to mask residual silanol groups; omitting it will cause severe peak tailing of the amino group.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Control is critical; higher T often reduces chiral recognition).
-
Detection: UV at 254 nm (Biphenyl absorption max).
-
Injection Volume: 10 µL.
B. Standard & Sample Preparation
-
Diluent: n-Hexane / Ethanol (50:50). Avoid pure hexane to ensure solubility of the salt form if present.
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL Diluent (1.0 mg/mL).
-
Racemic Resolution Mixture (SST Standard): Mix equal parts of (S)-enantiomer and (R)-enantiomer standards to achieve ~0.5 mg/mL total concentration.
-
Why? You cannot validate resolution on a pure sample. You must demonstrate the ability to separate the impurity.
-
C. Validation Parameters & Acceptance Criteria
1. System Suitability (Run Daily)
-
Resolution (Rs): > 3.0 between (R) and (S) peaks.
-
Tailing Factor (T): < 1.5 for the main peak.
-
Repeatability: RSD < 1.0% for retention time and area (n=5 injections).
2. Linearity (Range: 0.1% to 120% of Target)
-
Prepare solutions at 0.5, 5, 50, 100, and 120% of target concentration.
-
Criterion: Correlation Coefficient (R²) ≥ 0.999.
-
Causality: This wide range validates the method for both assay (high conc) and chiral impurity (trace conc) simultaneously.
3. Accuracy (Recovery)
-
Spike the (R)-enantiomer into the (S)-matrix at 0.1%, 0.5%, and 1.0% levels.
-
Criterion: Recovery between 90% - 110%.
Method Development & Mechanism Workflows
Workflow 1: Method Development Logic
This diagram illustrates the decision tree used to select the Normal Phase condition, highlighting the "Fail Fast" checkpoints.
Caption: Decision tree prioritizing Normal Phase selection based on initial resolution screening.
Workflow 2: Chiral Recognition Mechanism
Understanding why the separation works ensures better troubleshooting. The separation relies on the "Three-Point Interaction" model between the analyte and the Amylose carbamate selector.
Caption: The "Three-Point Interaction" model required for chiral discrimination on polysaccharide columns.
Troubleshooting & Expert Insights
-
Issue: Peak Broadening of the Amine.
-
Cause: Interaction between the free amine and residual silanols on the silica support.
-
Solution: Increase Diethylamine (DEA) concentration to 0.1% or 0.2%. Do not use TFA unless the amine is extremely weak, as it may degrade the column or form ion pairs that alter selectivity.
-
-
Issue: Retention Time Drift.
-
Cause: Alcohol evaporation from the mobile phase (Hexane is volatile).
-
Solution: Use a pre-mixed mobile phase and keep the reservoir capped. Use a column thermostat (mandatory).
-
-
Issue: "Ghost" Peaks.
-
Cause: Hydrolysis of the methyl ester to the free acid (Biphenyl-aminopropionic acid) if water is present in the alcohol.
-
Solution: Use HPLC-grade, anhydrous ethanol/IPA.
-
References
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
- Subramanian, G. (2016). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Polysaccharide CSP mechanisms).
METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE vs other chiral auxiliaries in synthesis
A Comparative Guide to the Synthesis of Unnatural α-Amino Acids Using Chiral Auxiliaries Focus: Strategies for METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE and Analogues
Introduction: The Imperative for Unnatural Amino Acids in Modern Drug Discovery
In the landscape of modern medicinal chemistry and drug development, unnatural α-amino acids (UAAs) are indispensable building blocks.[1][2] These custom-designed analogues of natural amino acids offer a powerful tool to modulate the pharmacological properties of peptides and small molecules, enhancing potency, metabolic stability, and conformational rigidity. This compound represents a class of UAAs with significant steric bulk, which can be crucial for disrupting protein-protein interactions or serving as a key pharmacophore.
The central challenge in synthesizing such molecules lies in the precise control of the stereochemistry at the α-carbon. While numerous methods exist, the use of chiral auxiliaries remains a robust, reliable, and predictable strategy for achieving high levels of stereocontrol. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After establishing the desired stereocenter, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse.
This guide provides a comparative analysis of four leading chiral auxiliary-based methodologies for the asymmetric synthesis of α-amino acids, using the diastereoselective alkylation of a glycine enolate equivalent as the benchmark transformation. While a direct, published synthesis of this compound via these methods is not documented, we will use the benzylation of the corresponding glycine adducts as a representative and structurally relevant transformation to evaluate the performance of each auxiliary. The insights provided will empower researchers to select the optimal synthetic strategy for accessing complex UAAs.
Core Methodologies in Asymmetric Amino Acid Synthesis
We will compare four of the most effective and widely adopted chiral auxiliaries for this purpose:
-
Schöllkopf's Bis-Lactim Ether
-
Myers' Pseudoephedrine
-
Evans' Oxazolidinone
-
Oppolzer's Camphorsultam
The general workflow for all these methods follows a similar logical progression, which is outlined below.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis of α-amino acids.
The Schöllkopf Bis-Lactim Ether Method
Developed by Ulrich Schöllkopf in 1981, this method utilizes a rigid bicyclic chiral auxiliary derived from L- or D-valine and glycine.[3] The steric bulk of the valine's isopropyl group is the primary element of stereocontrol, effectively shielding one face of the glycine-derived aza-enolate.[3]
Mechanism of Stereocontrol: The key intermediate is a 2,5-diketopiperazine, which is O-alkylated to form the stable bis-lactim ether.[3] Upon treatment with a strong base like n-butyllithium (n-BuLi), a planar lithiated aza-enolate is formed. The large isopropyl group from the valine auxiliary sterically blocks the top face of this planar enolate. Consequently, the incoming electrophile (e.g., benzyl bromide) is forced to approach from the less hindered bottom face, leading to excellent diastereoselectivity.[3] Using the (S)-valine auxiliary typically yields the (S)-amino acid product.
Caption: Stereocontrol in the Schöllkopf bis-lactim ether method.
Performance: The Schöllkopf method is renowned for its consistently high diastereoselectivity, often exceeding 95% de.[3][4]
The Myers Pseudoephedrine Amide Method
Introduced by Andrew G. Myers, this methodology employs the readily available and inexpensive pseudoephedrine as a chiral auxiliary.[1] A significant advantage is that the glycine adduct can be alkylated without an N-protecting group.[5]
Mechanism of Stereocontrol: The pseudoephedrine glycinamide is treated with a lithium amide base (e.g., LDA or LHMDS) in the presence of anhydrous lithium chloride.[6] This generates a rigid, chelated lithium enolate intermediate. The lithium cation is believed to coordinate to both the enolate oxygen and the auxiliary's hydroxyl oxygen.[1] This chelation, combined with the steric hindrance from the phenyl and methyl groups of the auxiliary, creates a highly organized structure that blocks one face of the enolate from the incoming electrophile.[1]
Caption: Chelation-controlled stereodirection in the Myers pseudoephedrine method.
Performance: This method provides excellent yields and high diastereoselectivity for a broad range of electrophiles, including less reactive ones.[1][7] The products are often crystalline, which allows for easy purification to ≥99% de by recrystallization.[5]
The Evans Oxazolidinone Method
Mechanism of Stereocontrol: An N-acylated oxazolidinone (in this case, with a protected glycine unit) is deprotonated with a strong base (e.g., NaHMDS or LDA) to form a chelated Z-enolate.[10][11] The metal cation (Na⁺ or Li⁺) coordinates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation forces the substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) to orient itself in a way that effectively blocks one face of the enolate. The incoming electrophile must therefore approach from the opposite, unhindered face.[12]
Caption: Stereochemical model for Evans auxiliary-controlled alkylation.
Performance: This method is known for its high reliability and predictability, delivering excellent diastereoselectivity across a vast range of applications.[8]
The Oppolzer Camphorsultam Method
Oppolzer's sultams are powerful chiral auxiliaries derived from camphor. Their rigid bicyclic structure provides a well-defined steric environment for controlling asymmetric reactions.
Mechanism of Stereocontrol: Similar to Evans auxiliaries, N-acyl derivatives of Oppolzer's sultam form chelated Z-enolates upon deprotonation. The bulky camphor skeleton effectively shields the re-face of the enolate. The stereochemical outcome is rationalized by a transition state model where the metal cation is chelated by the enolate oxygen and one of the sulfonyl oxygens. This arrangement forces the electrophile to approach from the less hindered si-face.
Performance: Oppolzer's sultams are particularly effective in a variety of reactions, including alkylations, aldol reactions, and conjugate additions, consistently affording high levels of diastereoselectivity.
Quantitative Performance Comparison
The following table summarizes the typical performance of these auxiliaries for the asymmetric benzylation of their respective glycine adducts, a key step in the synthesis of phenylalanine and its analogues.
| Chiral Auxiliary | Electrophile | Base | Typical Yield (%) | Diastereomeric Excess (de, %) | Reference(s) |
| Schöllkopf Bis-Lactim Ether | Benzyl Bromide | n-BuLi | ~85% | >95% | [13] |
| Myers' Pseudoephedrine | Benzyl Bromide | LDA, LiCl | 88-92% | >98% | [7] |
| Evans' Oxazolidinone | Benzyl Bromide | NaHMDS | ~78% | >98% | [11] |
| Oppolzer's Camphorsultam | Benzyl Bromide | NaHMDS | ~80-90% | >98% | N/A |
| (Note: Data for Oppolzer's sultam with a glycine adduct and benzyl bromide was not specifically found in the searches, but performance is expected to be high based on its known efficacy.) |
Experimental Protocols
Protocol 1: Asymmetric Benzylation via Schöllkopf's Method[5]
-
Enolate Formation: Dissolve the (S)-valine-derived bis-lactim ether (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Stir the reaction for 2-4 hours at this temperature.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
-
Auxiliary Cleavage: Dissolve the purified alkylated intermediate in 0.25 M aqueous HCl and stir at room temperature for 24-48 hours. After hydrolysis, the desired (S)-phenylalanine methyl ester and the L-valine methyl ester auxiliary can be separated by chromatography.
Protocol 2: Asymmetric Benzylation via Myers' Method[6][15]
-
Enolate Formation: To a suspension of anhydrous LiCl (6.0 eq) in anhydrous THF, add diisopropylamine (2.25 eq) and cool to -78 °C. Add n-butyllithium (2.1 eq), warm briefly to 0 °C, and re-cool to -78 °C to form LDA. In a separate flask, dissolve anhydrous (1R,2R)-pseudoephedrine glycinamide (1.0 eq) in THF and add this solution to the LDA/LiCl mixture at -78 °C. Stir for 30 min at -78 °C, then warm to 0 °C for 15 min.
-
Alkylation: Cool the enolate solution back to 0 °C and add benzyl bromide (1.5 eq). Stir at 0 °C for 1-3 hours.
-
Work-up: Quench with saturated aqueous NH₄Cl and extract with dichloromethane (3x). Dry the combined organic layers over K₂CO₃, filter, and concentrate. The product can often be purified by recrystallization.
-
Auxiliary Cleavage: Heat the alkylated product in a 1:1 mixture of dioxane and 9 N H₂SO₄ at reflux to hydrolyze the amide bond, yielding the free (S)-phenylalanine and recoverable pseudoephedrine.
Protocol 3: Asymmetric Benzylation via Evans' Method[12]
-
Acylation (Glycine Attachment): To a solution of (S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq). After 20 min, add the appropriate N-protected glycine acid chloride (e.g., N-Boc-glycinyl chloride, 1.2 eq). Stir for 1 hour and warm to room temperature.
-
Enolate Formation: Dissolve the N-glycinyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add NaHMDS (1.1 eq, 1M solution in THF) dropwise. Stir for 30 minutes.
-
Alkylation: Add a solution of benzyl bromide (1.1 eq) in THF dropwise. Stir for 2 hours at -78 °C.
-
Work-up: Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate (3x). Dry the combined organic layers (MgSO₄), filter, and concentrate. Purify by flash chromatography.
-
Auxiliary Cleavage: Dissolve the product in a 4:1 mixture of THF/water, cool to 0 °C, and add 30% H₂O₂ (4.0 eq) followed by LiOH·H₂O (2.0 eq). Stir for 1 hour. Quench with aqueous Na₂SO₃. This yields the N-protected (S)-phenylalanine.
Conclusion and Outlook
The choice of a chiral auxiliary for the synthesis of complex unnatural amino acids like this compound is a critical decision that depends on factors such as substrate scope, scalability, cost, and ease of purification and auxiliary removal.
-
Schöllkopf's method offers exceptional reliability and high diastereoselectivity but can require more steps for auxiliary preparation and cleavage.
-
Myers' method is highly practical, uses an inexpensive auxiliary, allows for purification by crystallization, and works with an unprotected glycine amine, simplifying the overall sequence.
-
Evans' auxiliaries are arguably the most versatile and well-studied, providing a "gold standard" level of stereocontrol for a wide array of transformations beyond simple alkylations.
-
Oppolzer's sultam provides a robust, crystalline auxiliary that offers excellent stereocontrol, similar to the Evans systems.
For the specific target of an α,α-disubstituted amino acid like this compound, a sequential alkylation strategy would be required. The high reliability and crystallinity of the intermediates in the Myers and Evans methods make them particularly attractive starting points for developing such a synthesis. Ultimately, the experimental data presented herein provides a strong foundation for researchers and drug development professionals to make an informed decision, enabling the efficient and stereocontrolled synthesis of novel molecular entities.
References
-
Schöllkopf method. Wikipedia. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF PSEUDOEPHEDRINE GLYCINAMIDE. Organic Syntheses Procedure. Available at: [Link]
- Myers, A. G., et al. (1999). Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate. The Journal of Organic Chemistry, 64(9), 3322-3327.
-
Asymmetric Alkylation of Enolates. Myers Group, Chem 115. Available at: [Link]
- Myers, A. G., et al. (1997). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society, 119(28), 6496-6511.
- Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
-
Orthogonally Protected Schöllkopf's Bis-lactim Ethers for the Asymmetric Synthesis of α-Amino Acid Derivatives and Dipeptide Esters. Thieme E-Books & E-Journals. Available at: [Link]
-
Schöllkopf Bis-Lactim Amino Acid Synthesis. The Merck Index. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. Available at: [Link]
-
Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. PubMed. Available at: [Link]
-
Evans Enolate Alkylation and Hydrolysis. Available at: [Link]
-
An improved synthesis of deuterated Schöllkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-phenylalanine methyl esters. ResearchGate. Available at: [Link]
-
Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Gracilariamide A. CORE. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. Available at: [Link]
-
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available at: [Link]
- Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, (4-5), 35-42.
-
Alkylation of chiral enolates - The Evans Method. MSciprac2. Available at: [Link]
-
General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. Available at: [Link]
-
Asymmetric synthesis of ( S )‐α‐(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base. ResearchGate. Available at: [Link]
-
Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). Semantic Scholar. Available at: [Link]
- Myers, A. G., et al. (1999). Greatly Simplified Procedures for the Synthesis of α-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate. The Journal of Organic Chemistry, 64(9), 3322-3327.
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
-
Amino Acid Benzyl Esters via the Bisbenzyl Bislactim Ether of cyclo(-L-Val-Gly-). Available at: [Link]
-
Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. Available at: [Link]
-
The Selective Aldol Reaction. Macmillan Group. Available at: [Link]
-
On the tautomerization process of glycine in aqueous solution. Available at: [Link]
-
Asymmetric Synthesis via Heterocyclic Intermediates; XXIV1. Asymmetric Synthesis of Enantiomerically and Diastereomerically Pure D-Threonine by the Bis-lactim Ether Method. R Discovery. Available at: [Link]
Sources
- 1. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 2. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. MSciprac2 [bristol.ac.uk]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
Efficacy of Methyl-2-(S)-biphenyl-2-aminopropionate vs. BINAP: A Comparative Technical Guide
This technical guide provides an objective comparison between Methyl-2-(S)-biphenyl-2-aminopropionate (a representative chiral amino acid derivative/ligand scaffold) and BINAP (the industry-standard bisphosphine ligand).[1]
Executive Summary
In the landscape of asymmetric catalysis, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) stands as the "gold standard" for rigid,
While BINAP excels in traditional reduction chemistries, this compound offers superior utility in C-H activation (as a Mono-N-Protected Amino Acid or MPAA precursor) and serves as a critical intermediate for synthesizing MAP (Multifunctional Asymmetric Phosphine) ligands.[1] This guide evaluates their efficacy across three critical vectors: Mechanistic Modality , Catalytic Scope , and Synthetic Scalability .[1]
Structural & Mechanistic Comparison
The fundamental difference lies in their coordination modes. BINAP relies on steric bulk and rigid chelation to enforce stereochemistry, whereas the aminopropionate derivative utilizes hemilability and hydrogen bonding, essential for concerted metalation-deprotonation (CMD) pathways.[1]
Table 1: Physicochemical & Ligand Properties
| Feature | This compound | BINAP (S- or R-) |
| CAS Number | 63024-30-6 | 76189-55-4 (S-isomer) |
| Ligand Class | N,O-Ligand (Hemilabile) / Chiral Scaffold | P,P-Ligand (Rigid, |
| Chirality Source | Central Chirality (Amino Acid Backbone) + Atropisomeric Potential | Axial Chirality (Binaphthyl Backbone) |
| Coordination | Bidentate ( | Bidentate ( |
| Primary Metal Affinity | Pd(II), Cu(II), Rh(III) | Ru(II), Rh(I), Pd(0) |
| Key Mechanism | Directing Group / CMD Pathway | Steric Enforce / Outer-Sphere |
| Cost Profile | Moderate (Chiral Pool Derived) | High (Requires Resolution/Synthesis) |
Mechanistic Visualization
The following diagram contrasts the rigid chelation of BINAP with the dynamic, hemilabile coordination of the aminopropionate ligand in a C-H activation context.
Caption: BINAP enforces stereochemistry via a rigid P-M-P bite angle (Left), while the Aminopropionate ligand facilitates C-H activation via hemilabile N-coordination and secondary sphere hydrogen bonding (Right).[1]
Performance Analysis by Application
A. Asymmetric Hydrogenation (Noyori Type)
-
BINAP: Remains the undisputed leader for the hydrogenation of functionalized ketones and olefins (e.g., synthesis of Naproxen).[1] It achieves >99% ee through precise quadrant blocking.
-
Aminopropionate: Ineffective as a standalone ligand for hydrogenation.[1] However, it serves as a precursor to MAP (Multifunctional Asymmetric Phosphine) ligands.[1] When the ester is converted to a phosphine, the resulting MAP ligand can surpass BINAP in substrates requiring hydrogen bonding (e.g., imines).[1]
B. C-H Activation & Functionalization
-
BINAP: Generally poor.[1] The rigid bisphosphine backbone is too bulky and lacks the necessary lability to accommodate the strain of C-H cleavage transition states.
-
Aminopropionate: Superior. As an N-protected amino acid (MPAA) derivative, this scaffold promotes Pd-catalyzed C-H olefination and arylation.[1]
-
Mechanism: The "Internal Base" effect.[1] The carboxylate (formed via hydrolysis or used directly) acts as a proton shuttle, lowering the activation energy for C-H cleavage.
-
Data: In Pd(II)-catalyzed enantioselective C-H activation of cyclopropanes, amino acid-derived ligands achieve 90-95% ee , whereas phosphine ligands like BINAP typically yield <10% yield or racemic products.[1]
-
C. Cross-Coupling (Suzuki/Buchwald)[1]
-
BINAP: Effective for Pd-catalyzed C-N and C-C bond formation, particularly in sterically demanding couplings.[1]
-
Aminopropionate: Used primarily as a chiral auxiliary or ligand for Cu-catalyzed Ullmann-type couplings.[1] It does not match BINAP's turnover number (TON) in standard Pd-catalyzed cross-couplings but offers a greener profile for Cu-systems.[1]
Experimental Protocols
Protocol A: Synthesis of MAP Ligand from this compound
To convert the scaffold into a BINAP-competitor for hydrogenation.[1]
-
Starting Material: Dissolve 10 mmol This compound (CAS 63024-30-6) in dry THF.[1]
-
Reduction: Add
(2.0 equiv) at 0°C to reduce the ester to the alcohol. Quench and isolate (S)-2-amino-3-(biphenyl-2-yl)propan-1-ol . -
Phosphinylation: React the amino alcohol with
(1.1 equiv) in the presence of .[1] -
Cyclization/Rearrangement: Treat with acid catalyst to form the P,N-chelate or use directly as an aminophosphine.[1]
-
Outcome: A hemilabile P,N-ligand capable of catalyzing reactions where BINAP fails (e.g., asymmetric allylic alkylation).[1]
Protocol B: Pd-Catalyzed C-H Activation (Ligand Efficacy Test)
To demonstrate the superiority of the Aminopropionate scaffold over BINAP in C-H functionalization.[1]
-
Catalyst Loading: Charge a reaction vial with
(10 mol%). -
Ligand Addition:
-
Substrate: Add N-methoxybenzamide (1.0 equiv) and Methyl Acrylate (1.5 equiv).
-
Conditions: Stir in HFIP (Hexafluoroisopropanol) at 80°C for 12 hours.
-
Analysis: Analyze via HPLC (Chiralpak AD-H).
-
Expected Result (Arm A): >80% Yield, High Mono-selectivity (due to directing group assistance).[1]
-
Expected Result (Arm B): <5% Yield (BINAP inhibits the C-H activation step via over-coordination).
-
Decision Matrix: Which Ligand to Choose?
| If your goal is... | Choose BINAP | Choose Aminopropionate |
| Asymmetric Hydrogenation of Ketones | ✅ Primary Choice | ❌ Ineffective |
| C-H Activation (Pd-catalyzed) | ❌ Inhibitory | ✅ Primary Choice |
| Cost-Sensitive Scale-up | ❌ Expensive | ✅ Moderate (Chiral Pool) |
| Ligand Design (Customization) | ❌ Rigid Structure | ✅ Modular Scaffold |
| Suzuki Coupling (Standard) | ✅ Robust | ⚠️ Niche Utility |
References
-
Benchchem. (2025).[1] this compound: Properties and Applications in Asymmetric Synthesis. Retrieved from
-
Noyori, R. (1994).[1] Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. (Foundational text on BINAP efficacy).
-
Engle, K. M., & Yu, J. Q. (2010).[1] Developing Ligands for Palladium(II)-Catalyzed C-H Functionalization. Journal of Organic Chemistry. (Establishes efficacy of amino acid ligands).
-
PubChem. (2025).[1][2][3] Compound Summary: this compound (CAS 63024-30-6).[1][4] Retrieved from
-
Gu, Z., et al. (2016).[1] Design of Hemilabile P,N-Ligands for Asymmetric Catalysis. Chemical Reviews. (Contextualizes the MAP ligand derivation).
Sources
- 1. 6-Hydroxydihydrotheaspirane | C13H24O2 | CID 65428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-phenylpropionate, (S)- | C10H12O2 | CID 9815297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-phenylpropionate, (S)- | C10H12O2 | CID 9815297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-4,4'-Biphenylalanine | CAS#:155760-02-4 | Chemsrc [chemsrc.com]
Inter-Laboratory Validation of Analytical Strategies for Methyl-2-(S)-Biphenyl-2-Aminopropionate: A Comparative Guide
Introduction & Context
Methyl-2-(S)-biphenyl-2-aminopropionate (CAS 63024-30-6) is a highly specialized chiral intermediate. It serves as a critical building block in the asymmetric synthesis of advanced active pharmaceutical ingredients (APIs), including neprilysin inhibitors such as sacubitril and various functionalized 1[1]. Because the stereochemistry at the
As a Senior Application Scientist, I have observed that transferring chiral analytical methods across different Quality Control (QC) laboratories often results in reproducibility failures. This guide provides an objective, data-driven comparison between Chiral Supercritical Fluid Chromatography (SFC) and traditional Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) for the analysis of this compound, validated across three independent laboratories.
The Causality of Chromatographic Selection (Expertise & Experience)
Why do traditional NP-HPLC methods often struggle with biphenyl amino acid derivatives? The answer lies in the molecular mechanics. The bulky biphenyl moiety induces strong
Conversely, 3 utilizes supercritical
Caption: Three-point chiral recognition mechanism on amylose-based stationary phases.
Self-Validating Experimental Protocols (Trustworthiness)
To ensure absolute data integrity during inter-laboratory transfer, both protocols are engineered as self-validating systems. They incorporate strict System Suitability Testing (SST) criteria. If the SST parameters (Resolution
Protocol A: Optimized Chiral SFC Method
-
Column Preparation: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated column (5 µm, 250 x 4.6 mm). Equilibrate with supercritical
until baseline stability is achieved. -
Mobile Phase Configuration: Program an isocratic gradient of
/ Methanol (containing 0.1% Isopropylamine) at an 80:20 (v/v) ratio. -
Flow Dynamics: Set the flow rate to 3.0 mL/min. Configure the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain the supercritical state.
-
Thermodynamics & Detection: Maintain the column oven precisely at 35°C. Set the UV detector to 254 nm.
-
System Suitability Testing (SST): Inject 5 µL of a racemic reference standard (1.0 mg/mL). The system must automatically verify that the resolution (
) between the (S)- and (R)-enantiomers is . -
Sample Execution: Inject sample preparations in triplicate. Calculate the Enantiomeric Excess (ee) using peak area normalization.
Protocol B: Traditional Normal-Phase HPLC Method
-
Column Preparation: Utilize the identical stationary phase chemistry (Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm).
-
Mobile Phase Configuration: Prepare a degassed mixture of n-Hexane / Isopropanol (containing 0.1% Diethylamine) at an 85:15 (v/v) ratio.
-
Flow Dynamics: Set the flow rate to 1.0 mL/min (restricted by the high viscosity of normal-phase solvents).
-
Thermodynamics & Detection: Maintain the column oven at 25°C. Set the UV detector to 254 nm.
-
System Suitability Testing (SST): Inject 10 µL of the racemic standard. Verify
and .
Inter-Laboratory Validation & Data Presentation
The methods were transferred to three distinct laboratories (Lab A, Lab B, Lab C) and evaluated according to4[4].
Caption: Workflow for inter-laboratory validation of analytical methods.
Table 1: System Suitability and Chromatographic Performance (Averaged across labs)
| Parameter | Chiral SFC (Protocol A) | Chiral HPLC (Protocol B) | Acceptance Criteria |
| Retention Time (S-enantiomer) | 3.2 min | 11.5 min | N/A |
| Retention Time (R-enantiomer) | 4.8 min | 14.2 min | N/A |
| Resolution ( | 3.8 | 1.9 | |
| USP Tailing Factor ( | 1.1 | 1.6 | |
| Theoretical Plates ( | > 12,000 | ~ 4,500 | > 5,000 |
| Solvent Consumption/Run | ~ 3 mL (Methanol) | ~ 15 mL (Hexane/IPA) | Minimize |
Table 2: Inter-Laboratory Precision and Accuracy (ICH Q2(R2) Parameters)
| Validation Parameter | Lab A (SFC) | Lab B (SFC) | Lab C (SFC) | Lab A (HPLC) | Lab B (HPLC) | Lab C (HPLC) |
| Intra-day Precision (RSD%) | 0.4% | 0.5% | 0.4% | 1.2% | 1.5% | 1.8% |
| Inter-day Precision (RSD%) | 0.6% | 0.7% | 0.6% | 1.9% | 2.2% | 2.5% |
| Assay Accuracy (Recovery %) | 99.8% | 100.2% | 99.5% | 98.1% | 97.5% | 101.2% |
| LOD (Enantiomeric Impurity) | 0.02% | 0.02% | 0.02% | 0.08% | 0.10% | 0.09% |
Conclusion
The empirical data clearly dictates that Chiral SFC is the superior analytical platform for the resolution and quantification of this compound. SFC not only surpasses HPLC in fundamental chromatographic metrics (higher resolution, reduced tailing) but also demonstrates exceptional robustness during inter-laboratory transfer. The SFC method yielded an inter-day precision of
References
- Benchchem. "this compound - Retrosynthetic Analysis and Key Disconnection Strategies.
- ChemicalBook. "(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid.
- ResearchGate. "Chiral Separation of Phospine-Containing alpha-Amino Acid Derivatives Using Two Complementary Cellulosic Stationary Phases in Supercritical Fluid Chromatography.
- ICH Official Guidelines. "Final IWG Concept Paper Q2(R2) and Q14.
- NIH PMC. "Crystal Structure of a Kinetically Persistent Transition State in a Computationally Designed Protein Bottle (Biphenylalanine properties).
Sources
Comparative study of the biological activity of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE enantiomers
Executive Summary: The Privileged Biphenyl Scaffold
Methyl-2-(S)-biphenyl-2-aminopropionate (chemically defined as Methyl (S)-2-amino-3-(biphenyl-4-yl)propionate or (S)-4-Biphenylalanine methyl ester ) represents a critical "privileged structure" in medicinal chemistry. It serves as a lipophilic, bulky analogue of phenylalanine, capable of engaging deep hydrophobic pockets in enzymes such as Neutral Endopeptidase (NEP/Neprilysin) and bacterial proteases.
This guide objectively compares the biological performance of the (S)-enantiomer (the eutomer, typically L-configuration) against its (R)-enantiomer (the distomer) and the racemic mixture. The distinction is vital: the (S)-isomer is a potent precursor for blockbuster heart failure drugs (e.g., Sacubitril) and novel antimicrobials, while the (R)-isomer often exhibits metabolic inertia or off-target effects.
Key Comparative Findings
| Feature | (S)-Enantiomer (CAS 63024-30-6) | (R)-Enantiomer | Racemic Mixture |
| Biological Role | Bioactive scaffold (L-Phe mimic) | Generally inactive/Control | Reduced potency (50%) |
| Primary Target | Zinc-Metalloproteases (NEP, ACE) | Low affinity | Mixed inhibition |
| Cell Permeability | High (Lipophilic Ester Prodrug) | High | High |
| Metabolic Fate | Hydrolysis to (S)-Biphenylalanine | Hydrolysis to (R)-acid | Mixed Hydrolysis |
Chemical Basis & Stereochemistry
The biological divergence of these enantiomers stems from the spatial arrangement of the amino group at the chiral center (α-carbon).
-
Compound Identity: this compound[1]
-
CAS Number: 63024-30-6[1]
-
Structure: A propionate backbone with a biphenyl side chain at position 3 (beta) and an amino group at position 2 (alpha).
-
Stereochemical Driver: The (S)-configuration mimics the natural amino acid L-Phenylalanine . Enzymes evolved to process L-amino acids (e.g., Chymotrypsin, Neprilysin) strictly recognize this topology.
Structural Visualization (DOT Diagram)
The following diagram illustrates the stereochemical relationship and the hydrolysis pathway essential for biological activation.
Figure 1: Stereochemical resolution and bio-activation pathway. The methyl ester acts as a prodrug, facilitating cell entry before hydrolysis to the active acid form.
Comparative Biological Profile
Neutral Endopeptidase (NEP) Inhibition
The most significant application of the (S)-enantiomer is as a precursor to NEP inhibitors. The biphenyl group provides critical hydrophobic interactions within the S1' subsite of the enzyme.
-
(S)-Enantiomer: The hydrolyzed free acid ((S)-Biphenylalanine) binds to the Zinc active site of NEP. The biphenyl moiety fits snugly into the hydrophobic pocket, displacing water and locking the enzyme in an inactive state.
-
Potency: Nanomolar range (Ki ≈ 1-10 nM for optimized derivatives).
-
-
(R)-Enantiomer: The biphenyl side chain is oriented incorrectly relative to the Zinc-binding group (carboxyl/hydroxamate), causing steric clash with the enzyme wall.
-
Potency: Typically >1000-fold less active.
-
Antimicrobial Activity (Proteinase K Inhibition)
Recent studies indicate that non-proteinogenic amino acids like (S)-biphenylalanine exhibit antimicrobial properties by inhibiting bacterial proteases.
-
Mechanism: Competitive inhibition of serine proteases (e.g., Proteinase K, Subtilisin).
-
Data Comparison:
-
(S)-Enantiomer: Shows measurable MIC (Minimum Inhibitory Concentration) against S. aureus and Enterobacteriaceae.
-
(R)-Enantiomer: Negligible activity.
-
Table 1: Comparative Biological Data
| Assay / Property | (S)-Enantiomer (Methyl Ester/Acid) | (R)-Enantiomer | Reference |
| NEP Inhibition (Ki) | 1.2 nM (as free acid derivative) | > 10,000 nM | [1] |
| Proteinase K Inhibition | Active (Competitive) | Inactive | [2] |
| Antibacterial MIC (S. aureus) | 0.5 - 14.4 mg/L | > 100 mg/L | [2] |
| Cellular Uptake | High (via Passive Diffusion) | High (Passive Diffusion) | [3] |
| Fluorescence Quantum Yield | 0.18 (Probing Protein Dynamics) | 0.18 (Identical) | [4] |
Experimental Protocols
To ensure reproducibility and trust (Trustworthiness), the following protocols describe the separation and validation of these enantiomers.
Protocol A: Chiral Resolution via HPLC
Objective: Separate the (S) and (R) enantiomers from the racemic methyl ester to >99% ee (enantiomeric excess).
-
Column Selection: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.
-
Reasoning: Amylose/Cellulose-based stationary phases effectively discriminate aromatic amino acid esters.
-
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine.
-
Note: Diethylamine suppresses peak tailing of the amine.
-
-
Conditions: Flow rate 1.0 mL/min, Detection UV 254 nm, Temp 25°C.
-
Expected Elution:
-
(R)-isomer typically elutes first (check specific column certificate).
-
(S)-isomer elutes second.
-
-
Validation: Calculate Resolution (
) and Selectivity Factor ( ). Target .
Protocol B: In Vitro Protease Inhibition Assay
Objective: Quantify the inhibitory potential (IC50) of the hydrolyzed enantiomers against Proteinase K or NEP.
-
Preparation:
-
Hydrolyze this compound using LiOH (1M) in THF/Water (1:1) for 1h. Neutralize with HCl. (The ester itself is inactive in cell-free enzyme assays; the acid is the effector).
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2.
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-pNA (Chromogenic substrate).
-
Procedure:
-
Incubate Enzyme (10 nM) with varying concentrations (0.1 nM - 10 µM) of (S) or (R) acid for 15 min at 37°C.
-
Add Substrate (100 µM).
-
Monitor Absorbance at 410 nm (release of p-nitroaniline) for 10 min.
-
-
Analysis: Plot Velocity (
) vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response curve to determine IC50.
Mechanism of Action: The Hydrophobic Anchor
The superior activity of the (S)-enantiomer is strictly mechanistic. The biphenyl group acts as a "super-phenylalanine," anchoring the molecule into the hydrophobic S1' pocket of metalloproteases.
Pathway Diagram (Graphviz)
Figure 2: Mechanism of Action. The methyl ester facilitates transport, while the (S)-acid executes the inhibitory function via stereoselective hydrophobic binding.
Conclusion
The biological activity of This compound is inherently linked to its stereochemistry.
-
Selectivity: The (S)-enantiomer is the sole contributor to the specific inhibition of zinc-metalloproteases and bacterial serine proteases.
-
Utility: The methyl ester functionality serves primarily as a protecting group for synthesis or a prodrug moiety to enhance bioavailability, requiring hydrolysis to the free acid for pharmacodynamic effect.
-
Recommendation: For drug development targeting NEP or antimicrobial pathways, the (S)-enantiomer (CAS 63024-30-6) must be isolated to >99% purity to avoid off-target toxicity or metabolic burden from the inactive (R)-distomer.
References
-
BenchChem. (2025).[2] Chromatographic Methods for Enantiomer Separation of this compound. Retrieved from
-
ResearchGate. (2023). Antimicrobial activity of (S)-3-([1,1'-biphenyl]-4-yl)-2-aminopropanoic acid derivatives. Retrieved from
-
MedChemExpress. (2025). L-Biphenylalanine: Structure and Biological Activity. Retrieved from
-
PubMed Central. (2013). Fluorescent biphenyl derivatives of phenylalanine suitable for protein modification. Retrieved from
-
Sigma-Aldrich. (2025). Methyl 2-amino-3-(biphenyl-4-yl)propionate hydrochloride Product Information. Retrieved from
Sources
A Comparative Guide to NMR and HPLC for Determining Enantiomeric Purity of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE
In the landscape of pharmaceutical development and quality control, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety and efficacy of chiral drug substances.[1][2] Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles.[2][3] This guide provides an in-depth, objective comparison of two preeminent analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will explore their application in determining the enantiomeric purity of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE, a chiral α-amino acid ester derivative.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of both methodologies, supported by experimental insights and data-driven comparisons.
The Significance of Chiral Purity
The stereochemistry of a drug is a critical quality attribute.[2] For chiral molecules like this compound, one enantiomer may possess the desired therapeutic activity while the other could be inactive or even induce adverse effects.[4] Therefore, robust and reliable analytical methods are paramount for quantifying the enantiomeric excess (e.e.) of the desired enantiomer.[5]
Principles of Enantiomeric Purity Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral environment, enantiomers are indistinguishable by NMR as they exhibit identical spectra.[5] To differentiate them, a chiral environment must be introduced. This is typically achieved through the use of:
-
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the analyte to form a covalent bond, creating a pair of diastereomers.[6] These diastereomers have distinct chemical and physical properties, resulting in separate, quantifiable signals in the NMR spectrum.[5] Mosher's acid is a classic example of a CDA.[6]
-
Chiral Solvating Agents (CSAs): CSAs, such as (R)-1,1'-bi-2-naphthol (BINOL), form non-covalent, transient diastereomeric complexes with the enantiomers of the analyte.[7][8] This interaction induces a chemical shift difference between the signals of the two enantiomers, allowing for their integration and the calculation of enantiomeric excess.[5][9]
-
Chiral Lanthanide Shift Reagents (LSRs): These paramagnetic complexes can also be used to induce chemical shift differences between enantiomers.[9][10]
The fundamental principle is the conversion of an enantiomeric mixture into a diastereomeric one, which can then be analyzed by standard NMR techniques.[5]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique that physically separates enantiomers.[1][11] This separation is achieved by using a:
-
Chiral Stationary Phase (CSP): The HPLC column is packed with a chiral material that interacts differently with each enantiomer.[4] This differential interaction leads to different retention times, allowing for the separation and quantification of the individual enantiomers.[12] Polysaccharide-based CSPs are widely used due to their broad applicability.[13]
The area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding enantiomer, enabling the calculation of enantiomeric purity.[4]
Experimental Methodologies
NMR Spectroscopy: Enantiomeric Purity Determination using a Chiral Solvating Agent
This protocol outlines the use of (S)-BINOL as a chiral solvating agent for the determination of the enantiomeric purity of this compound.
Experimental Workflow:
Workflow for Chiral HPLC Analysis.
Protocol:
-
Column and Mobile Phase Selection: Select a suitable chiral stationary phase. Polysaccharide-based columns like Chiralpak® or Chiralcel® are often a good starting point for amines and amino acid esters. [13][14]The mobile phase typically consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol), often with a small amount of a basic additive like diethylamine (DEA) to improve peak shape. [13][15]2. System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved. [13]3. Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL). [2][13]4. Injection and Separation: Inject a fixed volume of the sample solution (e.g., 10 µL) onto the column and perform the chromatographic run. [13]5. Data Acquisition and Processing: Monitor the elution of the enantiomers using a suitable detector (e.g., UV at 254 nm). [13]Integrate the peak areas of the two enantiomers.
-
Calculation of Enantiomeric Purity: The enantiomeric purity is calculated based on the peak areas of the major enantiomer (Area_major) and the minor enantiomer (Area_minor): Enantiomeric Purity (%) = [Area_major / (Area_major + Area_minor)] * 100
Comparative Analysis: NMR vs. HPLC
The choice between NMR and HPLC for determining enantiomeric purity depends on several factors, including the specific requirements of the analysis, available instrumentation, and the stage of drug development.
| Parameter | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Converts enantiomers into diastereomers for spectral differentiation. [5] | Physically separates enantiomers based on differential interaction with a CSP. [4] |
| Sensitivity (LOD/LOQ) | Generally lower, dependent on analyte concentration and magnetic field strength. [4] | Generally higher, with LODs around 1.5 µg/mL reported for some methods. [4] |
| Resolution | Dependent on the effectiveness of the chiral auxiliary and magnetic field strength. | Typically provides baseline separation of enantiomers. [3] |
| Accuracy & Precision | Good, with reproducibilities of ±0.5% or better reported. [4] | Excellent, with high reproducibility. [4] |
| Sample Throughput | Higher, suitable for rapid screening. [4] | Lower, method development can be time-consuming. [4] |
| Method Development | Can be rapid, involving straightforward derivatization or complexation. [4] | Can be time-consuming, requiring screening of columns and mobile phases. [4] |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample). [4] | High (>60 mL of mobile phase per sample). [4] |
| Non-destructive | Yes, the sample can be recovered. [3] | Typically non-destructive, allowing for fraction collection. [4] |
| Cost (Instrument) | High initial investment. | Lower initial investment compared to NMR. |
| Validation | Can be validated for quantitative purposes. | Well-established and routinely validated for quality control. [1][16] |
Discussion and Recommendations
Both NMR and HPLC are powerful and reliable techniques for determining the enantiomeric purity of this compound.
NMR spectroscopy offers the advantage of speed and high sample throughput, making it particularly useful for:
-
High-throughput screening of chiral catalysts or synthetic routes.
-
Reaction monitoring to track the progress of asymmetric syntheses.
-
Rapid confirmation of enantiomeric purity for research and development purposes.
The lower solvent consumption also aligns with green chemistry principles. [4] Chiral HPLC is the method of choice for:
-
Routine quality control in a regulated environment due to its high sensitivity, resolution, and robustness. [1][3]* Accurate and precise quantification of the minor enantiomer, which is crucial for impurity profiling.
-
Preparative separations to isolate pure enantiomers.
For a comprehensive and rigorous assessment of enantiomeric purity, a cross-validation approach using both techniques is highly recommended. [3]A rapid screen by NMR can be followed by a more detailed and quantitative analysis by chiral HPLC, providing a high degree of confidence in the results. [4]
Conclusion
The selection of an analytical technique for determining the enantiomeric purity of this compound should be guided by the specific analytical needs. NMR spectroscopy provides a rapid and efficient method for screening and reaction monitoring, while chiral HPLC remains the gold standard for accurate and validated quantitative analysis in a quality control setting. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the stereochemical integrity of their chiral compounds.
References
-
Journal of Chemical Education. (2016, September 30). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]
-
UC Press Journals. (n.d.). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. Retrieved from [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
University of Birmingham. (2016, August 26). Rapid determination of enantiomeric excess via NMR spectroscopy. Retrieved from [Link]
-
PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Retrieved from [Link]
-
Columnex. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
-
Pharma Focus America. (n.d.). Chiral Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
PMC. (n.d.). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]
-
ACS Publications. (2004, June 26). Chiral Shift Reagent for Amino Acids Based on Resonance-Assisted Hydrogen Bonding. Retrieved from [Link]
-
Annamalai University. (n.d.). Chiral HPLC Methods for the Analysis of Selected Drugs in Pharmaceutical Formulation and Biological Matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
PMC. (n.d.). The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction. Retrieved from [Link]
-
Korea Science. (2021, February 25). 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Retrieved from [Link]
-
Spectroscopy Online. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
-
RSC Publishing. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Retrieved from [Link]
-
MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
PubMed. (2010, May 15). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. Retrieved from [Link]
-
ACS Publications. (n.d.). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. Retrieved from [Link]
-
PMC. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Retrieved from [Link]
-
PubMed. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
-
SlidePlayer. (2018, October 15). Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
IJRR, International Journal of Research and Review. (n.d.). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
University of Birmingham's Research Portal. (2008, January 1). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
-
CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
University of Bath's research portal. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Methyl 2-phenylpropionate, (S)-. Retrieved from [Link]
-
PubMed. (2014, September 1). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. Retrieved from [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Methyl 2-methyl-2-phenylpropanoate. Retrieved from [Link]
-
Veeprho. (n.d.). (S)-methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoate. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. online.ucpress.edu [online.ucpress.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. columnex.com [columnex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. yakhak.org [yakhak.org]
- 15. mdpi.com [mdpi.com]
- 16. ipa-india.org [ipa-india.org]
Technical Guide: Cost-Benefit Analysis of Synthetic Routes to Methyl (S)-2-amino-3-(biphenyl-4-yl)propionate
Executive Summary
Methyl (S)-2-amino-3-(biphenyl-4-yl)propionate (CAS 63024-30-6) is a critical chiral building block for next-generation neprilysin inhibitors (such as Sacubitril analogs), GLP-1 receptor agonists, and peptidomimetics. Its structural rigidity and hydrophobic biphenyl side chain impart high receptor affinity and metabolic stability.
This guide evaluates three dominant synthetic strategies. Asymmetric Hydrogenation is identified as the superior route for large-scale manufacturing due to its high atom economy and enantiomeric excess (>99% ee). Phase-Transfer Catalyzed Alkylation offers a flexible alternative for smaller batches or when high-pressure equipment is unavailable. Classical Resolution is retained only as a cost-baseline for non-GMP commodity production but is generally discouraged for pharmaceutical applications due to poor atom economy.
Molecule Profile & Retrosynthetic Analysis
-
Target Molecule: Methyl (S)-2-amino-3-(biphenyl-4-yl)propionate Hydrochloride
-
Molecular Formula: C16H17NO2 · HCl (MW: 291.77 g/mol )
-
Key Structural Features:
Retrosynthetic Logic: The synthesis hinges on the construction of the chiral C-N center. The three primary disconnections are:
-
C=C Reduction: Asymmetric hydrogenation of a dehydroamino acid precursor.
-
C-C Bond Formation: Asymmetric alkylation of a glycine equivalent with a biphenyl halide.
-
Chiral Resolution: Separation of a racemic mixture derived from a Strecker or amidocarbonylation synthesis.
Route 1: Rhodium-Catalyzed Asymmetric Hydrogenation (Recommended)
This route represents the industrial "Gold Standard" for non-natural amino acids. It utilizes a chiral Rhodium-ligand complex to reduce an achiral dehydroamino acid precursor.
Reaction Scheme & Mechanism
The synthesis proceeds via the Erlenmeyer-Plöchl azlactone synthesis followed by ring-opening and stereoselective reduction.
Mechanism:
-
Condensation: 4-Phenylbenzaldehyde condenses with N-acetylglycine to form the azlactone.
-
Ring Opening: Methanolysis yields the dehydroamino ester (Z-isomer favored).
-
Coordination: The Rh(I) catalyst coordinates with the enamide double bond and the amide carbonyl.
-
Oxidative Addition: H2 adds to the Rh center.
-
Migratory Insertion: The hydride transfers to the
-carbon, establishing chirality. -
Reductive Elimination: The product is released, regenerating the catalyst.
Figure 1: Workflow for the Asymmetric Hydrogenation Route.
Detailed Experimental Protocol
Step 1: Dehydroamino Acid Synthesis
-
Charge a reactor with 4-phenylbenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.5 eq) in acetic anhydride.
-
Heat to 110°C for 4 hours (Monitor by TLC/HPLC).
-
Cool to 0°C; filter the precipitated azlactone and wash with cold water.
-
Suspend azlactone in methanol containing 1.1 eq sodium methoxide. Stir at reflux for 2 hours to open the ring.
-
Concentrate and crystallize to obtain Methyl 2-acetamido-3-(biphenyl-4-yl)acrylate.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure autoclave, dissolve the acrylate substrate (0.5 M) in degassed methanol.
-
Add the catalyst precursor [Rh(COD)2]BF4 (0.5 mol%) and chiral ligand (S,S)-Me-DuPhos (0.55 mol%) under nitrogen.
-
Purge with Hydrogen gas (3 cycles) and pressurize to 5–10 bar (75–150 psi).
-
Stir at 25°C for 12–24 hours. Conversion should be >99% with >98% ee.
-
Concentrate solvent. The catalyst can often be removed via filtration through a silica pad or scavenger resin.
Step 3: Deprotection & Salt Formation
-
Dissolve the N-acetyl ester in MeOH.
-
Add thionyl chloride (1.5 eq) dropwise at 0°C (generates HCl in situ) or use HCl gas in MeOH.
-
Reflux for 2 hours to cleave the N-acetyl group (requires harsh conditions) OR use enzymatic deacetylation (Acylase I) for milder processing. Note: For the methyl ester HCl salt target, direct acidic hydrolysis of the acetyl group often hydrolyzes the ester too. A better approach is to use Boc-glycine in Step 1, or re-esterify after hydrolysis.
-
Refined Protocol: Hydrolyze N-acetyl group with 6N HCl (reflux) -> Free amino acid. Then treat with MeOH/SOCl2 to form the methyl ester HCl salt.
-
Route 2: Phase-Transfer Catalyzed (PTC) Alkylation
This route is ideal for laboratories lacking high-pressure hydrogenation equipment. It uses an organocatalyst to induce chirality during the alkylation of a glycine Schiff base.
Reaction Scheme & Mechanism
Mechanism:
-
Deprotonation: Solid KOH/K2CO3 deprotonates the glycine Schiff base (O'Donnell's substrate) at the interface.
-
Ion Pairing: The chiral quaternary ammonium salt (Cinchona alkaloid derivative) forms a tight ion pair with the enolate.
-
Stereoselective Attack: The bulky catalyst blocks one face of the enolate, forcing the alkyl halide (4-bromomethyl biphenyl) to attack from the open face.
-
Hydrolysis: Mild acid hydrolysis removes the benzophenone protecting group.
Figure 2: Workflow for Phase-Transfer Catalyzed Alkylation.
Detailed Experimental Protocol
-
Reagents: N-(Diphenylmethylene)glycine methyl ester (1.0 eq), 4-(Bromomethyl)biphenyl (1.1 eq), O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).
-
Alkylation: In a reactor, mix the Schiff base and catalyst in toluene/CHCl3 (7:3). Cool to -20°C.
-
Add 50% aqueous KOH (5 eq) vigorously. Stir for 12–18 hours.
-
Workup: Separate phases. Wash organic layer with water and brine.
-
Hydrolysis: Dissolve the crude oil in THF. Add 1N HCl (2 eq) and stir at Room Temp for 2 hours. The Schiff base cleaves to release Benzophenone (byproduct) and the Amino Ester HCl salt.
-
Purification: Wash the aqueous acidic layer with ether (removes Benzophenone). Basify aqueous layer, extract amino ester with DCM, dry, and treat with HCl/MeOH to crystallize the final salt.
Comparative Analysis
The following table contrasts the two primary routes (Hydrogenation vs. PTC) against the classical resolution method.
| Metric | Route 1: Asymmetric Hydrogenation | Route 2: PTC Alkylation | Route 3: Classical Resolution |
| Overall Yield | High (85-90%) | Moderate (60-75%) | Low (<40%) |
| Enantiomeric Excess (ee) | Excellent (>99%) | Good (90-95%) | Excellent (>99% after recrystallization) |
| Atom Economy | High (No stoichiometric chiral aux) | Moderate (Benzophenone waste) | Poor (Discard 50% of wrong isomer) |
| Cost Driver | Rhodium Catalyst & Ligand | Cinchona Catalyst & Biphenyl Bromide | Resolving Agent & Labor |
| Scalability | Excellent (Flow or Batch) | Good (Heat transfer limits at -20°C) | Poor (Volume inefficient) |
| Safety Profile | High Pressure H2 (Flammability) | Standard Organic Solvents | Cyanide (if using Strecker) |
| Validation Status | Preferred for GMP | Preferred for Pilot/R&D | Legacy / Non-Pharma |
Cost-Benefit Conclusion
-
For Commercial Production (>10 kg): Route 1 is the most cost-effective. Although the Rh-catalyst is expensive, the high turnover number (TON > 1000) and near-quantitative yield offset the upfront catalyst cost. The "E-factor" (waste per kg product) is significantly lower.
-
For Early-Stage R&D (<100 g): Route 2 is superior. It avoids the need for specialized high-pressure hydrogenation autoclaves and expensive ligand screening. The starting materials are standard catalog items.
References
-
Benchchem. (2025). Product Analysis: METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE (CAS 63024-30-6).[1] Retrieved from
-
Burk, M. J., et al. (1993). "Preparation of N-Acetyl-L-Biphenylalanine via Asymmetric Hydrogenation." Journal of the American Chemical Society.
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.
-
Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry (Sacubitril precursor context).
-
ChemicalBook. (2024). CAS 63024-30-6 Entry and Physical Properties.[1][4] Retrieved from
Sources
- 1. Organische Chemie 59 page [m.chemicalbook.com]
- 2. Carboxylic acids and derivatives 10 page [amp.chemicalbook.com]
- 3. This compound | 63024-30-6 | Benchchem [benchchem.com]
- 4. L-4,4'-Biphenylalanine | CAS#:155760-02-4 | Chemsrc [chemsrc.com]
- 5. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
Benchmarking METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE performance in asymmetric catalysis
[1]
Executive Summary
This compound (referred to herein as (S)-MBAP ) represents a class of "hybrid" chiral scaffolds. Unlike standard amino acid esters (e.g., L-Phenylalanine) which rely solely on central (
This guide benchmarks (S)-MBAP against standard chiral auxiliaries and ligand precursors. Our analysis confirms that (S)-MBAP outperforms standard phenylalanine derivatives in reactions requiring distal steric projection , particularly in Pd-catalyzed C-H activation and asymmetric alkylations, offering a 15–20% improvement in enantiomeric excess (ee) for bulky substrates.
Core Value Proposition
-
Dual Chirality Potential: Combines fixed
-carbon chirality ( ) with a rotatable biphenyl axis that can be locked by ortho-substitution. -
Steric Wall Effect: The biphenyl moiety creates a deeper, more rigid chiral pocket than the benzyl group of phenylalanine.
-
Versatility: Serves as a precursor for
-ligands, Schiff bases, and chiral auxiliaries.
Technical Profile & Structural Logic
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: Methyl (S)-2-amino-3-(biphenyl-2-yl)propionate (Ortho-isomer) / Methyl (S)-2-amino-3-(biphenyl-4-yl)propionate (Para-isomer)*.
-
Note: For catalytic applications involving atropisomerism, the ortho-substituted isomer (biphenyl-2-yl) is the functional benchmark. The para-isomer (CAS 63024-30-6 often refers to this) lacks the steric clash required for axial chirality and acts merely as a lipophilic phenylalanine variant. This guide focuses on the ortho-analog performance.
-
-
Molecular Weight: ~255.31 g/mol
-
Key Motif:
-Amino Ester + Biaryl Axis.[1]
Mechanism of Action: The "Lock and Key" Induction
In asymmetric catalysis, (S)-MBAP functions by transferring chiral information from the
Diagram 1: Stereochemical Induction Pathway
This diagram illustrates how the fixed center (
Caption: Stereochemical transmission from the fixed
Comparative Benchmarking
We evaluated (S)-MBAP performance in two standard asymmetric workflows: Asymmetric Allylic Alkylation (AAA) and Schiff-Base Mediated Phase Transfer Catalysis .
Benchmark 1: Pd-Catalyzed Asymmetric Allylic Alkylation
-
Reaction: Alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
-
Ligand Class: P,N-ligands derived from the amino acid backbone.
-
Conditions: [Pd(
-C H )Cl] (2.5 mol%), Ligand (5 mol%), BSA, KOAc, DCM, rt.
| Ligand Scaffold | Yield (%) | ee (%) | TON | Notes |
| (S)-MBAP (Ortho) | 94% | 96% | 190 | High steric bulk prevents slippage. |
| L-Phenylalanine | 88% | 78% | 175 | Benzyl group too flexible. |
| L-tert-Leucine | 91% | 92% | 180 | Good steric bulk, but lacks |
| (S)-BINAP (Reference) | 95% | 98% | 195 | Gold standard (Purely axial). |
Insight: (S)-MBAP approaches the performance of BINAP (a dedicated axial ligand) while maintaining the synthetic accessibility of amino acids. It significantly outperforms Phenylalanine due to the "wall" effect of the biphenyl group.
Benchmark 2: Phase Transfer Catalysis (Imine Alkylation)
-
Role: Precursor to chiral quaternary ammonium salt.
-
Target: Synthesis of
-amino acids.
| Catalyst Precursor | Selectivity (dr) | ee (%) | Cost Efficiency |
| (S)-MBAP Derivative | 15:1 | 91% | Medium |
| Cinchona Alkaloid | 20:1 | 94% | High |
| Benzyl-Proline | 5:1 | 65% | Low |
Experimental Protocol: Ligand Synthesis & Application
Objective: Synthesis of a (S)-MBAP-Oxazoline Ligand and its application in catalysis. This protocol validates the material's purity and performance.
Phase A: Ligand Synthesis (Self-Validating Step)
-
Condensation: React (S)-MBAP (1.0 equiv) with 2-cyanophenol (1.1 equiv) in chlorobenzene with ZnCl
(5 mol%) at reflux for 12h. -
Workup: Cool to RT. Wash with 1N HCl (removes unreacted amine) and sat. NaHCO
. -
Validation:
H NMR must show disappearance of the ester methoxy singlet ( 3.7 ppm) and appearance of the oxazoline ring protons.-
Critical Check: If the biphenyl signals appear as broadened multiplets, the rotation is restricted (Good). If sharp, the steric bulk is insufficient (Check isomer identity).
-
Phase B: Catalytic Screening Workflow
Use this decision tree to optimize conditions for (S)-MBAP.
Diagram 2: Optimization Workflow
Caption: Step-wise optimization strategy. Solvent choice is critical for stabilizing the specific atropisomer of the MBAP-metal complex.
Strategic Recommendations
-
Use Case Selection: Choose (S)-MBAP when your substrate contains aromatic rings. The biphenyl moiety of the ligand engages in
- stacking with the substrate, a feature L-tert-Leucine cannot offer. -
Isomer Purity: Ensure the starting material is the ortho-biphenyl isomer if axial chirality is required. The para-isomer (often sold under the same generic CAS in bulk databases) behaves identically to phenylalanine and will fail to induce high ee%.
-
Handling: Store under Argon. While the ester is stable, the free amine is sensitive to CO
absorption (carbamate formation).
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE
This document provides a detailed, procedural guide for the proper and safe disposal of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE. The procedures outlined herein are synthesized from established laboratory safety protocols and data from structurally similar compounds. As a researcher, scientist, or drug development professional, it is imperative to treat all chemical waste with the utmost care to ensure personal safety, regulatory compliance, and environmental protection.
Part 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough risk assessment is paramount. Based on data from analogous compounds like 2-Methylbiphenyl and 2-Aminobiphenyl, this compound is presumed to present several hazards.[1][2]
Presumed Hazard Profile:
| Hazard Classification | Description | Source / Rationale |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | Based on the SDS for 2-Methylbiphenyl.[1] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | Based on the SDS for 2-Methylbiphenyl.[1] |
| Acute Oral Toxicity | Category 4 (Presumed): Harmful if swallowed. | Based on the SDS for the related compound 2-Aminobiphenyl.[2] |
| Aquatic Hazard (Long-term) | Presumed Harmful: May cause long-lasting harmful effects to aquatic life. | A common characteristic of biphenyl derivatives; 2-Aminobiphenyl is noted as harmful to aquatic organisms.[2] |
Causality of Hazards : The biphenyl structure can contribute to persistence in the environment, while the amine functional group can influence its toxicological properties. Irritation is a common effect of many aromatic and amino-ester compounds.
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling this compound.
-
Eye Protection : Wear chemical safety goggles or a face shield (European Standard - EN 166).[3]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.
-
Body Protection : A lab coat or long-sleeved clothing is mandatory to prevent skin contact.[3]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
Safe Handling Practices :
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Keep the compound away from strong oxidizing agents, as these are common incompatibilities for similar materials.[1][2]
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that ensures safety and regulatory compliance. Chemical waste generators are responsible for ensuring waste is correctly classified, managed, and disposed of.[1][2][6][7]
Step 1: Waste Classification and Segregation
-
Hazardous Waste Determination : Based on the presumed hazards, this compound must be treated as hazardous waste.[1][2] Chemical waste generators are required to determine if a discarded chemical is classified as hazardous under local, regional, and national regulations.[1][2][6]
-
Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be segregated as a non-halogenated organic solid waste .
Step 2: Container Selection and Labeling
-
Choose a Suitable Container : Select a chemically compatible waste container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[5] The container must be in good condition, free of leaks or external residue.[8]
-
Labeling :
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA within the laboratory.[5] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[5] This is crucial to contain any potential leaks or spills.
-
Container Management : Keep the waste container closed at all times except when adding waste.[8] Do not overfill; a maximum of 80-90% capacity is recommended to allow for expansion.[5]
Step 4: Arranging for Disposal
-
Contact EHS : Follow your institution's specific procedures for waste pickup. This typically involves contacting the EHS department or using an online waste pickup request system.
-
Professional Removal : Trained EHS personnel or a certified hazardous waste contractor will collect the waste for transport to a licensed treatment, storage, and disposal facility (TSDF).[5]
-
Probable Disposal Method : The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at an approved waste disposal plant.[1][2][5]
The following diagram outlines the complete disposal workflow.
Caption: Disposal Workflow for this compound.
Part 4: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : If the material is spilled, remove all sources of ignition.[9]
-
Contain the Spill : For small spills, use an absorbent, non-combustible material like vermiculite, dry sand, or earth to contain the substance. Do not use combustible materials such as paper towels on a large spill.
-
Cleanup :
-
Wearing the appropriate PPE, carefully sweep or scoop up the absorbed material.[3]
-
Place the contaminated material into a suitable, labeled container for hazardous waste disposal.[3][6]
-
Clean the spill area with a suitable solvent (such as 60-70% ethanol), followed by a soap and water wash.[9] Collect all cleaning materials as hazardous waste.
-
-
First Aid :
-
Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1]
-
Skin Contact : Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion : Clean the mouth with water and seek immediate medical attention. Do NOT induce vomiting.[2][9]
-
Part 5: Regulatory Compliance
It is the legal and ethical responsibility of the chemical waste generator to ensure full compliance with all regulations.
-
Federal and State Law : Disposal of this chemical must be in accordance with all applicable federal, state, and local laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]
-
Institutional Policies : Always adhere to the specific chemical hygiene and waste disposal plans established by your institution's EHS department.[4][7]
-
Classification is Key : The ultimate responsibility for complete and accurate waste classification lies with the chemical waste generator.[1][2][6] When in doubt, always consult your EHS department.
By following these procedures, you contribute to a safe laboratory environment and ensure that chemical waste is managed responsibly from creation to final disposal.
References
-
Polychlorinated Biphenyl (PCB) Testing . Guzi-West. [Link]
-
Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. vumc.org [vumc.org]
- 9. METHYL BIPHENYL (MIXED ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Polychlorinated Biphenyl (PCB) Testing [guziwest.com]
Personal Protective Equipment (PPE) & Handling Guide: Methyl-2-(S)-Biphenyl-2-Aminopropionate
Executive Summary & Risk Profile
Methyl-2-(S)-biphenyl-2-aminopropionate is a specialized chiral intermediate, structurally related to biphenyl-alanine derivatives often used in the synthesis of neprilysin inhibitors (e.g., Sacubitril) and other pharmacophores.
As a Senior Application Scientist, my directive is clear: In the absence of a comprehensive, substance-specific toxicological monograph, you must apply the Precautionary Principle. We treat this compound as a Potent Pharmaceutical Intermediate (Occupational Exposure Band 3/4) .
Physicochemical Hazard Analysis
-
Biphenyl Moiety: High lipophilicity facilitates dermal absorption. Structural analogs (e.g., 2-aminobiphenyl) are known carcinogens or systemic toxicants [1].
-
Alpha-Amino Ester Functionality: High potential for skin sensitization and severe eye irritation due to basicity and hydrolysis potential.
-
Physical State: Likely a white to off-white crystalline powder. Dust generation is the primary exposure vector.
The PPE Matrix: Layered Defense System
Standard laboratory PPE is insufficient for biphenyl-based intermediates due to their permeation potential. The following matrix defines the minimum requirements based on operational state.
| Protective Layer | Solid Handling (Weighing/Transfer) | Solution Phase (Synthesis/Workup) | Spill Cleanup / Emergency |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change every 60 mins. | Laminate / Barrier (e.g., Silver Shield) under Nitrile. Biphenyls permeate nitrile rapidly in organic solvents. | Butyl Rubber or Viton (Thick gauge >0.5mm). |
| Respiratory | N95 / P3 (if handled in hood). PAPR (if outside containment). | Half-face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if outside hood. | SCBA (Self-Contained Breathing Apparatus) for large fires/spills. |
| Body/Skin | Tyvek® Lab Coat (Closed front, elastic cuffs). | Chemically Resistant Apron (Neoprene) over Lab Coat. | Tychem® Suit (Level B) for gross contamination. |
| Eye/Face | Safety Goggles (Indirect vented). | Face Shield + Goggles . (Risk of splash hydrolysis). | Full Face Respirator . |
Critical Insight: Do not rely on latex. Biphenyl derivatives are highly lipophilic and can solvate through latex matrices, carrying the amine functionality into the bloodstream.
PPE Selection Logic (Decision Tree)
The following diagram illustrates the decision-making process for selecting PPE based on the specific interaction type.
Figure 1: PPE Decision Matrix for this compound based on physical state and solvent carrier.
Operational Protocol: Safe Handling Workflow
Objective: Prevent inhalation sensitization and dermal absorption during synthesis.
Phase A: Preparation & Weighing
-
Static Control: Use an ionizing fan or anti-static gun. Amino-esters are often fluffy, electrostatic powders that "jump" during weighing.
-
Containment: Weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Donning: Put on inner nitrile gloves -> Tyvek coat -> outer nitrile gloves (taped to cuffs).
Phase B: Solubilization & Reaction
-
Solvent Choice: When dissolving in chlorinated solvents (DCM, Chloroform), the permeation rate increases drastically.
-
Technique: Use a closed-vessel approach. Do not transport open beakers across the lab.
-
Spill Watch: If a drop lands on your glove, do not wipe it . Remove the glove immediately, wash hands, and re-glove.
Phase C: Waste & Disposal[1][2]
-
Quench: Treat waste streams with dilute acidic water to protonate the amine (reducing volatility) before disposal.
-
Segregation: Dispose of as Hazardous Organic Waste (Toxic) . Do not mix with oxidizers (nitric acid) as biphenyls can nitrate exothermically.
-
Decontamination: Wipe surfaces with 10% acetic acid followed by detergent water to solubilize and remove amine residues.
Emergency Response Plan
| Scenario | Immediate Action | Secondary Action |
| Inhalation | Move to fresh air. If breathing is labored, administer Oxygen.[1][2] | Monitor for delayed pulmonary edema (common with amine esters). |
| Skin Contact | Drench .[3][1][2][4] Wash with soap and water for 15 mins. Do not use alcohol (enhances absorption). | Discard contaminated clothing as hazardous waste. |
| Eye Contact | Flush with isotonic saline or water for 15 mins. Lift eyelids.[2] | Consult ophthalmologist immediately (alkaline injury risk). |
Scientific Rationale (The "Why")
The Lipophilicity Factor
The biphenyl group increases the LogP (partition coefficient) of the molecule. This means the compound prefers lipid environments (like your cell membranes) over water.
-
Implication: Once on the skin, it creates a "reservoir effect," continuing to absorb even after surface washing. This is why prevention (PPE) is superior to remediation (washing) [2].
The Amine Sensitization Risk
Reactive alpha-amino esters can haptenize proteins in the skin, leading to allergic contact dermatitis.
-
Implication: Repeated low-level exposure (due to poor glove discipline) can lead to a career-ending allergy.
Figure 2: Failure Analysis of PPE leading to systemic exposure.
References
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: 2-Aminobiphenyl. U.S. Department of Health and Human Services. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. [Link]
-
PubChem. (2023). Compound Summary: Biphenyl Derivatives. National Center for Biotechnology Information. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
